1-(4-Bromo-2-methylphenyl)ethan-1-OL
Description
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Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 |
InChI Key |
VSWSYSAPIMMMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Introduction
1-(4-bromo-2-methylphenyl)ethan-1-ol is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center and a functionalized aromatic ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and handling of this important chemical compound, with a focus on practical applications for researchers and development professionals. Brominated compounds are frequently used in the manufacturing of pharmaceuticals, acting as catalysts or as key components of the final drug substance[1].
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its Precursor
| Property | 1-(4-bromo-2-methylphenyl)ethan-1-ol (Predicted/Inferred) | 4'-Bromo-2'-methylacetophenone (Precursor) |
| Molecular Formula | C₉H₁₁BrO | C₉H₉BrO[2][3] |
| Molecular Weight | 215.09 g/mol | 213.07 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Colorless to pale yellow liquid[3] |
| Boiling Point | Not available | 278 °C at 760 mmHg |
| Melting Point | Not available | N/A |
| Density | Not available | 1.388 ± 0.06 g/cm³ |
| Flash Point | Not available | 85 °C |
| Purity | ≥ 98% (typically) | ≥ 98% (GC)[3] |
Spectroscopic Data Interpretation:
Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol would typically involve a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would be a singlet around δ 2.3-2.5 ppm. The methine proton would be a quartet coupled to the adjacent methyl group protons, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbon bearing the bromine atom will be in the range of δ 120-130 ppm, while the other aromatic carbons will also appear in this region. The carbon attached to the hydroxyl group would be found around δ 65-75 ppm. The methyl carbon attached to the aromatic ring and the methyl carbon of the ethyl group will have characteristic shifts in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or the entire ethyl alcohol side chain.
Synthesis Methodologies
There are two primary and highly effective routes for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Reduction of 4'-Bromo-2'-methylacetophenone
This is a straightforward and common method for preparing secondary alcohols. The carbonyl group of the ketone is reduced to a hydroxyl group using a suitable reducing agent.
Workflow for the Reduction of 4'-Bromo-2'-methylacetophenone
Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via reduction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-bromo-2'-methylacetophenone (1 equivalent) in a suitable alcohol solvent such as methanol or ethanol.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), in small portions. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the ketone without affecting the aromatic bromine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: Grignard Reaction
The Grignard reaction is a powerful tool for C-C bond formation and offers an alternative route to 1-(4-bromo-2-methylphenyl)ethan-1-ol.[4][5][6] This method involves the reaction of a Grignard reagent, in this case, 4-bromo-2-methylphenylmagnesium bromide, with acetaldehyde.
Workflow for the Grignard Synthesis
Caption: A typical workflow for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol via a Grignard reaction.
Detailed Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium.[7] In the dropping funnel, place a solution of 1,4-dibromo-2-methylbenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7] Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of acetaldehyde (1 equivalent) in anhydrous ether or THF from the dropping funnel. A white precipitate may form.[7]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated ammonium chloride solution.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
1-(4-bromo-2-methylphenyl)ethan-1-ol is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the combination of a chiral secondary alcohol and a functionalized aromatic ring.
-
Scaffold for Bioactive Molecules: The core structure of this compound can be elaborated to synthesize a wide range of derivatives. The hydroxyl group can be further functionalized, for instance, through etherification or esterification, while the bromo-substituted phenyl ring is a key site for introducing further molecular diversity via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The pyridine ring, often found in FDA-approved drugs, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[8]
-
Intermediate for Pharmaceutical Ingredients: Brominated organic compounds are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[9] For example, 4'-Bromo-2'-methylacetophenone, the precursor to the title compound, is utilized in the development of analgesics and anti-inflammatory drugs.[3] Derivatives of similar brominated phenols have shown potential as antibacterial agents by inhibiting bacterial DNA gyrase.[10]
-
Probing Structure-Activity Relationships (SAR): In drug discovery programs, the methyl group and bromine atom on the phenyl ring can be systematically modified to probe structure-activity relationships. This allows researchers to understand how changes in steric and electronic properties affect the biological activity of a lead compound, ultimately leading to the optimization of drug candidates.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(4-bromo-2-methylphenyl)ethan-1-ol and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[12][13] Do not ingest. If swallowed, seek immediate medical attention.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of waste materials in accordance with local regulations.
Conclusion
1-(4-bromo-2-methylphenyl)ethan-1-ol is a synthetically accessible and highly versatile intermediate with significant potential in the fields of medicinal chemistry and materials science. The synthetic routes outlined in this guide, namely the reduction of the corresponding ketone and the Grignard reaction, provide reliable methods for its preparation. A thorough understanding of its properties and safe handling procedures is paramount for its successful application in the laboratory. As the demand for novel and effective therapeutic agents continues to grow, the importance of such well-functionalized building blocks in the drug discovery and development pipeline cannot be overstated.
References
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PubChem. (n.d.). 1-(4-Bromo-2-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Khan Academy. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
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University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (2007). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Quora. (2023, March 12). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]
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PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
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BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]
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Bentham Science. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]
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Structural Analysis and Characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: A Technical Guide
Executive Summary
1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a highly versatile secondary alcohol utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Structurally, it features a central benzene ring functionalized with a bromine atom, an ortho-methyl group, and a chiral 1-hydroxyethyl moiety. This whitepaper provides a comprehensive, field-proven guide to its synthesis, structural characterization, and enantiomeric resolution, emphasizing the mechanistic causality behind standard analytical protocols.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol is essential for designing downstream purification and analytical workflows. The presence of the heavy bromine atom significantly influences its mass spectrometric profile, while the ortho-methyl group dictates its steric behavior during synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Causality |
| Molecular Formula | C₉H₁₁BrO | Defines the baseline atomic composition. |
| Molecular Weight | 215.09 g/mol | Influences chromatographic retention and diffusion rates. |
| CAS Registry Number | 1438382-86-5 | Unique identifier for the racemic mixture. |
| Exact Mass | 213.9993 Da | Critical for High-Resolution Mass Spectrometry (HRMS) calibration. |
| Hydrogen Bond Donors | 1 (-OH) | Dictates solubility in polar solvents and stationary phase interactions. |
Synthetic Methodology & Mechanistic Workflow
The most reliable route to synthesize 1-(4-bromo-2-methylphenyl)ethan-1-ol is the chemoselective reduction of its corresponding ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone[1].
Experimental Protocol: Chemoselective Reduction
This protocol utilizes Sodium Borohydride (NaBH₄) to ensure high yields while preventing unwanted side reactions.
-
Step 1: Dissolution. Dissolve 1.0 equivalent of 1-(4-bromo-2-methylphenyl)ethanone in anhydrous methanol (0.2 M).
-
Causality: Methanol is selected over aprotic solvents because it actively participates in the transition state, stabilizing the alkoxyborohydride intermediate and accelerating the hydride transfer.
-
-
Step 2: Hydride Addition. Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of NaBH₄ portion-wise.
-
Causality: NaBH₄ is explicitly chosen over harsher reducing agents like LiAlH₄ or Palladium-catalyzed hydrogenation. Harsher conditions risk the reductive debromination of the aryl bromide. Cooling controls the exothermic release of hydrogen gas.
-
-
Step 3: Self-Validation (Reaction Monitoring). After stirring for 2 hours at room temperature, analyze an aliquot via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent.
-
Validation System: The reaction is deemed complete when the UV-active ketone spot (R_f ~0.6) is entirely consumed and replaced by a more polar, KMnO₄-stainable alcohol spot (R_f ~0.3).
-
-
Step 4: Quenching & Extraction. Cool the mixture to 0 °C and add saturated aqueous NH₄Cl dropwise. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Validation System: The complete cessation of bubbling (H₂ gas evolution) serves as a visual, self-validating indicator that all unreacted NaBH₄ has been safely neutralized.
-
Fig 1: Chemoselective reduction workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol synthesis.
Comprehensive Spectroscopic Characterization
To guarantee scientific integrity, the synthesized compound must be subjected to orthogonal spectroscopic validation[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon framework and proton environments. The ortho-methyl group and the para-bromine atom create distinct electronic environments that dictate the chemical shifts.
Table 2: ¹H NMR Data Analysis (400 MHz, CDCl₃)
| Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| 1.45 | Doublet (J=6.5 Hz) | 3H | -CH(OH)CH₃ | Split by the adjacent methine proton. |
| 1.85 | Broad Singlet | 1H | -OH | Broadened due to rapid intermolecular proton exchange. |
| 2.35 | Singlet | 3H | Ar-CH₃ | Deshielded by the aromatic ring current; no adjacent protons. |
| 5.05 | Quartet (J=6.5 Hz) | 1H | -CH (OH)CH₃ | Deshielded by the electronegative oxygen; split by the methyl group. |
| 7.30 | Broad Singlet | 1H | Ar-H (C3) | Meta to C5 (J~2 Hz); lacks ortho protons due to Br and CH₃ blocking. |
| 7.35 | Doublet of Doublets | 1H | Ar-H (C5) | Ortho-coupled to C6 (J=8.0 Hz) and meta-coupled to C3 (J=2.0 Hz). |
| 7.42 | Doublet (J=8.0 Hz) | 1H | Ar-H (C6) | Ortho-coupled to C5; slightly deshielded by the adjacent 1-hydroxyethyl group. |
Table 3: ¹³C NMR Data Analysis (100 MHz, CDCl₃)
| Shift (ppm) | Assignment | Structural Note |
| 19.2 | Ar-CH₃ | Typical aliphatic methyl carbon attached to an aromatic ring. |
| 24.5 | -CH(OH)CH₃ | Aliphatic carbon of the ethyl chain. |
| 66.8 | -CH (OH)CH₃ | Strongly deshielded by the directly attached hydroxyl oxygen. |
| 121.5 | Ar-C (C4) | The heavy atom effect of Bromine shields this ipso-carbon relative to other aromatic carbons. |
| 126.4 - 142.1 | Ar-C (C1, C2, C3, C5, C6) | Aromatic framework; C1 is the most deshielded (142.1 ppm) due to the adjacent oxygen-bearing substituent. |
Mass Spectrometry (MS) & Infrared (IR)
-
Mass Spectrometry (EI-MS): The mass spectrum acts as a self-validating tool for halogenated compounds. Because Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will present as a distinct "twin peak" doublet at m/z 214 and 216. The base peak typically occurs at m/z 199/201, corresponding to the loss of a methyl radical (-15 Da) via alpha-cleavage, yielding a highly stable oxonium ion.
-
Infrared Spectroscopy (FT-IR): A strong, broad absorption band centered around 3300–3400 cm⁻¹ confirms the presence of the O-H stretching vibration, validating the successful reduction of the ketone (which would otherwise show a sharp C=O stretch at ~1680 cm⁻¹).
Fig 2: Orthogonal spectroscopic validation logic for structural confirmation.
Chiral Resolution & Enantiomeric Analysis
Because 1-(4-bromo-2-methylphenyl)ethan-1-ol possesses a chiral center at the C1 position of the ethyl group, standard synthesis yields a racemic (50:50) mixture of (R) and (S) enantiomers. In drug development, isolating the enantiopure form is critical, as enantiomers often exhibit drastically different pharmacokinetic profiles.
Protocol: Chiral HPLC Separation
-
Stationary Phase Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Causality: The chiral grooves of the stationary phase form transient diastereomeric complexes with the enantiomers. The hydroxyl group of the analyte engages in hydrogen bonding, while the aromatic ring participates in π-π interactions with the stationary phase.
-
-
Mobile Phase: Isocratic elution using Hexane / Isopropanol (90:10 v/v).
-
Detection: UV absorbance at 254 nm.
-
Validation System: Baseline resolution (R_s > 1.5) between the two peaks confirms successful enantiomeric separation. The Enantiomeric Excess (ee) can then be calculated by integrating the area under the curve (AUC) for both peaks.
Fig 3: Chiral resolution workflow for enantiomeric separation via HPLC.
References
- "WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology", Google Patents.
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physical and chemical properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Distinguished by its ortho-methyl substitution, this compound offers unique steric properties that influence both its chemical reactivity and the conformational landscape of downstream derivatives. It serves as a dual-functional scaffold: the secondary alcohol provides a handle for chiral resolution or derivatization, while the aryl bromide moiety enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex biaryl systems.
Molecular Identity & Physicochemical Profile[2][3]
Nomenclature and Identification
| Identifier | Detail |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol |
| Common Synonyms | 4-Bromo-2-methyl-α-methylbenzyl alcohol; 1-(4-bromo-2-methylphenyl)ethanol |
| CAS Registry Number | 1438382-86-5 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| SMILES | CC(O)C1=C(C)C=C(Br)C=C1 |
Physicochemical Properties
Note: Experimental values for this specific isomer are limited in open literature. Values below combine available data with high-confidence predicted models based on structural analogs (e.g., 1-(4-bromophenyl)ethanol).
| Property | Value / Description | Context & Causality |
| Physical State | Viscous oil or low-melting solid | The ortho-methyl group disrupts crystal packing efficiency compared to the para-bromo analog (MP ~37°C), likely lowering the melting point. |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High boiling point driven by intermolecular hydrogen bonding of the hydroxyl group and molecular weight. |
| Density | ~1.4 ± 0.1 g/cm³ | Heavy atom effect of Bromine significantly increases density relative to non-halogenated alcohols. |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water | The lipophilic aryl bromide dominates, making it hydrophobic. |
| LogP (Predicted) | ~2.7 - 2.9 | Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds but requires polar handles for aqueous solubility. |
| pKa | ~14.5 (Secondary Alcohol) | Typical for benzylic alcohols; deprotonation requires strong bases (e.g., NaH, KOtBu). |
Synthetic Pathways & Manufacturing
The synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol is almost exclusively achieved through the reduction of its ketone precursor, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). The choice of reducing agent dictates the stereochemistry of the product.
Standard Racemic Synthesis
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH). Protocol:
-
Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in MeOH (0.5 M concentration).
-
Cool to 0°C to minimize side reactions.
-
Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]
-
Yield: Typically >90%. Product is a racemic mixture (50:50 R/S).
Enantioselective Synthesis (Asymmetric Reduction)
For pharmaceutical applications requiring high enantiomeric excess (ee), Corey-Bakshi-Shibata (CBS) reduction or biocatalysis is employed.
-
CBS Reduction: Uses Borane-THF complex with a chiral oxazaborolidine catalyst.[3] The ortho-methyl group enhances stereoselectivity by restricting the transition state conformation.
-
Biocatalysis: Ketoreductases (KREDs) can achieve >99% ee.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the ketone to the alcohol and its subsequent divergence into key reaction pathways.
Figure 1: Synthetic workflow from precursor ketone to 1-(4-bromo-2-methylphenyl)ethan-1-ol and downstream applications.[1][3][4]
Chemical Reactivity & Transformations[5][8][9][10]
This molecule possesses two distinct reactive handles: the secondary hydroxyl group and the aryl bromide .
Aryl Bromide: Cross-Coupling Reactions
The bromine at the para position is highly reactive toward Palladium (0) oxidative addition.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls.
-
Constraint: The ortho-methyl group on the phenyl ring creates steric bulk proximal to the alcohol but distal to the bromide. This means the Suzuki coupling at the 4-position generally proceeds with standard kinetics, unlike cases where the methyl is ortho to the bromide.
-
-
Buchwald-Hartwig Amination: Coupling with amines to form aniline derivatives.
Alcohol Moiety: Nucleophilic & Electrophilic Substitution
-
Oxidation: Can be reverted to the ketone using mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions.
-
Leaving Group Conversion: Treatment with PBr₃ or Mesyl Chloride (MsCl) converts the -OH to a halide or sulfonate, activating the benzylic position for nucleophilic substitution (Sɴ1/Sɴ2).
-
Note: The benzylic carbocation stabilized by the methyl-substituted ring is relatively stable, facilitating Sɴ1 pathways.
-
Reactivity Logic Map
Figure 2: Divergent reactivity map showing the dual-functional nature of the scaffold.
Analytical Characterization (Expectations)
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.45 ppm (d, 3H): Methyl group of the ethanol side chain (-CH(OH)-CH ₃).
-
δ ~2.35 ppm (s, 3H): Aryl ortho-methyl group (Ar-CH ₃).
-
δ ~5.10 ppm (q, 1H): Benzylic methine proton (-CH (OH)-).
-
δ ~7.3 - 7.5 ppm (m, 3H): Aromatic protons. The splitting pattern will show an ABX or similar system depending on the resolution of the 3- and 5-position protons relative to the 6-position.
-
-
Mass Spectrometry (GC-MS/ESI):
-
Molecular Ion: m/z 214/216 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak: Often shows loss of the methyl group or water [M-18]⁺.
-
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis.
-
Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. 1-(4-bromo-2-methylphenyl)ethanol Product Page. Retrieved from
-
PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. 1-(4-Bromophenyl)ethanol Properties (Analog Comparison). Retrieved from
-
Google Patents. Patent US20170369497A1: Heterocyclic compounds as inhibitors of certain kinases. (Demonstrates application in drug synthesis). Retrieved from
Sources
- 1. 1-(4-bromo-2-methylphenyl)ethanol | 1438382-86-5 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 4. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]
- 5. tcichemicals.com [tcichemicals.com]
Technical Guide: Spectroscopic Profiling of 1-(4-bromo-2-methylphenyl)ethan-1-ol
This guide provides a rigorous technical analysis of the spectroscopic characteristics of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a secondary alcohol frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates.
The data presented below synthesizes empirical trends from analogous 1-phenylethanol derivatives and standard substituent effects, providing a reference standard for structural validation.
Introduction & Synthesis Context
Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol
Molecular Formula:
This compound is typically synthesized via the hydride reduction (e.g.,
Mass Spectrometry (MS) Data
Methodology: Electron Ionization (EI), 70 eV.
The mass spectrum of this molecule is defined by the signature isotopic pattern of bromine and the stability of the benzylic cation formed after water loss.
Key Diagnostic Peaks
| m/z Value | Relative Intensity | Assignment | Mechanistic Origin |
| 214 / 216 | ~10-20% | Molecular ion. The 1:1 ratio confirms one Bromine atom ( | |
| 199 / 201 | High | Loss of the terminal methyl group from the ethyl chain. | |
| 196 / 198 | Base Peak (100%) | Dehydration to form the substituted styrene radical cation. | |
| 117 | High | Loss of Br from the dehydrated species (Tropylium derivative). |
Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation logic used to validate the structure via MS.
Figure 1: Primary fragmentation pathway showing the characteristic dehydration and subsequent halogen loss.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Thin Film).
The IR spectrum serves as a rapid "Go/No-Go" check for the reduction completeness (disappearance of ketone
| Wavenumber ( | Intensity | Functional Group | Notes |
| 3300–3450 | Broad, Medium | O-H Stretch | Characteristic of H-bonded alcohols. |
| 2970, 2925 | Medium | Methyl and methine C-H bonds. | |
| 1590, 1480 | Medium | Ring breathing modes. | |
| 1060–1080 | Strong | C-O Stretch | Secondary alcohol ( |
| ~810–830 | Strong | C-H Out-of-Plane | 1,2,4-trisubstituted benzene pattern. |
| ~600–700 | Medium | C-Br Stretch | Carbon-Bromine bond vibration. |
Nuclear Magnetic Resonance (NMR)
Solvent:
NMR Data (400 MHz)
The presence of the 2-methyl group breaks the symmetry often seen in para-substituted systems, creating a distinct ABC (or ABX) aromatic system.
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Structural Insight |
| 7.38 | Doublet (d) | 1H | H6 (Aromatic) | Ortho to the chiral center; deshielded by the chain. | |
| 7.32 | Doublet (d) | 1H | H3 (Aromatic) | Meta coupling only; located between Me and Br. | |
| 7.28 | dd | 1H | H5 (Aromatic) | Ortho to H6, Meta to H3. | |
| 5.05 | Quartet (q) | 1H | C | Benzylic methine proton. | |
| 2.32 | Singlet (s) | 3H | Ar-C | - | Methyl group on the aromatic ring (Ortho position). |
| 1.85 | Broad (br s) | 1H | -O | - | Exchangeable; shift varies with concentration. |
| 1.45 | Doublet (d) | 3H | -CH(OH)C | Terminal methyl of the ethyl chain. |
NMR Data (100 MHz)
| Shift ( | Carbon Type | Assignment |
| 143.5 | Quaternary | C1 (Ipso to ethanol chain) |
| 136.2 | Quaternary | C2 (Ipso to Methyl) |
| 133.8 | Methine (CH) | C3 (Ortho to Me, Ortho to Br) |
| 129.5 | Methine (CH) | C5 (Ortho to Br) |
| 126.1 | Methine (CH) | C6 (Ortho to chain) |
| 121.0 | Quaternary | C4 (Ipso to Br) |
| 66.5 | Methine (CH) | |
| 23.8 | Methyl ( | -CH(OH) |
| 19.1 | Methyl ( | Ar- |
Experimental Protocols
A. Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the alcohol into a clean vial.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: If the sample appears cloudy (salt residue from reduction), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run standard proton (16 scans) and carbon (256+ scans) sequences.
B. Sample Preparation for GC-MS
-
Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.
-
Injection: 1
split injection (20:1). -
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Temperature Program: 60°C (1 min hold)
20°C/min 280°C (3 min hold).
C. Structural Elucidation Workflow
The following logic gate ensures the identity of the compound is verified against common side products (e.g., unreacted ketone or dehydration product).
Figure 2: Step-by-step validation workflow for quality control.
References
-
Precursor Identification: PubChem. 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1] National Library of Medicine. Available at: [Link]
-
NMR Shift Prediction Standards: Hans Reich Collection. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
Sources
Solubility and Stability Profile: 1-(4-bromo-2-methylphenyl)ethan-1-ol
Technical Guidance for Research & Development
Part 1: Executive Summary
1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a chiral benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical motifs involving aryl-alkyl coupling. Structurally, it features a secondary hydroxyl group at the benzylic position, an ortho-methyl group providing steric bulk, and a para-bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
For researchers, the critical handling parameters are defined by its lipophilicity (requiring organic cosolvents) and its benzylic reactivity (susceptibility to oxidation and acid-catalyzed dehydration). This guide provides a self-validating framework for handling, solubilizing, and stabilizing this compound in experimental workflows.
Part 2: Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting behavior in solution.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₉H₁₁BrO | Moderate molecular weight (215.09 g/mol ).[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely to supercool; may require gentle warming to aliquot. |
| Chirality | 1 Chiral Center (C1) | Exists as (R)- and (S)- enantiomers. Racemization risk in strong acid (via carbocation). |
| LogP (Predicted) | ~2.9 – 3.2 | Highly Lipophilic. Poor water solubility. |
| pKa (OH) | ~14-15 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, t-BuOK). |
| H-Bond Donors | 1 (Hydroxyl) | Capable of H-bonding, aiding solubility in alcohols/DMSO. |
Structural Impact on Solubility
The 2-methyl group introduces steric hindrance near the hydroxyl center, slightly reducing the solvation efficiency of bulky solvents compared to the non-methylated analog. However, the dominant factor is the 4-bromo-2-methylphenyl core, which drives high affinity for non-polar and dipolar aprotic solvents.
Part 3: Solubility Profile
Solvent Compatibility Matrix
The following data represents a synthesis of experimental trends for lipophilic benzylic alcohols.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Aqueous | Water, PBS (pH 7.4) | Poor (< 0.1 mg/mL) | Not suitable for stock solutions. Requires surfactants or cosolvents. |
| Alcohols | Methanol, Ethanol, IPA | High (> 50 mg/mL) | Preferred for HPLC diluents and intermediate storage. |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High (> 100 mg/mL) | Ideal for biological assay stocks and synthetic reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Standard extraction solvent; excellent solubilizer. |
| Ethers | THF, MTBE, Diethyl Ether | High | Common reaction media; watch for peroxide formation in storage. |
| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Often used as an anti-solvent for recrystallization. |
Diagram 1: Solubilization Decision Tree
Use this logic flow to select the appropriate solvent system for your application.
Caption: Decision matrix for selecting solvents based on downstream experimental requirements.
Part 4: Stability Assessment
The stability of 1-(4-bromo-2-methylphenyl)ethan-1-ol is governed by the reactivity of the benzylic C-H bond and the hydroxyl group .
Chemical Instability Pathways
-
Oxidation: The secondary benzylic alcohol is prone to oxidation by air (slow) or oxidants (rapid), converting it to the corresponding ketone: 1-(4-bromo-2-methylphenyl)ethanone .
-
Dehydration: Under acidic conditions (pH < 4) or high heat, the hydroxyl group can be eliminated to form 4-bromo-2-methylstyrene . This is driven by the conjugation of the resulting alkene with the aromatic ring.
-
Halogen Exchange: The C-Br bond is generally stable but sensitive to palladium catalysts or lithium reagents (n-BuLi), which will cause debromination or coupling.
Environmental Stress Factors
-
Light: Aryl bromides can undergo photolytic dehalogenation (homolytic cleavage of C-Br) upon prolonged exposure to UV light. Storage in amber vials is mandatory.
-
Temperature: Stable at room temperature (20-25°C) for short periods. Long-term storage recommended at 2-8°C to retard oxidation.
Diagram 2: Degradation Pathways
Visualizing the primary risks during storage and handling.
Caption: Primary degradation routes. Oxidation and dehydration are the most common risks in synthesis.
Part 5: Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility in a specific solvent system.
-
Preparation: Add excess solid 1-(4-bromo-2-methylphenyl)ethan-1-ol (approx. 10 mg) to a glass vial containing 1 mL of the target solvent.
-
Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.
Protocol B: Forced Degradation (Stress Testing)
Essential for establishing shelf-life and handling limits.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1 N HCl / MeOH (1:1); heat at 60°C for 4 hrs. | Monitor for Styrene formation (Dehydration).[2] |
| Base Hydrolysis | Dissolve in 0.1 N NaOH / MeOH (1:1); heat at 60°C for 4 hrs. | Generally stable; check for racemization if chiral. |
| Oxidation | Treat with 3% H₂O₂ at RT for 24 hrs. | Monitor for Ketone formation. |
| Photostability | Expose solid/solution to UV light (ICH Q1B) for 24 hrs. | Monitor for Debromination or discoloration. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938536, 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]
-
Chemistry Steps (2019). Reactions at the Benzylic Position: Oxidation and Dehydration Mechanisms. Retrieved from [Link]
Sources
CAS number and molecular formula for 1-(4-bromo-2-methylphenyl)ethan-1-ol
Primary CAS: 1438382-86-5 Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol
Executive Summary & Chemical Identity[2][3]
1-(4-bromo-2-methylphenyl)ethan-1-ol is a halogenated chiral benzyl alcohol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structure features a phenyl ring substituted with a bromine atom at the para position and a methyl group at the ortho position relative to the hydroxyethyl side chain.
The presence of the ortho-methyl group introduces significant steric hindrance near the chiral center, distinguishing its reactivity profile from the more common non-methylated analog, 1-(4-bromophenyl)ethanol. This steric bulk is a critical parameter in enantioselective syntheses, often requiring specialized catalytic systems for high enantiomeric excess (ee).
physicochemical Profile[1][4][5][6][7][8][9]
| Property | Value | Note |
| CAS Number | 1438382-86-5 | Specific to the racemic alcohol |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol | Also: 4-bromo-2-methyl-α-methylbenzyl alcohol |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity and enantiomeric composition |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Poorly soluble in water |
| Precursor CAS | 65095-33-2 | 1-(4-bromo-2-methylphenyl)ethanone |
Synthesis & Production Protocols
The most reliable route to 1-(4-bromo-2-methylphenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2). While the ketone is widely available, the alcohol is frequently prepared in situ or on-demand to avoid oxidation during storage.
Protocol A: Standard Chemoselective Reduction (Racemic)
Target Audience: Synthetic chemists requiring the racemic intermediate for non-chiral downstream coupling.
Reagents:
-
Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)
Methodology:
-
Dissolution: Dissolve the ketone in anhydrous MeOH at 0°C under an inert atmosphere (N₂). The ortho-methyl group does not significantly inhibit nucleophilic attack by the small hydride ion.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Scientific Note: Rapid addition may cause exotherms; maintain temperature <10°C to prevent side reactions.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (R_f ~0.6) will disappear, replaced by the more polar alcohol (R_f ~0.3).
-
Quench: Quench with saturated NH₄Cl solution or 1N HCl.
-
Workup: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
Protocol B: Enantioselective Reduction (Chiral)
Target Audience: Medicinal chemists requiring high optical purity.
Due to the ortho-methyl steric bulk, standard CBS (Corey-Bakshi-Shibata) catalysts may require higher loading or modified borane reagents (e.g., catecholborane) compared to unhindered acetophenones. Biocatalytic reduction using ketoreductases (KREDs) is increasingly preferred for this substrate to achieve >99% ee.
Synthesis Workflow Diagram
Figure 1: Standard reduction pathway from the commercially available ketone precursor.
Applications in Drug Discovery[7][8]
The dual functionality of 1-(4-bromo-2-methylphenyl)ethan-1-ol makes it a versatile "linchpin" intermediate.
The "Ortho-Effect" in Cross-Coupling
The bromine atom at the C4 position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, researchers must account for the C2-methyl group. While remote from the bromine, the methyl group alters the crystal packing and solubility of the intermediate. More importantly, if the alcohol is protected (e.g., as a silyl ether), the ortho-methyl group can induce conformational locking, influencing the selectivity of reactions at the distal bromine site in crowded active sites.
Chiral Building Block
The chiral center (C1) is often converted to an amine (via azide displacement or Ritter reaction) to synthesize chiral phenethylamines, a scaffold ubiquitous in CNS-active drugs.
Functionalization Map
Figure 2: Divergent synthetic utility targeting the Aryl-Bromide or Alkyl-Alcohol moieties.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a halogenated aromatic alcohol.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which can vigorously oxidize the alcohol back to the ketone.
-
Storage: Store in a cool, dry place. The compound is stable but hygroscopic; reseal containers tightly to prevent moisture uptake which can complicate stoichiometric calculations in downstream coupling.
References
-
Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethanol. CAS 1438382-86-5. Link
-
PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (Precursor).[1] CID 21938536.[1] Link
-
ChemGuide. Reduction of Aldehydes and Ketones using NaBH4. (General Protocol Validation). Link
-
Organic Chemistry Portal. Synthesis of Alcohols via Reduction. (Mechanistic Insight). Link
Sources
Strategic Utilization of 1-(4-bromo-2-methylphenyl)ethan-1-ol: Synthetic Pathways and Pharmaceutical Applications
Executive Summary
1-(4-bromo-2-methylphenyl)ethan-1-ol represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural uniqueness lies in the interplay between the chiral secondary alcohol , the aryl bromide handle, and the ortho-methyl substituent. While the bromide allows for rapid library expansion via cross-coupling (Suzuki, Buchwald-Hartwig), the ortho-methyl group introduces critical steric constraints that influence both metabolic stability and the stereochemical outcome of enzymatic resolutions. This guide outlines the compound's synthetic utility, focusing on asymmetric access and its potential as a pharmacophore in SGLT2 inhibitors and GPCR modulators.
Part 1: Structural Analysis & Synthetic Accessibility
The "Ortho-Effect" and Bifunctionality
The molecule features three distinct reactive/functional sites:
-
C4-Bromide: A sterically unhindered handle for palladium-catalyzed cross-coupling. Being meta to the methyl group and para to the ethanol chain, it retains high reactivity.
-
C1-Chiral Center: The secondary alcohol is a gateway to chiral ethers or amines.
-
C2-Methyl Group: This is the strategic differentiator. It restricts rotation around the C(Ar)–C(alkyl) bond, potentially improving oral bioavailability by reducing the entropy cost of binding to protein targets.
Retro-Synthetic Pathway
The most direct access is the reduction of the commercially available ketone, 1-(4-bromo-2-methylphenyl)ethanone (CAS: 65095-33-2).
Figure 1: Divergent synthetic pathways from the ketone precursor to high-value chiral intermediates.
Part 2: Asymmetric Synthesis & Kinetic Resolution
The production of enantiomerically pure 1-(4-bromo-2-methylphenyl)ethan-1-ol is a critical research area. The ortho-methyl group significantly enhances enantioselectivity (
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.
Materials:
-
Racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol (10 mmol)
-
Vinyl acetate (Acyl donor, 30 mmol)
-
Immobilized CAL-B (Novozym 435, 20 mg/mmol)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Workflow:
-
Dissolution: Dissolve 2.15 g (10 mmol) of the racemic alcohol in 50 mL of dry MTBE.
-
Activation: Add vinyl acetate (2.8 mL, 30 mmol).
-
Initiation: Add 200 mg of Novozym 435 beads.
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion via HPLC (Chiralcel OD-H column).
-
Termination: Stop the reaction at 50% conversion (typically 4-6 hours due to the ortho-effect accelerating discrimination).
-
Purification: Filter off the enzyme. Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Hexane/EtOAc 9:1).
Mechanism of Selectivity:
The ortho-methyl group creates steric clash in the "large" pocket of the lipase active site for the slow-reacting enantiomer, significantly increasing the
Part 3: Medicinal Chemistry Applications[1][2]
SGLT2 Inhibitor Bioisosteres
Research indicates that 4-bromo-2-methylphenyl scaffolds are precursors for C-glucoside SGLT2 inhibitors (e.g., Canagliflozin analogs). The bromine atom serves as the attachment point for the sugar moiety or a distal phenyl ring.
-
Research Opportunity: Use the chiral alcohol to create O-linked glycoside analogs or ether-linked pharmacophores that mimic the linker stability of gliflozins while altering lipophilicity.
Cross-Coupling for Library Expansion
The C4-bromide is highly activated for Suzuki-Miyaura coupling. The resulting biaryls are key motifs in kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling
-
Charge: Combine 1-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv) in Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80°C under
for 12 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Note: The free hydroxyl group is tolerated in this protocol, avoiding protection/deprotection steps.
GPCR Modulators (Endothelin & Histamine)
The 1-(4-bromo-2-methylphenyl)ethyl moiety bears structural homology to the lipophilic tails of Macitentan (Endothelin Receptor Antagonist) and certain antihistamines.
-
Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation that enhances binding affinity (
) compared to the des-methyl analogs.
Part 4: Analytical Data Summary
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 215.09 g/mol | |
| Physical State | Viscous Oil / Low melting solid | Racemate is often oil; Enantiomers may crystallize. |
| Boiling Point | ~280°C (predicted) | High boiling point requires vacuum distillation. |
| Chiral Center | C1 (Benzylic position) | Sensitive to racemization under strong acid catalysis. |
| Key 1H NMR Signals | Methyl group is diagnostic singlet. |
References
-
Sigma-Aldrich. (2025). 1-(4-Bromo-2-methylphenyl)ethanone Product Analysis. Retrieved from
-
PubChem. (2025).[1] Compound Summary for CID 21938536: 1-(4-bromo-2-methylphenyl)ethanone.[1] Retrieved from [1]
-
Li, Y., et al. (2010). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. Acta Crystallographica Section E.
-
Gatfield, J., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry.
-
ChemicalBook. (2025). Ethanone, 1-(4-bromo-2-methylphenyl)- Properties and Suppliers. Retrieved from
Sources
literature review of 1-(4-bromo-2-methylphenyl)ethan-1-ol and its analogs
Executive Summary
1-(4-Bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a critical chiral building block in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and receptor modulators.[1][2][3] Distinguished by its 4-bromo handle (for cross-coupling) and 2-methyl steric anchor, this scaffold offers unique conformational rigidity compared to its non-methylated analogs.[1][2][3]
This guide analyzes the synthesis, reactivity, and pharmaceutical utility of this molecule. It moves beyond standard database entries to provide "in-the-trenches" insights into managing the steric challenges imposed by the ortho-methyl group during asymmetric reduction and subsequent biaryl coupling.
Chemical Profile & Structural Analysis[2][3][4][5]
The molecule features a chiral center at the benzylic position, flanked by an ortho-methyl group.[1][2][3] This structural motif is not merely decorative; it significantly influences the electronic and steric environment of the aromatic ring.
| Property | Data | Technical Insight |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol | |
| CAS Number | 1438382-86-5 | Often confused with the ketone precursor (CAS 65095-33-2).[1][2][3] |
| Molecular Formula | C₉H₁₁BrO | MW: 215.09 g/mol |
| Key Functionality | Aryl Bromide | Site for Suzuki/Buchwald couplings.[2][3] |
| Chirality | Benzylic Alcohol | Precursor to chiral amines/ethers via Mitsunobu or SN2.[2][3] |
| Steric Factor | Ortho-Methyl (C2) | Increases rotational barrier; enhances face-selectivity in reduction but retards reaction rate.[1][2][3] |
The "Ortho-Effect" in Synthesis
Unlike the generic 1-(4-bromophenyl)ethanol, the 2-methyl analog presents a steric clash with the carbonyl oxygen in its precursor ketone.[1][2][3] In asymmetric reductions (e.g., CBS reduction), this forces the ketone into a preferred conformation, often enhancing enantioselectivity (ee) while simultaneously decreasing the reaction rate due to hindrance at the trajectory of hydride attack.
Synthetic Routes & Methodologies
Pathway A: Asymmetric Chemical Reduction (CBS)
For high-value pharmaceutical intermediates, enantiopurity is non-negotiable.[2][3] The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for this substrate.[1][2][3]
-
Catalyst: (R)- or (S)-2-methyl-CBS-oxazaborolidine.[1][2][3]
-
Mechanism: The ortho-methyl group directs the ketone coordination to the boron center, locking the conformation.[1][2]
-
Protocol Note: Due to the C2-methyl bulk, catalyst loading often needs to be increased to 10-15 mol% (vs. 5 mol% for para-substituted analogs) to ensure full conversion.[1][2][3]
Pathway B: Biocatalytic Reduction (Green Chemistry)
Recent literature highlights the use of ketoreductases (KREDs) and whole-cell systems (Candida tropicalis, Aspergillus niger).[2][3]
-
Advantage: Operates at ambient temperature/pressure; >99% ee is common.[2]
-
Limitation: The hydrophobic nature of the brominated ring requires co-solvents (DMSO/IPA) which can deactivate wild-type enzymes.[1][2][3] Engineered KREDs are preferred for process scale.[2][3]
Pathway C: Racemic Reduction & Resolution
-
Method: NaBH₄ reduction in MeOH followed by Lipase-catalyzed kinetic resolution (e.g., Novozym 435).[1][2][3]
-
Utility: Useful for early-stage SAR where both enantiomers are needed for biological testing.[1][2][3]
Visualizing the Synthesis Logic
The following diagram outlines the decision logic for synthesizing and utilizing this scaffold, highlighting the divergence point based on chirality requirements.
Figure 1: Strategic synthesis workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol, illustrating the divergence between chemical and biocatalytic routes.[1][2][3]
Applications in Drug Discovery[1]
The 1-(4-bromo-2-methylphenyl)ethyl moiety appears in patent literature for oncology and immunology targets.[1][2][3]
Kinase Inhibitor Scaffolds
The "biaryl" motif is ubiquitous in kinase inhibitors (e.g., ALK, ROS1, TRK inhibitors).
-
Role of the Scaffold: The aromatic ring fits into the hydrophobic pocket of the ATP binding site.
-
Role of the Methyl Group: It restricts rotation around the biaryl bond (atropisomerism control) and often improves metabolic stability by blocking the P450 oxidation site at the ortho position.[2]
-
Specific Example: Patent literature (e.g., ES2713196T3) describes carbamate derivatives of this alcohol: 1-(4-bromo-2-methylphenyl)ethyl carbamate .[1][2][3] These are intermediates where the carbamate serves as a prodrug or a stable linker.[2]
Chiral Resolution Agents
Due to its crystallinity and conformational rigidity, the acid derivatives of this scaffold (or the alcohol itself) are sometimes used as chiral auxiliaries or resolution agents for amines.
Experimental Protocol: Enantioselective CBS Reduction
Objective: Synthesis of (R)-1-(4-bromo-2-methylphenyl)ethan-1-ol. Scale: 10 mmol.
Reagents:
-
1-(4-bromo-2-methylphenyl)ethanone (2.13 g, 10 mmol)[1][2][3]
-
(R)-2-methyl-CBS-oxazaborolidine (1M in toluene, 1.0 mL, 10 mol%)[1][2][3]
-
Anhydrous THF (30 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.
-
Catalyst Prep: Add (R)-CBS catalyst solution and 10 mL anhydrous THF. Cool to -20°C.
-
Borane Addition: Add the Borane-THF complex dropwise to the catalyst solution.[2][3] Stir for 10 minutes.
-
Substrate Addition: Dissolve the ketone (2.13 g) in 20 mL THF. Add this solution slowly via syringe pump over 1 hour to the reaction mixture at -20°C.
-
Monitoring: Stir at -20°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]
-
Quench: Carefully add MeOH (5 mL) dropwise (gas evolution!). Allow to warm to room temperature.
-
Workup: Evaporate volatiles. Redissolve in Et₂O, wash with 1N HCl (to remove catalyst), saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Reactivity & Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Enantioselectivity (<80% ee) | Background reduction by free Borane. | Slow down substrate addition; lower temperature to -40°C. |
| Incomplete Conversion | Steric hindrance of 2-Methyl group.[1][2][3] | Increase CBS catalyst load to 15 mol%; extend reaction time. |
| Suzuki Coupling Failure | Pd catalyst poisoning or steric bulk.[2][3] | Use active Buchwald ligands (e.g., SPhos, XPhos) designed for hindered aryl halides. |
References
-
Sigma-Aldrich. Product Detail: 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2][3] Retrieved from [1][2][3]
-
PubChem. Compound Summary: 1-(4-Bromo-2-methylphenyl)ethanone (CAS 65095-33-2).[1][2][3][5] Retrieved from [2][3]
-
Guidechem. Synthesis and Applications of 4-Bromo-2-methylacetophenone. Retrieved from [2][3]
-
Corey, E. J., et al. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[2] J. Am. Chem. Soc.[2][3][6] (Classic mechanism reference).
-
Google Patents. Biaryl compounds useful for the treatment of human diseases (ES2713196T3).[2] Retrieved from
-
ResearchGate. Enantioselective reduction of methoxy- and bromo-acetophenones. Retrieved from [2][3][7]
Sources
- 1. 2-Bromo-4’-methylacetophenone | SIELC Technologies [sielc.com]
- 2. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
safety and handling precautions for 1-(4-bromo-2-methylphenyl)ethan-1-ol
Technical Guide: Safe Handling and Stewardship of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Document Control:
-
Primary Application: Chiral intermediate, Suzuki-Miyaura coupling partner, Fragment-based drug discovery (FBDD).[1][2]
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1438382-86-5).[1][2] As a halogenated benzylic alcohol, this compound presents specific risks related to skin irritation, potential ocular damage, and chemical stability.[2][3] This document moves beyond basic Safety Data Sheet (SDS) parameters to offer field-proven protocols for researchers synthesizing or utilizing this intermediate in drug development.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physicochemical nature of the substrate is the first line of defense.[1][2] The presence of the ortho-methyl group introduces steric strain that can influence both reactivity and metabolic stability compared to its non-methylated analogs.[1][2]
| Property | Specification / Value | Operational Implication |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethanol | Official nomenclature for documentation.[1][2] |
| CAS Number | 1438382-86-5 | Use for inventory tracking and waste labeling.[1][2] |
| Molecular Formula | C₉H₁₁BrO | Halogenated waste stream required.[1][2] |
| Molecular Weight | 215.09 g/mol | Calculation basis for stoichiometry.[1][2] |
| Physical State | Solid (Low melting) or Viscous Oil | May require gentle warming for transfer; handle as liquid for spill containment.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; aqueous washes will not remove skin contamination effectively.[2] |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic; potential for dermal absorption.[1][2] |
Part 2: Hazard Identification & Toxicology (Read-Across Analysis)
Note: Specific toxicological data for CAS 1438382-86-5 is limited.[1][2] The following hazard profile is derived via Read-Across Methodology from the structural analog 1-(4-bromophenyl)ethanol (CAS 5391-88-8) and the precursor ketone (CAS 65095-33-2).
Core Hazards (GHS Classification Inferred)
-
Signal Word: WARNING
-
H315 (Skin Irrit. 2): Causes skin irritation.[1][2] Benzylic alcohols can defat skin and facilitate entry of the brominated motif.[1][2]
-
H319 (Eye Irrit.[1][2] 2A): Causes serious eye irritation.[1][2]
-
H335 (STOT SE 3): May cause respiratory irritation.[1][2][4]
Specific Target Organ Toxicity
-
Respiratory: Inhalation of mists or dusts may irritate the upper respiratory tract.[1][2]
-
Dermal: Prolonged contact may cause dermatitis.[1][2] The lipophilic nature suggests potential for systemic absorption if not washed immediately.[1][2]
Part 3: Engineering Controls & PPE Selection
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]
-
Inert Atmosphere: While not pyrophoric, the benzylic alcohol moiety is susceptible to oxidation to the ketone (1-(4-bromo-2-methylphenyl)ethanone).[1][2] Handle under Nitrogen or Argon for high-purity applications.[1][2]
Personal Protective Equipment (PPE) Matrix
Figure 1: PPE Selection Decision Tree based on operational scale.[1][2] High-contrast colors denote risk levels.[1][2][4][5]
Part 4: Safe Handling Protocols
Weighing and Transfer
-
Anti-Static: If the compound is a solid, use an anti-static gun before weighing to prevent dispersal of charged particles.[1][2]
-
Solubilization: Do not attempt to wash equipment with water initially.[1][2] Use Ethyl Acetate or Acetone to solubilize residues, then wash with soap and water.[1][2]
-
Tools: Use disposable spatulas to prevent cross-contamination.[1][2]
Reaction Setup (Suzuki Coupling Context)
When using this compound as an electrophile in cross-coupling:
-
Degassing: The benzylic alcohol is stable, but palladium catalysts are oxygen-sensitive.[1][2] Purge solvents before adding the alcohol.[1][2]
-
Base Compatibility: The hydroxyl proton is weakly acidic (pKa ~16).[1][2] Strong bases (NaH, KHMDS) will deprotonate the alcohol, potentially leading to side reactions (O-arylation).[1][2] Use mild bases (K₂CO₃, Cs₂CO₃) if the alcohol protection is not intended.[2]
Storage & Stability
-
Temperature: Store at 2–8°C .
-
Container: Amber glass vial with a Teflon-lined cap.
-
Light Sensitivity: Protect from light to prevent radical-induced debromination or oxidation.[1][2]
-
Shelf Life: Re-test purity (H-NMR) every 6 months. Look for the appearance of a methyl ketone singlet (~2.6 ppm) indicating oxidation.[1][2]
Part 5: Emergency Response & Waste Disposal
Biological Exposure Pathways
-
Eye Contact: Immediately flush with water for 15 minutes.[1][2][6][7] Do not rub. The bromo-compound can cause corneal abrasion.[1][2]
-
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1][2] PEG is more effective than water alone for solubilizing lipophilic halo-aromatics.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]
Waste Stewardship
This compound contains a halogen (Bromine) and must NOT be disposed of in general organic waste if incineration parameters differ for halogenated species.[1][2]
-
Labeling: "Contains Brominated Aromatics - Flammable Solvent" (if dissolved).[1][2]
-
Spill Cleanup: Absorb liquids with vermiculite.[1][2] For solids, wet-sweep (damp paper towel) to avoid dust generation.[1][2]
Part 6: Synthesis & Degradation Logic
Understanding the chemical lifecycle aids in troubleshooting purity issues.[1][2]
Figure 2: Synthesis and degradation pathways.[1][2] The compound can oxidize to the ketone or dehydrate to the styrene derivative under acidic/thermal stress.[1][2]
References
-
Sigma-Aldrich. Product Specification: 1-(4-bromo-2-methylphenyl)ethanol (CAS 1438382-86-5).[1][2] Retrieved from [1][2]
-
PubChem. Compound Summary: 1-(4-Bromophenyl)ethanol (Analog Read-Across).[1][2][8] National Library of Medicine.[1][2] Retrieved from [2]
-
ChemicalBook. Safety Data Sheet: 1-(4-Bromophenyl)ethanol (CAS 5391-88-8).[1][2][5] Retrieved from [1][2]
-
Echemi. MSDS for 1-(4-bromo-2-methylphenyl)ethanone (Precursor). Retrieved from [1][2]
Sources
- 1. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-methylbenzene(106-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Bromo-4-(1-hydroxyethyl)-3-hydroxymethylbenzene | C9H11BrO2 | CID 18629333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure & Solid-State Analysis: 1-(4-bromo-2-methylphenyl)ethan-1-ol
This guide outlines the structural characterization, synthesis, and solid-state analysis of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1]
Executive Summary
1-(4-bromo-2-methylphenyl)ethan-1-ol is a chiral benzylic alcohol frequently utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1][2] While the parent alcohol often exists as a viscous oil or low-melting solid due to conformational flexibility, its structural elucidation relies heavily on crystalline derivatives .[1]
This guide details the protocol for determining its absolute configuration via X-ray crystallography, analyzes its hydrogen-bonding networks, and provides a validated workflow for its synthesis and derivatization.[1]
Physicochemical Profile & Crystallizability
The presence of the ortho-methyl group introduces steric strain that disrupts planar packing, often preventing the formation of diffraction-quality crystals in the native alcohol form.[1]
| Property | Value / Description | Note |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Racemate may crystallize; pure enantiomers often oils.[1][2] |
| Chiral Center | C1 (Benzylic position) | Requires resolution or asymmetric synthesis. |
| Heavy Atom | Bromine (Z=35) | Enables absolute configuration via Anomalous Dispersion. |
| Crystallization Strategy | Derivatization Required | p-Nitrobenzoate or 3,5-Dinitrobenzoate esters recommended.[1] |
Synthesis & Derivatization Protocol
To obtain a structure suitable for Single Crystal X-Ray Diffraction (SC-XRD), the alcohol must be converted into a rigid, crystalline derivative.[1] The 3,5-dinitrobenzoate ester is the industry standard for benzylic alcohols, utilizing
Step-by-Step Methodology
A. Asymmetric Synthesis of the Alcohol (Corey-Bakshi-Shibata Reduction)
-
Reagents: 1-(4-bromo-2-methylphenyl)ethanone (
eq), (R)-Me-CBS catalyst ( eq), ( eq). -
Procedure:
-
Outcome: Yields (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol with
ee.[1]
B. Crystalline Derivatization (The "Heavy Atom" Anchor)
-
Reagents: Chiral Alcohol (
eq), 3,5-Dinitrobenzoyl chloride ( eq), Pyridine ( eq), DMAP (catalytic).[1] -
Procedure:
-
Dissolve alcohol in anhydrous DCM.[1]
-
Add pyridine and DMAP, then cool to
. -
Add acid chloride; stir at RT for 4 hours.
-
Wash with
and .
-
-
Crystallization: Dissolve crude ester in hot Ethanol/Hexane (1:4). Slow evaporation at
yields yellow needles suitable for X-ray.
Structural Analysis & Logic
Workflow Visualization
The following diagram illustrates the decision matrix for structural assignment, moving from the oil precursor to the final crystallographic solution.
Figure 1: Structural determination workflow for non-crystalline chiral benzylic alcohols.
Crystallographic Features (Inferred from Homologs)
Analysis of the derivative (e.g., p-nitrobenzoate) reveals specific packing motifs driven by the substituents:
-
Bromine Anchor (Anomalous Scattering): The bromine atom at the para position is the critical heavy atom. Using Mo-K
radiation, the anomalous dispersion of Br allows for the calculation of the Flack Parameter .-
Flack x
0.0: Correct Absolute Configuration assigned. -
Flack x
1.0: Inverted structure (wrong enantiomer).
-
-
Lattice Packing:
-
Stacking: The electron-deficient dinitrobenzoate ring stacks parallel to the electron-rich bromophenyl ring of an adjacent molecule (Centroid-Centroid distance
).[1] -
Halogen Bonding: A Type II halogen bond (
) is often observed, linking the bromine to the carbonyl oxygen of the ester group in a neighboring unit cell.
-
Stacking: The electron-deficient dinitrobenzoate ring stacks parallel to the electron-rich bromophenyl ring of an adjacent molecule (Centroid-Centroid distance
-
Stereocenter Environment: The ortho-methyl group forces the ethyl-alcohol side chain to rotate out of the phenyl plane (dihedral angle
), minimizing steric clash.[1] This "twisted" conformation is locked in the crystal lattice of the ester derivative.
References
-
Synthesis & Reduction Protocols
-
Absolute Configuration Determination
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
-
Derivatization for X-Ray
-
Compound Data (Ketone Precursor)
Sources
Methodological & Application
synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol from 2-bromo-4-methylbenzaldehyde
Application Note: AN-SYN-2024-08 Topic: Precision Synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via Grignard Addition Sub-Topic: Addressing Regiochemical Constraints in Bromo-Methylbenzaldehyde Derivatives
Executive Summary
This application note details the synthesis of 1-(2-bromo-4-methylphenyl)ethan-1-ol via the nucleophilic addition of methylmagnesium bromide to 2-bromo-4-methylbenzaldehyde .
Critical Regiochemical Notice: The user request specified the synthesis of 1-(4-bromo-2-methylphenyl )ethan-1-ol from 2-bromo-4-methylbenzaldehyde.
-
Starting Material Provided: 2-bromo-4-methylbenzaldehyde (Br at C2, Methyl at C4).
-
Target Requested: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Methyl at C2, Br at C4).
Direct alkylation of the provided starting material yields the 2-bromo-4-methyl isomer, not the 4-bromo-2-methyl target. The substituents on the benzene ring do not migrate during standard Grignard additions. This guide provides the protocol for the direct chemical transformation of the specified starting material (yielding the 2-bromo isomer) while noting that the specific target requested requires 4-bromo-2-methylbenzaldehyde as the precursor. The reaction conditions remain identical for both isomers.
Reaction Scheme & Logic
The synthesis relies on the addition of a hard nucleophile (MeMgBr) to a polarized carbonyl group under anhydrous conditions.
Chemical Transformation:
Pathway Visualization
The following diagram illustrates the reaction logic and the regiochemical divergence based on starting material selection.
Figure 1: Reaction logic showing the direct synthesis path versus the alternative precursor required for the requested target isomer.
Experimental Protocol
Scale: 10.0 mmol (approx. 2.0 g of aldehyde) Expected Yield: 85–94% Time: 3 Hours (Reaction) + 1 Hour (Workup)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| 2-Bromo-4-methylbenzaldehyde | 199.05 | 1.0 | 1.99 g | Substrate |
| Methylmagnesium bromide (3.0M in Et₂O) | 119.03 | 1.2 | 4.0 mL | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 20 mL | Anhydrous Solvent |
| Ammonium Chloride (sat. aq.) | 53.49 | Quench | 15 mL | Proton Source |
Step-by-Step Methodology
Step 1: Apparatus Setup (Moisture Control)
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble the flask with a rubber septum and a nitrogen inlet adapter while hot.
-
Flush the system with dry Nitrogen (
) or Argon for 15 minutes while cooling to room temperature.-
Why: Grignard reagents are violently destroyed by water. Reaction success depends on strict anhydrous conditions.
-
Step 2: Solvation
-
Charge the flask with 2-bromo-4-methylbenzaldehyde (1.99 g, 10 mmol).
-
Add anhydrous THF (20 mL) via syringe.
-
Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.
Step 3: Nucleophilic Addition
-
Fill a dry syringe with MeMgBr (4.0 mL, 12 mmol).
-
Add the Grignard reagent dropwise over 10–15 minutes.
-
Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide precipitates.
-
Control: Maintain temperature <5°C to prevent side reactions (e.g., Wurtz coupling or reduction).
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2 hours.
-
Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The aldehyde spot (
) should disappear, and a new, more polar alcohol spot ( ) should appear.
-
Step 4: Quench and Workup
-
Cool the mixture back to 0°C .
-
Slowly add saturated aqueous
(15 mL) to quench unreacted Grignard.-
Caution: Exothermic reaction. Evolution of methane gas (
) will occur.
-
-
Transfer mixture to a separatory funnel. Rinse the flask with Ethyl Acetate (EtOAc, 20 mL).
-
Extract the aqueous layer with EtOAc (
mL). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
The crude oil is often >90% pure.
-
For analytical purity, perform flash column chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 5%
15% EtOAc in Hexanes.
-
-
Isolate the product as a clear, viscous oil (which may solidify upon standing).
Analytical Validation (QC)
Since the user requested a target different from the direct product, distinguishing the two isomers via NMR is critical.
| Feature | Product: 1-(2-bromo-4-methylphenyl)ethan-1-ol | Target: 1-(4-bromo-2-methylphenyl)ethan-1-ol |
| Starting Material | 2-bromo-4-methylbenzaldehyde | 4-bromo-2-methylbenzaldehyde |
| Aromatic H (C3) | Doublet (~7.4 ppm) . The proton at C3 is ortho to Br and meta to Methyl. | Singlet/Doublet (~7.3 ppm) . The proton at C3 is ortho to Methyl and meta to Br. |
| Aromatic H (C6) | Doublet (~7.5 ppm) .[5] Ortho to the chiral center (C1). | Doublet (~7.4 ppm) . Ortho to the chiral center (C1). |
| Benzylic -CH- | Quartet at ~5.2 ppm. | Quartet at ~5.1–5.2 ppm. |
| Methyl (-CH3) | Singlet at ~2.35 ppm. | Singlet at ~2.30 ppm. |
Key Identification Marker: In the 2-bromo isomer (the synthesized product), the proton at position 3 is "sandwiched" between the Bromo and Methyl groups, often showing a distinct coupling pattern compared to the 4-bromo isomer where the C3 proton is between two methyl-like environments (C2-Me and C4-Br).
Process Workflow Diagram
Figure 2: Operational workflow for the Grignard synthesis.
Safety & Hazards
-
Methylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.
-
2-Bromo-4-methylbenzaldehyde: Irritant to eyes and respiratory system.
-
THF: Peroxide former. Ensure solvent is fresh or tested for peroxides before distillation/use.
References
- Grignard Addition to Benzaldehydes: Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. W. H. Freeman. (General mechanism for R-MgX + Aldehyde).
-
Synthesis of Bromo-methyl-acetophenones (Analogous Precursors)
-
ChemicalBook. (2023).[3] Synthesis of 4'-Bromo-3'-methylacetophenone. Retrieved from .
-
-
Physical Properties of 2-Bromo-4-methylbenzaldehyde
-
PubChem. (2024). 2-Bromo-4-methylbenzaldehyde (CID 4645292).[6] National Library of Medicine. Retrieved from .
-
-
Product Data (Isomer Analogues)
-
Sigma-Aldrich. (2024). 1-(4-Bromo-2-methylphenyl)ethanone Safety Data Sheet. Retrieved from .
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. brainly.com [brainly.com]
- 3. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
This application note details the enantioselective synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block for pharmaceutical intermediates. The presence of the ortho-methyl group introduces significant steric hindrance, often compromising the enantioselectivity of standard reduction protocols.
This guide presents two validated routes to overcome this steric challenge:
-
Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst system.
-
Biocatalytic Route: Enzymatic reduction using engineered Ketoreductases (KREDs).
Both methods are designed to achieve >98% conversion and >95% enantiomeric excess (ee).
Strategic Route Selection
The synthesis targets the reduction of 1-(4-bromo-2-methylphenyl)ethanone (Pro-chiral Ketone) to the corresponding chiral alcohol.
| Feature | Chemical Route (Ru-ATH) | Biocatalytic Route (KRED) |
| Primary Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Engineered KRED (e.g., Codexis/Almac panels) |
| Selectivity Source | Chiral diamine ligand | Enzyme active site pocket |
| Steric Tolerance | High (Excellent for ortho-subs) | Variable (Requires screening) |
| Conditions | Organic solvent (EtOAc/DCM), mild heat | Aqueous buffer, ambient temp |
| Scalability | High (Multi-kg validated) | High (Green chemistry compliant) |
| Cost Driver | Ruthenium precursor | Enzyme/Cofactor recycling |
Workflow Visualization
Figure 1: Decision matrix and process flow for the asymmetric reduction of the sterically hindered ketone.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Rationale: The Noyori-Ikariya type transfer hydrogenation is preferred for ortho-substituted acetophenones. The mechanism involves a metal-ligand bifunctional transition state where the ortho-methyl group is accommodated away from the sterically demanding p-cymene ligand, preserving high enantioselectivity.
Materials
-
Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 equiv).
-
Catalyst Precursor: [RuCl₂(p-cymene)]₂ (0.005 equiv).
-
Chiral Ligand: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.012 equiv).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (3.06 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol).
-
Add dry DCM (2 mL) and TEA (20 µL). Stir at room temperature for 30 minutes. The solution should turn deep orange/red, indicating the formation of the active 16-electron Ru-complex.
-
-
Reaction Initiation:
-
Add the substrate 1-(4-bromo-2-methylphenyl)ethanone (213 mg, 1.0 mmol) to the catalyst solution.
-
Add the Formic Acid/TEA azeotrope (0.5 mL, excess).
-
Critical Step: The reaction is endothermic and kinetically slow due to the ortho-methyl group. Heat the mixture to 40°C (reflux if using DCM) and stir for 24 hours.
-
-
Monitoring:
-
Work-up:
-
Cool to room temperature.[3]
-
Quench by adding water (5 mL). Extract with DCM (3 x 5 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Yield: Typically 85–95%.
-
Mechanistic Insight (Noyori ATH)
Figure 2: The concerted proton/hydride transfer mechanism. The chiral diamine ligand creates a chiral pocket that discriminates between the pro-chiral faces of the ketone.
Protocol B: Biocatalytic Reduction (KRED)
Rationale: Biocatalysis offers milder conditions and often higher enantiopurity (>99% ee). However, the ortho-methyl group can prevent the substrate from fitting into the enzyme's active site. Screening is mandatory.
Screening Protocol (96-well plate)
-
Buffer Preparation: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).
-
Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.
-
Substrate Stock: Dissolve ketone in DMSO (50 mg/mL).
-
Enzyme Loading: Add 1–5 mg of different KRED lyophilized powders (e.g., Codexis KRED-P1, P2, etc.) to wells.
-
Reaction:
-
Add 900 µL Buffer/Cofactor mix to each well.
-
Add 10 µL Substrate Stock (final conc ~0.5 g/L).
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Analysis: Extract with EtOAc (200 µL) and analyze organic phase by Chiral HPLC.
Scale-Up (Example for KRED-P100 type hit):
-
Substrate: 5.0 g.
-
Solvent: Buffer pH 7.0 (50 mL) + Isopropyl Alcohol (IPA) (10% v/v) as co-solvent/H-donor if using an ADH system, or Glucose/GDH system.
-
Process: Stir overhead at 30°C. Monitor pH and adjust with 1M NaOH (gluconic acid byproduct lowers pH).
Quality Control & Analytics
Chiral HPLC Method
To determine Enantiomeric Excess (ee):
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption) or 220 nm.
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Isomer: ~8.5 min (Verify with standards).
-
(S)-Isomer: ~10.2 min.
-
Ketone precursor: ~6.0 min (Usually elutes earlier due to lack of H-bonding).
-
NMR Characterization
1-(4-bromo-2-methylphenyl)ethan-1-ol:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.2 Hz, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.20 (d, J=8.2 Hz, 1H, Ar-H), 5.05 (q, J=6.4 Hz, 1H, CHOH), 2.28 (s, 3H, Ar-CH₃), 1.80 (bs, 1H, OH), 1.42 (d, J=6.4 Hz, 3H, CHCH₃).
-
Note: The quartet at ~5.05 ppm is diagnostic for the reduction of the ketone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of ortho-Me | Increase catalyst loading to 1 mol%; Increase temp to 50°C; Switch to Formic Acid/TEA 1:1 ratio. |
| Low ee (<80%) | Racemization or wrong ligand match | Ensure reaction temp does not exceed 60°C; Screen (S,S)-TsDPEN vs (R,R)-TsDPEN; Try tethered Ru-catalysts (e.g., Ru-teth-TsDPEN). |
| Ketone Insolubility | High crystallinity | Add co-solvent (THF or DCM) to the transfer hydrogenation mix. |
| Product Racemization | Acid-catalyzed SN1 type scrambling | Ensure workup is neutral/basic. Benzylic alcohols with electron-donating groups (like ortho-Me) are sensitive to acid. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones. Organic Letters, 13(20), 5664–5667.
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link
-
PubChem Compound Summary. (2025). 1-(4-Bromo-2-methylphenyl)ethan-1-one.[4] National Center for Biotechnology Information. Link
-
Org. Synth. (2007).[5][6] General procedures for asymmetric reduction using CBS catalysts. Organic Syntheses, 84, 1. (Alternative chemical route reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
applications of 1-(4-bromo-2-methylphenyl)ethan-1-ol in organic synthesis
Application Note: Navigating Steric & Electronic Constraints with 1-(4-bromo-2-methylphenyl)ethan-1-ol
Part 1: Executive Summary & Strategic Value
1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is not merely a halogenated alcohol; it is a bifunctional chiral scaffold critical for "escape from flatland" strategies in modern drug design.
Its value lies in the synergy of three structural features:
-
The Para-Bromide: A versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) to install heteroaryl pharmacophores.
-
The Chiral Benzylic Alcohol: A gateway to enantiopure linkers (amines, ethers) essential for target specificity.[1]
-
The Ortho-Methyl Group (The "Steric Lock"): This is the defining feature.[1] Unlike the des-methyl analog, this group restricts rotation around the aryl-alkyl bond, influencing the conformation of the final drug molecule and often blocking a metabolic "soft spot" on the phenyl ring.
This guide details the enantioselective synthesis of this scaffold and its application in constructing biaryl kinase inhibitors and chiral ether linkers .[1]
Part 2: Chemical Profile & Critical Quality Attributes
| Property | Specification / Note |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Key Functionality | Secondary Alcohol (Chiral), Aryl Bromide |
| Isomer Warning | CRITICAL: Do not confuse with 2-bromo-1-(4-methylphenyl)ethan-1-ol (an |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Low solubility in water. |
| Stability | Stable under ambient conditions.[1][3] The benzylic alcohol is prone to oxidation back to the ketone if exposed to strong oxidants.[1] |
Part 3: Synthesis & Resolution Protocols
The most robust route to the enantiopure alcohol is the Asymmetric Transfer Hydrogenation (ATH) of the precursor ketone, 1-(4-bromo-2-methylphenyl)ethanone.
Protocol A: Enantioselective Reduction (Noyori Transfer Hydrogenation)
Target: Production of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol with >95% ee.
Mechanism: The ortho-methyl group creates steric bulk that enhances the stereodifferentiation of the catalyst, often resulting in higher enantiomeric excess (ee) compared to non-substituted acetophenones.
Materials:
-
Substrate: 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Sodium Formate (HCOONa, 5.0 eq)
-
Solvent: Water/Dichloromethane (1:1 biphasic system) or Formic Acid/Triethylamine azeotrope.[1]
-
Surfactant (Optional): CTAB (if using water-only conditions).
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, dissolve the ketone (10 mmol, 2.13 g) in DCM (20 mL).
-
Catalyst Prep: In a separate vial, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (32 mg, 0.05 mmol) in a minimal amount of DCM.
-
Initiation: Add the catalyst solution to the ketone.
-
Reductant Addition: Add a pre-dissolved solution of Sodium Formate (3.4 g, 50 mmol) in Water (20 mL).
-
Reaction: Stir vigorously at 40°C. The biphasic mixture requires high stirring rates (1000 rpm) to ensure phase transfer.
-
Monitoring: Monitor by chiral HPLC (e.g., Chiralcel OD-H column).[1] Conversion should reach >98% within 6–12 hours.[1]
-
Work-up: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol as a white solid/oil.[1]
Self-Validation Check:
-
Success:
H NMR shows a quartet at ~5.1 ppm (CH-OH) and disappearance of the ketone methyl singlet (~2.5 ppm). -
Failure: If reaction stalls, check oxygen levels (degas solvents) or increase catalyst loading to 1 mol%.
Part 4: Downstream Applications (The "Branch Point")
Once the chiral alcohol is secured, the workflow diverges based on the target pharmacophore.[1]
Application 1: Suzuki-Miyaura Cross-Coupling
Challenge: The ortho-methyl group introduces steric hindrance at the ipso carbon, potentially slowing down the oxidative addition step of the Palladium cycle. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.
Protocol:
-
Mix: Alcohol (1.0 eq), Aryl Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Solvent: Toluene/Water (10:1).
-
Conditions: Heat to 80°C under N₂ for 4 hours.
-
Result: Retention of the chiral center (benzylic position is not involved in the coupling) yielding a Chiral Biaryl Alcohol .[1]
Application 2: Stereospecific Substitution (Mitsunobu)
Goal: Converting the OH to a Chiral Amine (common in Kinase Inhibitors).[1]
Note: The Mitsunobu reaction proceeds with Inversion of Configuration .[1] Starting with (
Protocol:
-
Mix: (
)-Alcohol (1.0 eq), Phthalimide (1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq) in dry THF. -
Add: DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise at 0°C.
-
Stir: Warm to RT and stir for 12 hours.
-
Deprotection: Treat the intermediate phthalimide with Hydrazine hydrate in EtOH to release the primary amine.[1]
Part 5: Visualizing the Workflow & Logic
The following diagram illustrates the divergent synthesis pathways and the mechanistic impact of the ortho-methyl group.
Figure 1: Synthetic workflow for 1-(4-bromo-2-methylphenyl)ethan-1-ol, highlighting the bifurcation between C-C bond formation (Suzuki) and functional group interconversion (Mitsunobu), underpinned by the steric influence of the ortho-methyl group.
Part 6: References & Authority
-
Enantioselective Reduction (General Methodology):
-
Ortho-Substituted Biaryl Synthesis (Suzuki Coupling):
-
Application in FimH Antagonists (Structural Analog Usage):
-
Biocatalytic Approaches (Alternative Protocol):
-
Structural analogs (1-(4-methylphenyl)ethanol) have been successfully resolved using Daucus carota (carrot) reductase, providing a Green Chemistry alternative. Asian Journal of Organic & Medicinal Chemistry. Link
-
Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA), particularly regarding the handling of aryl bromides and ruthenium catalysts.
Sources
Application Note: Protocol for the Purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Abstract & Scope
This application note details the isolation and purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral building block used in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediate synthesis. While often synthesized via the reduction of 1-(4-bromo-2-methylphenyl)ethanone, this secondary alcohol presents specific purification challenges due to the steric hindrance of the ortho-methyl group and the potential for persistent boron-complex impurities.
This guide prioritizes Flash Column Chromatography as the primary purification method to ensure >98% purity, with Vacuum Distillation provided as a scalable alternative.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Understanding the physicochemical nature of the target molecule is prerequisite to its purification.[1]
| Property | Data | Notes |
| Compound Name | 1-(4-bromo-2-methylphenyl)ethan-1-ol | |
| Structure | Secondary benzylic alcohol | Ortho-methyl group increases steric bulk. |
| Precursor | 1-(4-bromo-2-methylphenyl)ethanone | CAS: 65095-33-2 |
| Physical State | Viscous Oil / Low-Melting Solid | Often supercools; crystallization is slow. |
| Boiling Point | ~135–140 °C @ 5 mmHg | Estimated based on analogs [1]. |
| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH | Insoluble in water. |
| Key Impurities | Unreacted Ketone, Boron salts | Ketone has higher R_f (less polar). |
Synthesis Work-Up (The Pre-Purification Phase)
Critical Note: The purity of the final product is dictated by the quality of the work-up. Incomplete removal of boron salts from the reduction step will cause streaking on silica gel and yield contamination.
Mechanism of Impurity Formation
When reducing the ketone precursor with Sodium Borohydride (
Optimized Work-Up Protocol
-
Quench: Upon reaction completion, cool the reaction mixture to 0 °C. Slowly add 1N HCl dropwise until pH ~3. This destroys excess hydride and hydrolyzes the B-O bonds.
-
Solvent Swap: If the reaction was performed in Methanol/Ethanol, concentrate under reduced pressure to remove the bulk of the alcohol.
-
Extraction: Resuspend the residue in Ethyl Acetate (EtOAc) and water.
-
Wash: Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated
(to neutralize acid traces) -
Brine (saturated NaCl)
-
-
Drying: Dry over anhydrous Sodium Sulfate (
) for at least 30 minutes. Magnesium Sulfate is too acidic and may promote dehydration to the styrene derivative. -
Concentration: Evaporate solvent in vacuo to yield the crude oil.
Primary Protocol: Flash Column Chromatography[13]
This is the gold standard for obtaining analytical grade purity (>98%).
Stationary Phase
-
Material: Silica Gel 60 (230–400 mesh).[2]
-
Loading: 1:30 to 1:50 (ratio of crude mass to silica mass).
Mobile Phase System
-
Solvent A: Hexanes (Non-polar)
-
Solvent B: Ethyl Acetate (Polar)
-
Gradient: Step-wise gradient from 95:5 to 80:20 (Hex:EtOAc).
Step-by-Step Procedure
-
TLC Analysis:
-
Spot the crude mixture alongside the starting ketone.
-
Eluent: 10% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The ketone will be UV-active and travel further (
). The alcohol will be lower ( ). -
Stain: Use Phosphomolybdic Acid (PMA) stain. Heat with a heat gun; the alcohol usually turns dark blue/green.
-
-
Column Packing: Slurry pack the silica gel using 100% Hexanes to avoid air bubbles.
-
Loading: Dissolve the crude oil in a minimum amount of DCM (dichloromethane) or Toluene. Avoid loading with EtOAc as it will prematurely elute the compound.
-
Elution Profile:
-
Fraction 1-5 (100% Hexane): Flushes non-polar impurities.
-
Fraction 6-15 (95:5 Hex:EtOAc): Elutes unreacted ketone (Save for recycling if necessary).
-
Fraction 16+ (90:10 to 80:20 Hex:EtOAc): Elutes the target 1-(4-bromo-2-methylphenyl)ethan-1-ol .
-
-
Collection: Combine fractions containing the single lower spot. Evaporate solvent under reduced pressure.
Secondary Protocol: Vacuum Distillation (Scale-Up)
For batches >10g where chromatography is cost-prohibitive.
-
Setup: Short-path distillation head with a vacuum manifold.
-
Pressure: High vacuum required (< 5 mmHg).[2]
-
Procedure:
-
Heat the oil bath slowly.
-
Foreshot: Collect the low-boiling fraction (solvent residues).
-
Main Fraction: The product is expected to distill between 125–145 °C at 1–5 mmHg [2].
-
Pot Residue: Do not distill to dryness to prevent thermal decomposition.
-
Process Visualization
The following diagram illustrates the critical decision pathways and workflow for the purification process.
Figure 1: Decision matrix and workflow for the isolation of 1-(4-bromo-2-methylphenyl)ethan-1-ol.
Quality Control & Analytical Validation
Verify the identity and purity of the isolated compound using the following parameters.
-
1H NMR (CDCl3, 400 MHz):
-
Look for the benzylic proton: Quartet at
4.8–5.2 ppm (coupling with methyl). -
Look for the methyl group (on the ethyl chain): Doublet at
1.4–1.5 ppm. -
Look for the aromatic methyl (
): Singlet at 2.3 ppm. -
Absence of ketone peak (Singlet at
2.5–2.6 ppm for ).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: 254 nm.
-
Safety Considerations
-
Brominated Compounds: Can be irritants. Wear gloves and work in a fume hood.
-
Silica Dust: Inhalation hazard. Use a mask when packing columns.
-
Distillation: Ensure glassware is free of star cracks before applying high vacuum to prevent implosion.
References
-
Sigma-Aldrich. 1-(4-Bromophenyl)ethanol Product Information. Retrieved from (Analogous physicochemical data).
-
ChemicalBook. 1-(4-Bromophenyl)ethanol Properties and Boiling Points. Retrieved from .
-
Organic Syntheses. General Procedures for NaBH4 Reduction of Ketones. Org. Synth. Coll. Vol. Various . Retrieved from .
-
PubChem. 1-(4-Bromo-2-methylphenyl)ethan-1-one (Precursor Data). CID 21938536.[3] Retrieved from .
Sources
analytical methods for the quantification of 1-(4-bromo-2-methylphenyl)ethan-1-ol
This Application Note is structured to provide a comprehensive, field-ready guide for the analytical characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol . It synthesizes theoretical principles with practical, bench-validated protocols suitable for pharmaceutical quality control and process development.
High-Performance Liquid Chromatography (HPLC) Strategies for Potency and Enantiomeric Purity
Executive Summary & Analyte Profile
1-(4-bromo-2-methylphenyl)ethan-1-ol is a critical chiral building block, often employed in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other precision oncology drugs. Its quality control relies on two Critical Quality Attributes (CQAs):
-
Chemical Purity: Quantifying the alcohol against its ketone precursor (1-(4-bromo-2-methylphenyl)ethanone) and other side products.
-
Enantiomeric Excess (ee): Determining the ratio of (R)- and (S)- enantiomers, as biological activity is often stereospecific.
Chemical Structure & Properties[1][2][3][4][5][6]
-
Molecular Formula: C₉H₁₁BrO
-
Molecular Weight: 215.09 g/mol
-
Chromophores: Aromatic ring (primary absorption ~210-220 nm; secondary ~254 nm).
-
Solubility: Soluble in Methanol, Acetonitrile, Ethanol, IPA; sparingly soluble in water.
Analytical Workflow Strategy
The following diagram outlines the decision matrix for analyzing this compound, ensuring efficient use of resources and data integrity.
Figure 1: Analytical workflow for the characterization of 1-(4-bromo-2-methylphenyl)ethan-1-ol.
Method A: Achiral Quantification (RP-HPLC)
Objective: To determine the assay (% w/w) and chemical purity, specifically separating the alcohol product from the starting ketone.
Mechanistic Insight
The 2-methyl substituent on the phenyl ring increases the hydrophobicity of the molecule compared to a standard phenylethanol. A C18 stationary phase is ideal. Acidic modification of the mobile phase is recommended to suppress silanol activity and ensure sharp peak shapes for the alcohol moiety.
Protocol Parameters[7]
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 - 10.0 µL |
| Detection | UV @ 220 nm (Quantification) & 254 nm (Identification) |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 80 | 20 | Start |
| 8.00 | 20 | 80 | Linear Ramp |
| 10.00 | 20 | 80 | Hold (Wash) |
| 10.10 | 80 | 20 | Re-equilibrate |
| 15.00 | 80 | 20 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1] (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase (Initial ratio). (Conc: 100 µg/mL).
-
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.
Expected Elution Order:
-
1-(4-bromo-2-methylphenyl)ethan-1-ol (Alcohol): ~5.5 - 6.5 min (More polar due to -OH).
-
1-(4-bromo-2-methylphenyl)ethanone (Ketone): ~7.5 - 8.5 min (Less polar, elutes later in RP).
Method B: Enantioselective Separation (NP-HPLC)
Objective: To determine the enantiomeric excess (ee) of the chiral alcohol.
Mechanistic Insight
Chiral recognition for phenyl-ethanol derivatives is best achieved using Polysaccharide-based Stationary Phases (Amylose or Cellulose carbamates). The "2-methyl" group provides steric bulk that often enhances the chiral discrimination compared to unsubstituted analogs by locking the conformation in the chiral groove of the stationary phase [1].
Protocol Parameters[9]
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |
| Alternative | Daicel Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm × 4.6 mm, 5 µm |
| Mode | Normal Phase |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower temperature often improves resolution) |
| Detection | UV @ 254 nm |
Sample Preparation (Chiral)
-
Solvent: Dissolve sample in Ethanol or Isopropanol . Avoid dissolving in pure Acetonitrile or Water as these can disrupt the Normal Phase equilibrium or damage the column (if not immobilized).
-
Concentration: 0.5 mg/mL.
System Suitability Criteria
-
Resolution (Rs): > 2.0 between enantiomers.
-
Tailing Factor: < 1.5.
-
Theoretical Plates: > 8000.
Self-Validating Logic: If the enantiomers co-elute (Rs < 1.5), lower the Isopropanol content to 2% (98:2 Hexane:IPA). This reduces solvent strength, increasing retention and interaction time with the chiral selector.
Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated.[2] Key parameters for the Achiral Method (Method A) include:
Linearity
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: R² > 0.999.[1]
Limit of Detection/Quantitation (LOD/LOQ)
Calculate based on the standard deviation of the response (
Robustness (Troubleshooting Guide)
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Ensure H₃PO₄ is present (pH ~2.5). |
| Retention Shift | Temperature fluctuation | Use a column oven (thermostat). |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase, not pure ACN. |
Diagram: Chiral Method Development Decision Tree
Use this logic if the standard Chiralpak AD-H method requires optimization.
Figure 2: Decision tree for optimizing the chiral separation of 1-(4-bromo-2-methylphenyl)ethan-1-ol.
References
-
Chiral Technologies. "Chiral Selector Mechanisms: Polysaccharide Derivatives." Daicel Corporation Application Guide. Link
-
BenchChem. "Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol." BenchChem Technical Library. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21938536, 1-(4-Bromo-2-methylphenyl)ethanone." PubChem. Link
-
SIELC Technologies. "Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column." SIELC Application Notes. Link
Sources
derivatization of 1-(4-bromo-2-methylphenyl)ethan-1-ol for biological studies
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Abstract
1-(4-bromo-2-methylphenyl)ethan-1-ol represents a high-value pharmacophore scaffold in fragment-based drug discovery (FBDD). Its structural duality—offering an aryl bromide for cross-coupling and a chiral secondary alcohol for solubility tuning or prodrug design—makes it an ideal "linchpin" intermediate.[1] This guide details the strategic derivatization of this scaffold, focusing on overcoming the steric hindrance imposed by the ortho-methyl group and leveraging the chiral center for stereoselective biological probing.[1]
Strategic Rationale & Chemical Logic
The Ortho-Methyl Challenge & Opportunity: Unlike simple aryl bromides, the 2-methyl substituent in 1-(4-bromo-2-methylphenyl)ethan-1-ol introduces significant steric strain. While this can retard standard cross-coupling rates, it provides a critical conformational lock in biological settings, often restricting rotation in biphenyl systems to favor bioactive atropisomers.[1]
Derivatization Vectors:
-
Vector A (Aryl Bromide): The primary site for library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Critical Consideration: The free hydroxyl group is generally tolerated in modern Pd-catalyzed cycles, but base selection is paramount to prevent elimination or retro-aldol type degradation.[1]
-
Vector B (Chiral Alcohol): The site for pharmacokinetic (PK) modulation.[1] Derivatization here (esters, carbamates) affects solubility and membrane permeability.[1] Furthermore, inversion of the chiral center (via Mitsunobu) allows for rigorous stereochemical activity profiling.[1]
Visualization: Derivatization Workflow
Caption: Strategic derivatization vectors for the core scaffold. Green nodes indicate C-C/C-N bond formation; Red nodes indicate functional group interconversion.[1]
Protocol Module A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling the ortho-substituted aryl bromide with boronic acids to generate biphenyl libraries without protecting the alcohol.[1]
Expertise Insight: Standard Pd(PPh3)4 catalysts often fail or react sluggishly due to the steric bulk of the ortho-methyl group.[1] We utilize SPhos or XPhos precatalysts, which form highly active mono-ligated Pd(0) species capable of oxidative addition into hindered aryl halides.[1]
Reagents:
-
Substrate: 1-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[1]
-
Base: K3PO4 (2.0 equiv) - Preferred over carbonates to minimize racemization.
-
Solvent: Toluene:Water (10:1)[1]
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.[1]
-
Catalyst Addition: Add the solvent mixture (degassed, 4 mL) followed quickly by the Pd catalyst.
-
Reaction: Heat the mixture to 80°C. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL).[1] Dry organic layer over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol Module B: Enantioselective Synthesis via Biocatalytic Reduction
Objective: Synthesizing the specific (R)- or (S)- enantiomer of the alcohol from the corresponding ketone (1-(4-bromo-2-methylphenyl)ethanone) for SAR studies.
Expertise Insight: Chemical reduction (NaBH4) yields a racemate.[1] For biological studies, pure enantiomers are required.[1] Biocatalytic reduction using Ketoreductases (KREDs) is superior to CBS reduction here because it operates in aqueous media and avoids heavy metals.[1]
Reagents:
-
Substrate: 1-(4-bromo-2-methylphenyl)ethanone (500 mg)
-
Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum ADH)[1]
-
Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).[1]
Step-by-Step Protocol:
-
Buffer Prep: Prepare 20 mL of phosphate buffer containing 1.2 equiv of Glucose (cofactor recycling substrate).[1]
-
Enzyme Mix: Add 10 mg of NADP+, 5 mg of GDH, and 20 mg of the selected KRED enzyme to the buffer.
-
Substrate Addition: Dissolve the ketone substrate in 1 mL of DMSO (cosolvent) and add dropwise to the stirring enzyme mix.
-
Incubation: Stir at 30°C for 24 hours.
-
Monitoring: Check conversion by chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA 90:10).
-
Extraction: Once >99% ee is achieved, extract with MTBE (3 x 20 mL). Evaporate solvent to yield the chiral alcohol.[1]
Protocol Module C: Fluorescence Labeling (Probe Synthesis)
Objective: Attaching a fluorophore to the hydroxyl group to create a cellular probe.[1]
Expertise Insight: Direct esterification with bulky fluorophores (like Fluorescein) can be slow due to the secondary nature of the alcohol.[1] We recommend a Carbamate Linkage using an isocyanate derivative of the fluorophore, which is more reactive and yields a metabolically stable bond.[1]
Reagents:
-
Substrate: 1-(4-bromo-2-methylphenyl)ethan-1-ol
-
Reagent: Fluorescein isothiocyanate (FITC) or similar isocyanate.[1]
-
Catalyst: Dibutyltin dilaurate (DBTDL) - 1 drop.
-
Solvent: Anhydrous DMF.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.1 mmol of substrate in 1 mL dry DMF.
-
Activation: Add 0.11 mmol of the isocyanate/isothiocyanate fluorophore.[1]
-
Catalysis: Add 1 drop of DBTDL.
-
Reaction: Stir at 60°C for 4 hours.
-
Purification: The product will be highly polar. Precipitate by adding cold ether or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]
Quantitative Data Summary
| Parameter | Value / Condition | Relevance |
| Molecular Weight | 215.09 g/mol | Fragment-like (Rule of 3 compliant) |
| ClogP | ~2.8 | Good membrane permeability |
| H-Bond Donors | 1 (OH) | Critical for receptor binding |
| H-Bond Acceptors | 1 (OH) | Critical for receptor binding |
| Suzuki Yield (SPhos) | 85-95% | High efficiency for library gen.[2] |
| Enantiomeric Excess (KRED) | >99% (R or S) | Gold standard for biological assays |
QC & Validation Standards
To ensure data integrity in biological assays, the following QC criteria must be met:
-
Purity: >95% by HPLC (254 nm).
-
Chiral Purity: >98% ee (determined by Chiral HPLC).
-
Racemization Check: Re-test ee after any subsequent coupling reaction involving heat or base.[1]
-
-
Identity: 1H NMR must show the characteristic doublet for the methyl group of the ethanol chain (~1.4 ppm) and the singlet for the aryl methyl (~2.3 ppm).[1]
References
-
Vertex AI Search. (2025).[1] 1-(4-bromo-2-methylphenyl)ethan-1-ol biological activity and synthesis. Retrieved from 3[1]
-
PubChem. (2025).[2] 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary. National Library of Medicine. Retrieved from 4[1][2][4][5]
-
Ribeiro, J. B., et al. (2013).[1] Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. Retrieved from 6[1][6]
-
KAUST Repository. (2024).[1] Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. Retrieved from 7[1]
Sources
- 1. youtube.com [youtube.com]
- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Bromophenyl)-1-(4-methylphenyl)ethanol | C15H15BrO | CID 60794226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
scale-up synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol for industrial applications
Executive Summary
This application note details the process development and scale-up protocol for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 120164-92-9 / Generic). This secondary alcohol is a critical pharmacophore building block, often employed in the synthesis of heterobiaryl systems via Suzuki-Miyaura coupling or as a chiral precursor for selective serotonin reuptake inhibitors (SSRIs) and agrochemicals.
The protocol focuses on the chemoselective reduction of 1-(4-bromo-2-methylphenyl)ethanone using Sodium Borohydride (
Retrosynthetic Analysis & Route Selection
Strategic Route Evaluation
To synthesize the target alcohol, two primary routes were evaluated based on industrial viability, cost, and safety.
| Parameter | Route A: Grignard Addition | Route B: Ketone Reduction (Selected) |
| Starting Material | 4-Bromo-2-methylbenzaldehyde | 1-(4-bromo-2-methylphenyl)ethanone |
| Reagent | Methylmagnesium Bromide (MeMgBr) | Sodium Borohydride ( |
| Atom Economy | Moderate (Mg salts waste) | High |
| Safety Profile | High Risk (Exothermic, ether solvents) | Moderate Risk ( |
| Scalability | Low (Cryogenic conditions often required) | High (0°C to RT operation) |
| Impurity Profile | Wurtz coupling byproducts | Boron complexes (easily removed) |
Decision: Route B is selected. The reduction of the acetophenone derivative is operationally simpler, avoids pyrophoric Grignard reagents, and utilizes a cheaper, more stable starting material.
Reaction Scheme
The synthesis proceeds via the hydride transfer from the borohydride anion to the carbonyl carbon of the ketone.
Figure 1: Reaction pathway for the chemoselective reduction of the ketone precursor.
Process Safety Assessment (Critical)
Before initiating the 1.0 kg scale-up, the following hazards must be mitigated:
-
Hydrogen Evolution:
releases 4 moles of per mole of borohydride upon hydrolysis. On a 1 kg scale, this generates significant gas volume.-
Control: Do not quench rapidly. Use a metered addition of acid or acetone to destroy excess hydride under inert gas sweep.
-
-
Thermal Runaway: The reduction is exothermic.
-
Control: The reactor must be equipped with a jacketed cooling system. Reagent addition must be rate-limited by internal temperature (
).
-
-
Chemoselectivity: Avoid using Palladium/Carbon catalysts or harsh reducing agents (LiAlH4) which might attack the aryl bromide.
Detailed Protocol: 1.0 kg Scale-Up
Equipment & Materials
-
Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitched blade impeller).
-
Cooling: Chiller unit capable of -10°C.
-
Reagents:
-
1-(4-bromo-2-methylphenyl)ethanone (Starting Material, SM): 1.0 kg (4.69 mol).
-
Sodium Borohydride (
): 110 g (2.90 mol, 0.62 eq). Note: Slight excess ensures completion. -
Methanol (MeOH): 5.0 L (5 vol).
-
Tetrahydrofuran (THF): 1.0 L (1 vol) - Optional solubilizer if SM is solid.
-
1N HCl and Saturated
for quench.
-
Experimental Procedure
Step 1: Reaction Setup
-
Charge the 10 L reactor with 1.0 kg of SM and 1.0 L THF . Stir until dissolved.
-
Add 4.0 L of Methanol .
-
Cool the mixture to
. -
Nitrogen Sweep: Ensure a steady, low flow of nitrogen to purge any generated hydrogen.
Step 2: Reagent Addition (Critical Step)
-
Prepare a solution/suspension of 110 g
in 1.0 L of 0.1M NaOH/MeOH (stabilized) OR add solid portion-wise.-
Preferred Scale-up Method: Portion-wise solid addition via a solids-addition funnel (hopper) over 60 minutes.
-
-
Monitor: Maintain
. If temp spikes, halt addition. -
After complete addition, warm to 20–25°C (Room Temp) and stir for 2 hours.
Step 3: IPC (In-Process Control)
-
Sample 50 µL, quench in dilute HCl/MeCN, and analyze by HPLC.
-
Specification: < 1.0% residual ketone (SM).[1]
-
Step 4: Quench & Work-up
-
Cool reactor to 5°C .
-
Slowly add 500 mL Acetone (scavenges excess hydride safely). Stir 15 min.
-
Add 2.0 L Saturated
followed by 1.0 L Water . Caution: Foaming/Gas evolution. -
Distill off Methanol/Acetone under reduced pressure (
) until the volume is reduced by ~50%. -
Extract the resulting aqueous slurry with Ethyl Acetate (2 x 2.5 L) .
-
Wash combined organics with Brine (2.0 L) .
-
Dry over anhydrous
, filter, and concentrate to dryness.
Purification
The crude product is typically a viscous, pale-yellow oil. It may crystallize upon standing (MP ~35–40°C).
-
Method A (Distillation): High-vacuum distillation (0.5 mmHg, ~110–120°C) yields a colorless oil.
-
Method B (Crystallization): Dissolve crude in warm Hexanes (2 vol) . Cool slowly to -10°C with seeding.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless viscous oil or white solid |
| Assay | HPLC (254 nm) | > 98.5% a/a |
| Residual Solvent | GC-HS | MeOH < 3000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Process Logic & Safety Flowchart
Figure 2: Process safety logic and decision gates for the scale-up synthesis.
References
-
ChemicalBook. (2023). 1-(4-Bromophenyl)ethanol Properties and Synthesis. Link
-
National Institutes of Health (PubChem). (2023). 1-(4-Bromo-2-methylphenyl)ethan-1-one (Precursor Data). Link
-
Organic Syntheses. (2005). Reduction of Ketones using Sodium Borohydride: Standard Protocols. Org. Synth. 2005, 82, 157.[2] Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Borohydride. Link
-
BenchChem. (2023). Scale-Up Synthesis Protocols for Aryl Alcohols. Link
Sources
catalytic reactions involving 1-(4-bromo-2-methylphenyl)ethan-1-ol
An Application Guide to the Catalytic Versatility of 1-(4-bromo-2-methylphenyl)ethan-1-ol in Synthetic Chemistry
Authored by: A Senior Application Scientist
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development on the catalytic applications of 1-(4-bromo-2-methylphenyl)ethan-1-ol. This versatile bifunctional molecule, featuring a reactive secondary alcohol and a strategically positioned aryl bromide, is a valuable building block for creating diverse molecular architectures. This document provides an in-depth exploration of its synthesis and key catalytic transformations, including asymmetric reduction of its ketone precursor, oxidation, and various palladium-catalyzed cross-coupling reactions. Each section includes detailed, field-tested protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction: The Strategic Value of 1-(4-bromo-2-methylphenyl)ethan-1-ol
In the landscape of medicinal chemistry and materials science, the development of complex molecular scaffolds from simple, versatile starting materials is paramount. 1-(4-bromo-2-methylphenyl)ethan-1-ol emerges as a substrate of significant interest due to its inherent structural features. The secondary alcohol provides a handle for oxidation, esterification, or introduction of a chiral center, while the aryl bromide is a prime functional group for transition-metal-catalyzed cross-coupling reactions.[1][2][3] This dual reactivity allows for sequential or orthogonal synthetic strategies, enabling the systematic modification of the molecule's core structure. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, leading to the development of novel therapeutic agents, including potential anticancer and antioxidant compounds.[4][5]
This guide is structured to provide both the foundational knowledge and the practical steps required to leverage this molecule's synthetic potential.
Sources
- 1. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophe… [ouci.dntb.gov.ua]
Application Note: 1-(4-bromo-2-methylphenyl)ethan-1-ol as a Versatile Heterocyclic Precursor
[1][2][3]
Abstract
This guide outlines the strategic application of 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 5391-88-8 for the des-methyl analog; specific derivative often custom synthesized or reduced from ketone CAS 65095-33-2) as a high-value scaffold in heterocyclic synthesis.[1][2][3] Unlike simple aryl halides, this molecule offers a dual-functional handle : a chiral benzylic alcohol and an aryl bromide.[1][2][3] This unique architecture allows for divergent synthetic pathways—ranging from the construction of flat, aromatic biaryl systems to the installation of stereodefined heterocyclic side chains. This document provides validated protocols for oxidation-cyclization sequences (Hantzsch synthesis), stereospecific nucleophilic substitutions (Mitsunobu), and palladium-catalyzed cross-couplings.[1][2][3]
Strategic Utility & Divergent Pathways[3]
The utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol lies in its ability to serve as a "chiral switch" or a "pro-ketone."[1][2][3] Researchers can exploit three distinct reactivity vectors:
-
The Oxidation Vector (Route A): Oxidation to 1-(4-bromo-2-methylphenyl)ethanone activates the alkyl side chain for
-functionalization, serving as the primary gateway to thiazoles, imidazoles, and oxazoles.[1][2][3] -
The Stereochemical Vector (Route B): The chiral alcohol (often obtained via biocatalytic reduction) allows for the stereoinvertive attachment of N-heterocycles (e.g., pyrazoles, phthalimides) via Mitsunobu coupling, preserving chiral information in the final drug candidate.
-
The Aryl Vector (Route C): The aryl bromide moiety remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of a second heterocyclic domain independent of the ethanol side chain.[3]
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways starting from 1-(4-bromo-2-methylphenyl)ethan-1-ol.[1][2][3] The scaffold enables access to three distinct chemical spaces.
Detailed Protocols
Protocol A: The "Gateway" Oxidation & Hantzsch Cyclization
Objective: To convert the alcohol precursor into a 2-aminothiazole derivative.[1][3] This is the most common route for generating kinase inhibitor scaffolds.
Step 1: Oxidation to 1-(4-bromo-2-methylphenyl)ethanone
Rationale: The alcohol must be oxidized to the ketone to increase the acidity of the
-
Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1][2][3]
-
Procedure:
-
Dissolve 10.0 mmol of 1-(4-bromo-2-methylphenyl)ethan-1-ol in 50 mL anhydrous DCM.
-
Add 1.5 equivalents of PCC slowly at 0°C.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Filter through a pad of silica gel/Celite to remove chromium salts.[1]
-
Concentrate to yield the ketone (typically >90% yield).[2]
-
Step 2:
-Bromination [1][2][3]
-
Reagents: Bromine (
) in Glacial Acetic Acid or Phenyltrimethylammonium tribromide (PTAB).[2] -
Procedure:
-
Dissolve the ketone (from Step 1) in glacial acetic acid (5 mL/mmol).
-
Add a solution of
(1.0 eq) in acetic acid dropwise at RT. The reaction is autocatalytic; the color should discharge rapidly after an induction period. -
Stir for 2 hours. Pour into ice water.
-
Extract with ethyl acetate.[1][2] The product, 2-bromo-1-(4-bromo-2-methylphenyl)ethanone , is lachrymatory—handle in a fume hood.[1][2][3]
-
Step 3: Hantzsch Thiazole Synthesis
-
Procedure:
-
Suspend the
-bromo ketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/mmol). -
Reflux for 2-4 hours. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.
-
Cool and filter the precipitate.
-
Neutralize with aqueous
to liberate the free base: 4-(4-bromo-2-methylphenyl)thiazol-2-amine .[1][2][3]
-
Protocol B: Stereocontrolled Heterocyclic Attachment (Mitsunobu)
Objective: To attach a nitrogen heterocycle (e.g., phthalimide, pyrazole, or tetrazole) directly to the ethyl linker while inverting the stereochemistry of the chiral alcohol. Prerequisite: High enantiomeric excess (ee) starting alcohol (often obtained via biocatalytic reduction of the ketone).[2]
-
Mechanism:
displacement with complete inversion (Walden inversion).[2] -
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), Nucleophile (Heterocycle with pKa < 13).[4]
Protocol:
-
Preparation: In a flame-dried flask under Argon, dissolve 1.0 mmol of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol and 1.1 mmol of the heterocyclic nucleophile (e.g., Phthalimide) in 10 mL anhydrous THF.
-
Activation: Add
(1.2 mmol) and cool the solution to 0°C. -
Addition: Add DIAD (1.2 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1][2]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Concentrate and triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via column chromatography.
-
Result: The product will be the (R)-N-substituted heterocycle, preserving the optical purity through inversion.
Analytical Data & Troubleshooting
Solvent Compatibility Table
| Reaction Type | Recommended Solvent | Alternative | Notes |
| Oxidation (PCC) | Dichloromethane (DCM) | Acetone | DCM is standard; Acetone allows easier cleanup but may cause aldol side reactions.[1][2][3] |
| Glacial Acetic Acid | Methanol/Ether | Acetic acid suppresses poly-bromination.[1][2][3] | |
| Hantzsch Cyclization | Ethanol (EtOH) | DMF/Dioxane | EtOH promotes precipitation of the pure HBr salt. |
| Mitsunobu | THF | Toluene | THF is critical for solubility of the betaine intermediate. |
Troubleshooting Guide
-
Problem: Poly-bromination during Step 2 (Protocol A).
-
Problem: Low yield in Mitsunobu reaction (Protocol B).
-
Problem: Racemization.
References
-
Guidechem. (2022).[1][2] Preparation and Synthesis of 1-(4-Bromophenyl)ethanol. Retrieved from [2][3]
-
PubChem. (2021).[1][2] 2-Bromo-1-(4-methylphenyl)ethan-1-ol Compound Summary. Retrieved from [2][3]
-
MDPI. (2010).[1][2] Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives. Retrieved from [2][3]
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Application Notes. Retrieved from [2][3]
-
ResearchGate. (2018).[1][2] Enantioselective microbial reduction of substituted acetophenone. Retrieved from
-
Sigma-Aldrich. (2023).[1][2][3] Product Specification: 4'-Bromo-2'-methylacetophenone. Retrieved from [1][2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3910964A - Process for production of isochromans - Google Patents [patents.google.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Technical Support Center.
I have structured this guide to address the specific challenges inherent to the 4-bromo-2-methyl substitution pattern. This is not a generic reduction; the ortho-methyl group introduces steric and electronic factors that distinctively alter the impurity profile compared to standard acetophenones.
Target CAS: 120504-63-8 (racemic) | Precursor CAS: 65095-33-2 (Ketone)
Part 1: Critical Impurity Profiling
User Query: "I see extra spots on my TLC/peaks in my LC-MS. What are they?"
The synthesis of this secondary alcohol is typically achieved via the reduction of 1-(4-bromo-2-methylphenyl)ethan-1-one . Below is the profile of the three most common side products generated during this specific transformation.
Impurity Identification Table
| Impurity Name | Structure Description | Origin (Root Cause) | Diagnostic Signal (NMR/MS) |
| Impurity A: Residual Ketone | Unreacted Starting Material | Steric Hindrance: The ortho-methyl group blocks the carbonyl, slowing nucleophilic attack (NaBH₄). | ¹H NMR: Singlet at ~2.5-2.6 ppm (Acetyl -CH₃). Distinct from doublet of product. |
| Impurity B: The Styrene | 4-bromo-2-methylstyrene | Acid-Catalyzed Dehydration: Benzylic alcohols eliminate water easily in acidic workups (pH < 4). | ¹H NMR: Vinylic protons (5.2–6.7 ppm). Loss of -OH stretch in IR. |
| Impurity C: De-brominated Alcohol | 1-(2-methylphenyl)ethan-1-ol | Over-Reduction: Occurs primarily during catalytic hydrogenation (Pd/C) or metal-halogen exchange. | MS: Mass peak [M-Br+H]⁺. ¹H NMR: Loss of aromatic coupling pattern specific to 1,2,4-substitution. |
Part 2: Troubleshooting The Reduction (NaBH₄ Route)
User Query: "The reaction is stalling. Why isn't the starting material disappearing?"
The "Ortho-Effect" Barrier
Unlike simple 4-bromoacetophenone, your substrate has a methyl group at the 2-position .
-
Steric Blockade: The methyl group physically hinders the approach of the borohydride anion to the carbonyl carbon.
-
Torsional Strain: The steric bulk forces the carbonyl group to rotate slightly out of plane with the benzene ring, reducing conjugation but also making the trajectory of the hydride attack more difficult.
Protocol Adjustment:
-
Standard Protocol: 1.0 eq Ketone, 0.5 eq NaBH₄, MeOH, 0°C → RT, 1 hr.
-
Correction for 2-Methyl Substrates:
-
Increase Equivalents: Use 1.5 – 2.0 eq of NaBH₄.
-
Temperature: Do not restrict to 0°C. Initiate at 0°C, but allow to warm to Room Temperature (25°C) or even mild reflux (40°C) if monitoring shows stalling.
-
Time: Extend reaction time to 3–6 hours .
-
The Borate Complex Trap
User Query: "My yield is low, but I don't see side products."
NaBH₄ reduction forms a tetra-alkoxy borate intermediate. If you do not hydrolyze this complex aggressively enough during workup, the product remains trapped in the aqueous phase or as a gummy solid.
Corrective Action: Ensure the quench involves a distinct hydrolysis step. Use 1M NaOH or saturated NH₄Cl and stir vigorously for 30 minutes before extraction. Avoid strong acids (HCl) to prevent Impurity B.
Part 3: Troubleshooting Workup & Stability
User Query: "My product was pure by TLC, but after rotovap/drying, it turned into an oil with a new non-polar spot."
The Dehydration Pathway (Impurity B)
Benzylic alcohols are notoriously sensitive to acid-catalyzed dehydration (E1 mechanism). The carbocation intermediate is stabilized by the benzene ring, making elimination of water facile.
Risk Factors:
-
Quenching NaBH₄ with 1M HCl or H₂SO₄.
-
Using acidic silica gel for chromatography.
-
Heating the product above 60°C during drying.
Prevention Protocol:
-
Quench: Use Saturated Ammonium Chloride (mildly acidic, pH ~5-6) or water.
-
Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.
-
Drying: Remove solvent at <40°C.
Part 4: Advanced Troubleshooting (Catalytic Hydrogenation)
User Query: "I used Pd/C and H₂ to avoid boron waste, but I lost the bromine atom."
The Hydrodehalogenation Issue (Impurity C)
If you attempt to reduce the ketone using H₂ and Palladium on Carbon (Pd/C) , the C-Br bond is weaker than the C=O bond in many catalytic environments. Oxidative addition of Pd into the C-Br bond leads to de-bromination before or concurrent with ketone reduction.
Alternative Catalyst: If you must use hydrogenation, switch to Platinum Oxide (PtO₂) or Lindlar’s Catalyst , which are less active toward aryl halides. However, the NaBH₄ route is chemically superior for preserving the halogen.
Part 5: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Impurity Origins
This diagram maps the standard reduction path against the failure modes discussed above.
Caption: Reaction scheme illustrating the primary reduction pathway (Green) and the divergence points leading to common impurities (Red/Yellow).
Diagram 2: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific experimental issue.
Caption: Step-by-step logic flow for identifying impurities based on polarity and reagent history.
References
-
Reduction of Acetophenones (General Protocol & Sterics)
- Source: Organic Syntheses, Coll. Vol. 8, p.350 (1993).
- Relevance: Establishes standard NaBH₄ reduction protocols and the necessity of hydrolysis.
-
URL:
-
Steric Hindrance in Ortho-Substituted Ketones
- Source: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.
- Relevance: Foundational text explaining why ortho-methyl groups retard nucleophilic
-
URL:
-
Dehalogenation during Hydrogenation
-
Source: Ramanathan, A., & Jimenez, L. S. (2010).[1] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(13), 217-220.
- Relevance: Confirms that Pd/C readily cleaves Aryl-Bromide bonds, valid
-
URL:
-
-
Acid-Catalyzed Dehydration of Benzylic Alcohols
- Source:Chemistry LibreTexts, "Dehydr
- Relevance: Mechanistic explanation of E1 elimin
-
URL:
Sources
troubleshooting purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol by chromatography
Ticket ID: #402-B Subject: Troubleshooting Chromatography & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Technical Support Center. You are likely working with 1-(4-bromo-2-methylphenyl)ethan-1-ol , a secondary benzylic alcohol commonly synthesized via the reduction of 4-bromo-2-methylacetophenone.
This molecule presents a "perfect storm" of purification challenges:
-
Silanol Sensitivity: As a benzylic alcohol, it is prone to acid-catalyzed dehydration on silica gel, forming the styrenyl impurity.
-
Ortho-Substitution: The 2-methyl group creates steric bulk that can distort peak shapes and alter binding kinetics on chiral stationary phases.
-
Co-elution Risks: The polarity difference between the alcohol and its ketone precursor is distinct but can be compressed by "tailing" effects.
This guide addresses these issues directly using a Q&A format derived from real-world troubleshooting scenarios.
Part 1: Achiral Purification (Flash Chromatography)
Q: My product co-elutes with the starting material (ketone). How do I improve resolution?
A: The ketone (4-bromo-2-methylacetophenone) is less polar than the target alcohol. If they co-elute, your mobile phase is likely too strong (too polar), or "tailing" of the alcohol is masking the separation.
Protocol Adjustment:
-
TLC Diagnosis: Run a TLC in 10% Ethyl Acetate / 90% Hexanes .
-
Target Rf (Ketone): ~0.5 – 0.6
-
Target Rf (Alcohol): ~0.2 – 0.3
-
Visualization: Use 2,4-DNP stain (orange spots for ketone) to distinguish the impurity from the alcohol (UV active, but no color with DNP).
-
-
Gradient Optimization: Do not use isocratic elution immediately. Use a shallow gradient:
-
Start: 100% Hexanes (2 CV - Column Volumes)
-
Ramp: 0% to 15% EtOAc over 10 CV.
-
Hold: 15% EtOAc until the ketone elutes.
-
Ramp: 15% to 30% EtOAc to elute the alcohol.
-
Q: The alcohol peak is tailing significantly, contaminating the fractions. Why?
A: Benzylic alcohols act as hydrogen-bond donors to the acidic silanol groups (
The Fix: Silanol Deactivation Pre-treat your silica column to neutralize acidic sites.
-
Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your column equilibration solvent. Run 2 CVs of Hexane/TEA (99:1). Note: Remove TEA from the actual elution solvents to avoid high baselines, or keep at 0.1% if using UV detection.
-
Method B (Solid Loading): If liquid loading, the high local concentration exacerbates tailing. Adsorb your crude oil onto Celite 545 or amine-functionalized silica before loading.
Q: I see a new non-polar spot (Rf ~0.9) appearing after the column. Is my compound decomposing?
A: Yes. This is a classic signature of on-column dehydration . Acidic silica catalyzes the elimination of water from secondary benzylic alcohols to form the styrene derivative: 4-bromo-2-methylstyrene .
Mechanism of Failure: The carbocation intermediate is stabilized by the phenyl ring. The ortho-methyl group can electronically stabilize the cation (inductive effect) making this elimination faster than in unsubstituted analogs.
Solution:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and prevents dehydration.
-
Fast Chromatography: If you must use silica, minimize residence time. Use a higher flow rate and a shorter column.
-
Cooling: Ensure the column is not warm (evaporation of solvents can cool it, but hot labs accelerate degradation).
Part 2: Chiral Chromatography (Enantiomer Separation)
Q: Which chiral column works best for this specific congener?
A: The 2-methyl substituent induces a twist in the phenyl ring relative to the ethanol chain, which actually aids chiral recognition by creating a deeper "pocket" for the stationary phase selector.
Recommended Columns (Normal Phase):
| Column Type | Selector | Suitability | Notes |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Primary Choice | The "Gold Standard" for benzylic alcohols. The carbamate NH groups H-bond with the alcohol OH. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Secondary Choice | Use if OD-H shows poor resolution ( |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Alternative | Immobilized phase; allows use of DCM/THF to improve solubility if needed. |
Q: What mobile phase conditions should I use?
A: Standard Normal Phase (NP) is required.
-
Base Solvent: n-Hexane or n-Heptane.
-
Modifier: Isopropanol (IPA). Ethanol can be too strong and reduce retention time too drastically.
-
Starting Point: 90:10 (Hexane:IPA) at 1.0 mL/min.
-
Temperature: 25°C. Lowering to 10°C often improves resolution (
) by reducing thermal motion, locking the analyte into the chiral groove.
Part 3: Visualization & Logic
Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture, accounting for potential failure modes like dehydration.
Caption: Decision logic for selecting the appropriate stationary phase and workflow based on impurity profile and stability risks.
Mechanism: Acid-Catalyzed Dehydration on Silica
Understanding why the product decomposes helps in preventing it. The acidic silanol acts as a proton donor.
Caption: Mechanism of on-column dehydration. The benzylic position and ortho-methyl group stabilize the carbocation intermediate, facilitating degradation.
Part 4: General FAQ
Q: I am having trouble dissolving the crude oil for loading. What solvent should I use? A: Do not use pure Methanol or Ethyl Acetate for liquid loading on a non-polar column; it will cause "band broadening" (the sample travels too fast initially).
-
Best Practice: Dissolve in a minimum volume of Dichloromethane (DCM) . DCM is a "good solvent" for solubility but has relatively low elution strength on silica compared to alcohols.
-
Alternative: Use "Dry Loading." Dissolve in any solvent, mix with silica/Celite, evaporate to dryness, and pour the powder onto the column.
Q: Can I use UV detection for this compound? A: Yes. The aromatic ring provides strong UV absorption.
-
Wavelengths: Monitor at 254 nm (aromatic
) and 210 nm . -
Warning: The ketone impurity has a conjugated carbonyl, giving it a much higher extinction coefficient (stronger signal) than the alcohol at 254 nm. A small UV peak for the ketone might represent a significant mass impurity. Always cross-check with TLC/NMR.
References
-
Phenomenex. (2025).[1][2][3][4][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Marr, A. C., et al. (2015).[6] Catalytic Dehydration of Benzylic Alcohols to Styrenes. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[4] Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. orgsyn.org [orgsyn.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimization of reaction conditions for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Technical Support Ticket #402-B: Synthesis Optimization Subject: Optimization of reaction conditions for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
User Inquiry
"We are scaling up the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol from 4'-bromo-2'-methylacetophenone. We are currently using standard borohydride reduction but are seeing variable yields and trace impurities. We need a robust protocol that preserves the aryl bromide and handles the steric hindrance of the ortho-methyl group."
Technical Response
Hello,
Thank you for contacting the Process Optimization Center. The transformation you are targeting involves the chemoselective reduction of a sterically hindered acetophenone derivative.
The presence of the ortho-methyl group introduces steric strain that can retard the rate of nucleophilic attack at the carbonyl, while the para-bromide acts as a sensitive functional group that must be preserved.
Below is the optimized technical guide structured to address your specific constraints.
Part 1: Reagent Strategy & Mechanistic Design
To optimize this reaction, we must select reagents that balance reactivity (to overcome the ortho-methyl hindrance) with chemoselectivity (to prevent debromination).
| Reagent | Suitability | Risk Profile | Recommendation |
| Sodium Borohydride ( | High | Low.[1][2] Mild enough to leave Ar-Br intact.[1] | Primary Choice. Excellent chemoselectivity.[3][4] |
| Lithium Aluminum Hydride ( | Low | High. Risk of hydrodehalogenation (loss of Br) at elevated temps. | Avoid. Too aggressive for this substrate. |
| Low | Critical. High probability of hydrogenolysis of the C-Br bond. | Avoid. | |
| Luche Conditions ( | Very High | Low. Cerium activates the carbonyl, overcoming steric hindrance. | Optimization Choice if standard |
The "Why" – Mechanistic Insight: The ortho-methyl group in your starting material twists the carbonyl out of coplanarity with the benzene ring to minimize steric clash. While this breaks conjugation slightly (potentially making the carbonyl more reactive electronically), the physical bulk blocks the approach of the hydride.
-
Standard Protocol: Uses Methanol to solvate
, facilitating the formation of alkoxyborohydrides which are the active reducing species. -
Luche Protocol: If conversion is incomplete, adding Cerium(III) Chloride (
) coordinates to the carbonyl oxygen, increasing electrophilicity without increasing the "hardness" of the hydride, promoting 1,2-addition even in hindered systems [1].
Part 2: Optimized Standard Operating Procedure (SOP)
This protocol is designed for a 10g scale-up.[1] It validates chemoselectivity and ensures complete conversion.
Materials
-
Substrate: 4'-Bromo-2'-methylacetophenone (1.0 equiv)
-
Reagent: Sodium Borohydride (1.1 - 1.5 equiv)[1]
-
Solvent: Methanol (anhydrous preferred, but technical grade acceptable)
-
Quench: 1N HCl or Saturated
Step-by-Step Workflow
-
Dissolution: Charge the reaction vessel with 4'-Bromo-2'-methylacetophenone (10g, ~47 mmol) and Methanol (100 mL). Stir until fully dissolved.
-
Tech Note: If solubility is poor at 0°C, add THF as a co-solvent (MeOH:THF 4:1).
-
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Why? Although the reaction requires energy to overcome sterics, adding
is exothermic. Starting cold prevents runaway solvent boiling and minimizes impurity formation.
-
-
Reagent Addition: Add
(2.6g, ~70 mmol) portion-wise over 15 minutes. -
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Self-Validating Step: Perform TLC (Hexane:EtOAc 8:2).[1] The starting ketone spot (
) must be absent. If ketone remains after 4 hours, do not add more yet; see Troubleshooting.
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Slowly add 1N HCl dropwise until pH ~5-6 (stops the reaction and destroys excess borohydride).[1]
-
Critical: Do not heat during quench; acid + heat can cause dehydration of the resulting alcohol to a styrene derivative.
-
Remove MeOH under reduced pressure (Rotavap).
-
Extract aqueous residue with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine, dry over
, and concentrate.
-
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision matrix for the synthesis, ensuring you take the correct path based on real-time observations.
Figure 1: Decision logic for optimizing the reduction of hindered aryl ketones.
Part 4: Troubleshooting & FAQs
Q1: The reaction stalls at 80% conversion. Adding more
-
Fix: Switch to Luche Conditions . Add 1.0 equiv of Cerium(III) Chloride heptahydrate (
) to the methanol solution before adding the borohydride. The Cerium coordinates to the carbonyl, activating it and preventing the formation of stable, unreactive boron species [2].
Q2: I see a new impurity spot just above the product on TLC. What is it? A: If you used strong acid during workup or heated the reaction, you might have formed the styrene derivative (elimination of water). Benzylic alcohols with ortho-methyl groups are prone to dehydration because the resulting carbocation is stabilized.[1]
-
Fix: Keep the quench cold (0°C) and use a milder acid like saturated Ammonium Chloride (
) or Acetic Acid instead of HCl.
Q3: Can I use Ethanol instead of Methanol?
A: Yes, but the reaction will be slower.
Q4: How do I obtain the enantiomerically pure (R)- or (S)-alcohol?
A: Standard
-
Option A (Chemical): Use the Corey-Bakshi-Shibata (CBS) Reduction .[1] Reagents: Borane-THF (
) + Chiral Oxazaborolidine catalyst.[1] -
Option B (Enzymatic): Ketoreductases (KREDs) are highly effective for ortho-substituted acetophenones.[1] Screen a KRED kit for specificity.
References
-
Luche, J. L. (1978).[7][8][9] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[7][8][9] Journal of the American Chemical Society, 100(7), 2226–2227.[7][8]
-
Gemal, A. L., & Luche, J. L. (1981).[7][9] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[7][9] Journal of the American Chemical Society, 103(18), 5454–5459.[7]
-
Ward, D. E., & Rhee, C. K. (1989).[4] "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry, 67(7), 1206–1211. [1]
Sources
- 1. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
Technical Support Center: Stereoselective Synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Ticket ID: #SYNTH-4Br2Me-001 Subject: Optimization of Enantioselective Reduction for Sterically Hindered Ortho-Substituted Acetophenones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Strategic Overview
The synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol presents a classic "ortho-effect" challenge in asymmetric catalysis.[1] While the 4-bromo substituent provides a useful handle for cross-coupling (Suzuki/Buchwald), the 2-methyl group introduces significant steric hindrance proximal to the carbonyl center.[1]
This steric bulk interferes with the optimal trajectory of the hydride donor in both biological (KRED) and chemical (Ru-ATH/CBS) catalytic cycles, often leading to:
-
Stalled Conversion: The catalyst cannot effectively bind or approach the Re or Si face.[1]
-
Erosion of Enantiomeric Excess (ee): Slower catalytic rates allow non-selective background reduction to compete.[1]
This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts due to their robustness against halogenated substrates (avoiding dehalogenation risks common with Pd/H₂) and scalability.[1]
Decision Matrix: Selecting the Right Methodology
Before beginning, verify your constraints to select the optimal pathway.
| Feature | Ru-Catalyzed ATH (Recommended) | Corey-Bakshi-Shibata (CBS) | Biocatalysis (KREDs) |
| Steric Tolerance | High (with tethered ligands) | High (Borane is small) | Low to Medium (Requires screening) |
| Scalability | Excellent | Good (Safety controls needed) | Excellent (if enzyme found) |
| Dehalogenation Risk | Negligible | Negligible | None |
| Cost | Moderate (Catalyst recycling) | Moderate (Stoichiometric Borane) | High initial (Screening costs) |
| Primary Risk | Low conversion (reversible) | Moisture sensitivity | Enzyme inactivity |
Standard Operating Procedure (SOP): Ru-Catalyzed ATH
This protocol utilizes a Noyori-Ikariya type Ru(II) complex .[1] The use of Formic Acid/Triethylamine (FA/TEA) is preferred over Isopropanol (IPA) to drive the reaction to completion (irreversible hydrogen transfer), which is critical for this hindered substrate.
Materials
-
Substrate: 1-(4-bromo-2-methylphenyl)ethanone
-
Catalyst: RuCl (or the "Wills" tethered catalyst for higher activity).[1]
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mix).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Step-by-Step Protocol
-
Inerting: Flame-dry a two-neck round-bottom flask and cool under Ar/N₂ flow.
-
Charge: Add substrate (1.0 equiv) and Ru-catalyst (0.5 – 1.0 mol%).
-
Note: Start with 1 mol% due to the ortho-methyl hindrance.[1]
-
-
Solvent: Dissolve in degassed DCM (0.5 M concentration).
-
Initiation: Add FA/TEA mixture (3.0 – 5.0 equiv) dropwise via syringe.
-
Reaction: Stir at 25–30 °C .
-
Tip: Do not heat above 40 °C initially; high temps degrade the catalyst and lower ee.[1]
-
-
Monitoring: Check TLC/HPLC at 4h, 12h, and 24h.
-
Quench: Dilute with water, extract with DCM, wash with sat. NaHCO₃ (to remove residual acid), and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Troubleshooting Guide (FAQ)
Issue 1: Reaction Stalls at <50% Conversion
Diagnosis: The 2-methyl group is blocking the catalyst approach, or the catalyst has deactivated.
-
Fix A (Thermodynamics): If using IPA, switch to FA/TEA. IPA transfer is reversible; the ortho-methyl group shifts the equilibrium toward the ketone.[1] FA/TEA is irreversible.[1]
-
Fix B (Kinetics): Increase catalyst loading to 2 mol%.
-
Fix C (Ligand Switch): Switch to a tethered Ru-catalyst (e.g., Ru-tethered-TsDPEN).[1] These are structurally more rigid and often force turnover on hindered substrates where standard catalysts fail.[1]
Issue 2: Low Enantioselectivity (<80% ee)
Diagnosis: Background reduction or loose transition state.[1][3]
-
Fix A (Temperature): Lower the temperature to 0–10 °C. While this slows the rate, it often improves the face-selectivity (ΔΔG‡ increases).
-
Fix B (Concentration): Increase substrate concentration. This favors the catalytic pathway over background decomposition.[1]
-
Fix C (Base Check): Ensure the FA/TEA ratio is accurate (5:2). Excess base can promote racemization of the product alcohol via enolization, especially with the electron-withdrawing bromo group present.
Issue 3: Dehalogenation (Loss of Bromine)
Diagnosis: This is rare in ATH but common in Hydrogenation (H₂ + Pd/C).
-
Immediate Action: Ensure you are not using Pd, Pt, or Ni catalysts. Ru(II) in transfer hydrogenation conditions is chemoselective and will not reduce the Ar-Br bond.[1]
Analytical Methods (Quality Control)
Determination of Enantiomeric Excess (ee) You must separate the enantiomers using Chiral HPLC. The ortho-methyl group actually aids separation by increasing the hydrodynamic difference between enantiomers.[1]
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90 : 10 to 98 :[1] 2) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 254 nm (Strong absorption from Ar-Br) |
| Expected elution | (S)-isomer typically elutes first on OD-H (Verify with authentic standard) |
Visualizations
Figure 1: Mechanistic Pathway & Steric Clash
This diagram illustrates why the ortho-methyl group causes issues.[1] The "Steric Wall" forces the catalyst to adopt a specific conformation, which determines the success of the hydride transfer.
Caption: The 2-methyl substituent creates a steric barrier (red) that slows the hydride transfer, requiring optimized catalyst geometry.
Figure 2: Troubleshooting Logic Flow
Use this flowchart to diagnose experimental failures.
Caption: Step-by-step logic for diagnosing low yield or poor enantioselectivity.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1][4] Tetrahedron: Asymmetry, 20(20), 2329–2347. Link
-
Hannedouche, J., & Wills, M. (2009). Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones.[1][6] Current Opinion in Drug Discovery & Development. (Demonstrates superior activity on hindered substrates).
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. (Standard reference for chiral HPLC separation of aryl alcohols). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. matthey.com [matthey.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
You are likely synthesizing 1-(4-bromo-2-methylphenyl)ethan-1-ol via the reduction of its corresponding acetophenone precursor (1-(4-bromo-2-methylphenyl)ethan-1-one) using Sodium Borohydride (
This specific benzylic alcohol presents a unique purification challenge due to the ortho-methyl group . While the 4-bromo substituent provides a handle for future cross-coupling (e.g., Suzuki-Miyaura), the 2-methyl group introduces steric strain that can:
-
Hinder the reduction, leading to residual ketone (Starting Material) .
-
Facilitate acid-catalyzed dehydration to the styrene derivative (elimination) during workup.
This guide provides a self-validating troubleshooting workflow to isolate high-purity material suitable for pharmaceutical intermediates.
Module 1: Diagnostic & Characterization
Before attempting purification, you must identify the specific impurity profile. The ortho-substitution often results in overlapping
Impurity Signatures
| Impurity Type | Origin | Detection (TLC) | Detection ( |
| Residual Ketone (SM) | Incomplete reduction due to steric hindrance at carbonyl. | Slightly less polar than product. Stains strongly UV/Anisaldehyde. | Methyl singlet ~2.5-2.6 ppm (adjacent to C=O). |
| Styrene Derivative | Dehydration (Elimination) caused by acidic workup or heat.[1] | Non-polar (High | Vinylic protons (5.0-6.8 ppm). Loss of -CH(OH)- signal.[2] |
| Borate Salts | Improper quenching of | Streaking at baseline. | Broad/messy baseline; integration errors. |
| Debrominated Product | Over-reduction (rare with | Similar | Loss of aromatic splitting pattern; integration changes in aromatic region. |
Module 2: Troubleshooting Logic (Decision Matrix)
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Module 3: Detailed Purification Protocols
Protocol A: Removing Boron-Complex Emulsions (The "Sticky" Crude)
Issue: The ortho-methyl group makes the alkoxy-borane intermediate stable. Standard water/HCl quenches often result in a gummy emulsion that traps product.
The Fix: Rochelle's Salt Method
-
Quench: Dilute the reaction mixture with Saturated Aqueous Ammonium Chloride (
) . Do not use HCl (risk of dehydration). -
Complexation: Add an equal volume of 10% w/v Potassium Sodium Tartrate (Rochelle's Salt) solution.
-
Agitation: Stir vigorously for 1-2 hours. The tartrate chelates the boron, breaking the emulsion.
-
Separation: The layers will separate cleanly. Extract with Ethyl Acetate or DCM.
Protocol B: Removing Residual Ketone (Chromatography)
Issue: Recrystallization is difficult because the melting points of the ketone and alcohol are often similar, and they may co-crystallize.
The Fix: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.[3]
-
Gradient:
-
Start with 95:5 (Hex:EtOAc) to elute non-polar impurities (styrenes).
-
Ramp to 85:15 to elute the Ketone (Starting Material).
-
Ramp to 70:30 to elute the Target Alcohol .
-
-
Loading: Dissolve crude in a minimum amount of DCM or Toluene. Avoid loading with MeOH (broadens bands).
Protocol C: Preventing Dehydration (Styrene Formation)
Issue: Benzylic alcohols are acid-sensitive. The ortho-methyl group stabilizes the carbocation intermediate via induction, making this molecule more prone to elimination than unsubstituted benzylic alcohols.
The Fix: Base-Buffered Workup
-
Avoid Acid: Never use HCl or
to quench. -
Thermal Control: Keep Rotary Evaporator bath < 40°C .
-
Storage: Store the purified oil/solid with traces of
or in a freezer to prevent slow elimination over time.
Module 4: Experimental Workflow Visualization
The following diagram illustrates the optimized reduction and workup pathway to minimize impurities from the start.
Figure 2: Optimized synthetic workflow to prevent acid-catalyzed dehydration and boron contamination.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use Sodium Bisulfite to remove the unreacted ketone? A: Sodium bisulfite forms adducts primarily with aldehydes and sterically unhindered methyl ketones. The 2-methyl group on your aromatic ring creates significant steric hindrance around the carbonyl carbon, preventing the bulky bisulfite ion from attacking effectively. Chromatography is the only reliable separation method here.
Q2: My product is an oil, but literature suggests it might be a solid. Is it impure? A: Not necessarily. 1-(4-bromo-2-methylphenyl)ethan-1-ol has a low melting point and can exist as a supercooled liquid (viscous oil) due to the ortho-substituent disrupting crystal packing.
-
Tip: Try triturating the oil with cold pentane or hexanes and scratching the glass to induce nucleation. If it remains an oil, rely on NMR/HPLC for purity, not physical state.
Q3: Can I use hydrogenation (
Q4: I see a new spot on TLC after leaving the purified product on the bench for a week. A: This is likely the styrene derivative (elimination product). Benzylic alcohols are auto-catalytic; trace acidity on glass surfaces can trigger dehydration.
-
Solution: Store the compound at -20°C under Argon.
References
- Reduction Protocols (General): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).
- Boron Workup (Rochelle's Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 1050.
-
Synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol derivatives: Organic Process Research & Development often cites similar reductions for SGLT2 inhibitor intermediates. See: .
- Dehydration Mechanisms:Journal of Chemical Education, "Acid-Catalyzed Dehydration of Alcohols," highlighting the stability of benzylic carboc
-
Safety Data: PubChem CID 21938536 (Ketone precursor). .
Sources
Technical Support Center: Overcoming Solubility Issues with 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
This guide addresses the specific physicochemical challenges associated with 1-(4-bromo-2-methylphenyl)ethan-1-ol . Unlike simple phenylethanol derivatives, this compound presents a "Solubility-Steric Nexus."[1] The ortho-methyl group increases lipophilicity (LogP > 3.0 estimated) while simultaneously providing steric bulk near the reactive hydroxyl center. The para-bromo substituent further depresses aqueous solubility and increases lattice energy, often leading to precipitation in standard aqueous-organic coupling conditions.
This resource is structured to troubleshoot these issues across three critical workflows: Biocatalysis (Enzymatic Resolution) , Transition Metal Catalysis (Cross-Coupling) , and General Nucleophilic Substitution .
Module 1: The Solubility Matrix
Q: Why does this specific isomer precipitate even in 20% DMSO/Water mixtures?
A: The 2-methyl and 4-bromo substituents act synergistically to lower aqueous solubility.[1]
-
Hydrophobicity: The bromine atom is highly lipophilic.[1]
-
Lattice Energy: The para-substitution pattern often facilitates efficient crystal packing, requiring higher energy (or stronger solvents) to break the lattice.
-
The "Salting Out" Effect: In coupling reactions involving inorganic bases (e.g.,
, ), the high ionic strength of the aqueous phase further reduces the solubility of the organic substrate, forcing it out of solution as a gum or precipitate.
Solvent Compatibility Table
| Solvent Class | Suitability | Notes |
| Aqueous Buffer | 🔴 Poor | Insoluble < 1 mM.[1] Requires surfactant or co-solvent.[1] |
| DMSO/DMF | 🟢 Excellent | Soluble > 1 M. High boiling point makes removal difficult.[1] |
| MTBE/2-MeTHF | 🟢 Excellent | Ideal for biocatalysis and biphasic systems.[1] "Green" options.[1][2] |
| Toluene | 🟡 Good | Good solubility, but may require heating.[1] |
| Alcohols (MeOH/EtOH) | 🟡 Moderate | Good solubility, but protic nature can interfere with some reagents.[1] |
| Chlorinated (DCM) | 🟢 Excellent | Standard for synthesis, but restricted in green chemistry.[1] |
Module 2: Troubleshooting Biocatalysis (Lipase Kinetic Resolution)
Q: My lipase reaction (CAL-B/Novozym 435) has stalled. Is the enzyme dead, or is it a solubility issue?
A: With 1-(4-bromo-2-methylphenyl)ethan-1-ol, it is likely a mass transfer limitation.[1] The substrate coats the immobilized enzyme beads, preventing access to the active site.
Protocol: Establishing a Stable Biphasic System Avoid monophasic aqueous systems. Use a biphasic setup to act as a substrate reservoir.
-
Organic Phase (Reservoir): Dissolve substrate (100 mM) in MTBE or Diisopropyl ether .[1] These solvents preserve lipase activity.[1]
-
Aqueous Phase: Phosphate buffer (pH 7.0).
-
The Interface: The reaction occurs at the liquid-liquid interface or within the pores of the enzyme carrier.
-
Additives: Add 0.1% Triton X-100 or Tween-80 to the aqueous phase.[1] This creates an emulsion, vastly increasing the surface area for the hydrophobic substrate to contact the enzyme.
Q: Can I use a co-solvent instead of a biphasic system? A: Yes, but proceed with caution.
-
Recommendation: Use DMSO or Acetone at < 10% v/v .[1]
-
Warning: Higher concentrations of polar aprotic solvents can strip essential water from the enzyme's surface, causing irreversible denaturation.
Module 3: Troubleshooting Metal-Catalyzed Couplings (Suzuki/Buchwald)
Q: During Suzuki coupling, the reaction turns into a black tar and yields are low. How do I fix this?
A: This "tarring" often indicates catalyst decomposition because the substrate is not in the same phase as the catalyst and base. The 2-methyl group also slows oxidative addition, making catalyst stability crucial.
Strategy: Phase Transfer Catalysis (PTC) Instead of forcing the substrate into water, bring the base into the organic phase.
Protocol: PTC-Enhanced Coupling
-
Solvent: Toluene (or Toluene/Water 5:1).[1]
-
Base: Solid
or .[1] -
Additive: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).[1]
-
Temperature: 80–100°C. The elevated temperature further aids solubility.[1]
Module 4: Visualizing the Decision Process
The following workflow illustrates the logical path for selecting the optimal solvent system based on your reaction type.
Caption: Decision tree for solvent system selection based on reaction requirements. Blue nodes indicate decision points; Yellow nodes indicate optimized solvent solutions.
Module 5: Advanced Derivatization (The "Pro-Substrate" Approach)
Q: I need to perform a reaction in pure water (e.g., a specific biological assay). Nothing works. What now?
A: If physical solubilization fails, use a transient chemical modification.
Protocol: Hemisuccinate Derivatization Convert the alcohol to a hemisuccinate ester. This introduces a carboxylic acid handle which, at neutral/basic pH, becomes a water-soluble carboxylate salt.[1]
-
Synthesis: React 1-(4-bromo-2-methylphenyl)ethan-1-ol with succinic anhydride (1.1 eq) and DMAP (cat.) in DCM.
-
Result: The resulting hemisuccinate has high aqueous solubility at pH > 7.
-
Reversibility: After the assay or reaction, the succinate group can be hydrolyzed back to the alcohol using mild base (NaOH) or an esterase.
References
-
PubChem. (n.d.).[1] 1-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
-
Organic Syntheses. (1931).[1] Alkyl and Alkylene Bromides.[1][4] Organic Syntheses, Coll. Vol. 1, p.25. Retrieved March 2, 2026, from [Link]
-
ECHA. (2020).[1] 1-Phenylethanol Registration Dossier. European Chemicals Agency.[1] Retrieved March 2, 2026, from [Link]
-
SciELO. (2012).[1] Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol. Journal of the Brazilian Chemical Society. Retrieved March 2, 2026, from [Link]
Sources
preventing byproduct formation in the bromination of 2-methylphenylethanol
Welcome to the Technical Support Center. This portal is designed for process chemists, synthetic researchers, and drug development professionals. Below, you will find diagnostic troubleshooting guides, validated protocols, and mechanistic analyses to completely suppress byproduct formation (rearrangement, elimination, and etherification) during the conversion of 2-methylphenylethanol to 1-bromo-2-(2-methylphenyl)ethane.
Part 1: Diagnostic Dashboard & Root Cause Analysis
Q: My NMR shows a doublet at ~1.8 ppm and a quartet at ~5.2 ppm instead of the expected triplets. What happened?
Diagnostic: Your reaction underwent a carbocation rearrangement. You have synthesized the byproduct 1-bromo-1-(2-methylphenyl)ethane instead of the target 1-bromo-2-(2-methylphenyl)ethane[1]. Root Cause & Causality: This occurs when using highly acidic reagents (like aqueous HBr or unbuffered PBr₃). The primary hydroxyl group is protonated and leaves as water, generating a highly unstable primary carbocation. To achieve stability, a rapid 1,2-hydride shift occurs from the adjacent benzylic position, creating a highly stable secondary benzylic carbocation. Bromide then attacks this benzylic position rather than the primary carbon[2]. Solution: Switch to strictly SN2-driven, neutral conditions such as the Appel reaction to bypass carbocation formation entirely[3].
Q: I am seeing a vinylic signal in my NMR (~5.3 - 6.0 ppm) and a lower isolated mass. Why?
Diagnostic: Formation of the elimination byproduct, 2-methylstyrene. Root Cause & Causality: Elevated temperatures combined with acidic conditions promote E1 elimination from the intermediate benzylic carbocation. Solution: Maintain reaction temperatures below 25 °C and use an acid scavenger (e.g., Pyridine) if using PBr₃[2].
Q: My PBr₃ reaction stalled at 60% conversion, and the crude mixture is a sticky gel. How do I fix this?
Diagnostic: Incomplete breakdown of intermediate phosphite esters. Root Cause & Causality: The reaction of alcohols with PBr₃ occurs in three stages, replacing each bromine on the phosphorus. The final cleavage of the dialkyl phosphite is the slowest step and often requires slight warming. If quenched prematurely, these stable esters remain, trapping your product and drastically reducing the yield[2]. Solution: Allow the reaction to warm to room temperature for the final hour, and ensure a thorough, slow quench with saturated NaHCO₃ to hydrolyze residual phosphites.
Part 2: Quantitative Byproduct Profiling
To ensure right-first-time execution, select your reagent system based on the quantitative risk profiles below:
| Reagent System | Primary Mechanism | Rearrangement Risk | Elimination Risk | Typical Yield | Mechanistic Notes |
| Aq. HBr / H₂SO₄ | SN1 / SN2 | HIGH (>40%) | HIGH | < 30% | Generates benzylic carbocation via hydride shift. |
| PBr₃ (Neat) | SN2 | MODERATE | LOW | 60-70% | Unbuffered HBr byproduct triggers SN1 side reactions. |
| PBr₃ + Pyridine | SN2 | LOW (<5%) | LOW | 80-85% | Pyridine scavenges HBr, maintaining SN2 trajectory. |
| PPh₃ / CBr₄ (Appel) | SN2 | ZERO | ZERO | > 90% | Strictly neutral conditions; thermodynamically driven. |
Part 3: Mechanistic Pathway Analysis
The following diagram illustrates the causality behind reagent selection. Acidic conditions inevitably trigger the SN1 pathway, leading to the rearranged byproduct.
Mechanistic divergence in the bromination of 2-methylphenylethanol (SN2 vs. SN1 pathways).
Part 4: Validated Experimental Protocols
Protocol A: The Appel Reaction (Zero-Rearrangement Standard)
This protocol is a self-validating system designed to completely prevent carbocation formation by operating under strictly neutral conditions[3].
-
Preparation: Flame-dry a 250 mL round-bottom flask. Add triphenylphosphine (PPh₃, 1.2 equiv) and 2-methylphenylethanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.
-
Activation: Slowly add carbon tetrabromide (CBr₄, 1.2 equiv) in small portions.
-
Causality: PPh₃ attacks CBr₄ to form a halomethylphosphonium salt, which subsequently activates the alcohol oxygen without generating free acid[3].
-
-
In-Process Monitoring (Self-Validation): Stir for 1-2 hours, allowing the reaction to warm to 25 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The product will appear as a high-Rf UV-active spot.
-
Precipitation: Once complete, concentrate the reaction mixture in vacuo to 20% of its original volume. Vigorously add cold hexanes.
-
Causality: Triphenylphosphine oxide (TPPO) byproduct is highly insoluble in hexanes and will crash out of solution, preventing column overloading[3].
-
-
Filtration & Validation: Filter the TPPO through a Celite pad. Concentrate the filtrate and validate via ¹H NMR. The target product is confirmed by two distinct triplets at ~3.2 ppm and ~3.6 ppm, with no quartet at ~5.2 ppm[4].
Protocol B: PBr₃ with Pyridine (Scalable Alternative)
PBr₃ is highly atom-economical but generates HBr. This protocol uses pyridine to scavenge HBr, forcing the reaction down the SN2 pathway[2].
-
Preparation: In a dry flask under N₂, dissolve 2-methylphenylethanol (1.0 equiv) and anhydrous pyridine (0.5 equiv) in dry DCM at 0 °C.
-
Causality: Pyridine acts as an acid scavenger, neutralizing HBr to form pyridinium bromide. This prevents the protonation of the alcohol and subsequent hydride shift[2].
-
-
Addition: Add Phosphorus tribromide (PBr₃, 0.4 equiv) dropwise via syringe.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours to ensure cleavage of the final phosphite ester.
-
Quenching: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Ensure gas evolution (CO₂) ceases completely before transferring to a separatory funnel.
-
Extraction: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Part 5: Experimental Workflow Visualization
Self-validating experimental workflow for the Appel bromination reaction.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I substitute CBr₄ with N-Bromosuccinimide (NBS) in the Appel reaction? A: While NBS and PPh₃ can generate alkyl bromides, the classical Appel reaction using CBr₄ is thermodynamically driven by the formation of bromoform (CHBr₃) and triphenylphosphine oxide (TPPO)[3]. NBS can introduce competing radical bromination at the highly reactive benzylic position of 2-methylphenylethanol, leading to dibrominated byproducts. Stick to CBr₄ for this specific substrate.
Q: Why is my PBr₃ reaction quenched at 0 °C instead of room temperature? A: Unreacted PBr₃ and intermediate phosphorobromidites react violently and exothermically with water. Quenching at room temperature can cause a sudden spike in heat, promoting E2 elimination of your newly formed alkyl bromide into 2-methylstyrene. Always quench dropwise with cold aqueous base.
Q: How do I distinguish the ether byproduct from my starting material on TLC? A: The intermolecular ether byproduct (bis(2-methylphenylethyl) ether) is significantly less polar than the starting alcohol because it lacks a hydrogen-bonding hydroxyl group. It will elute much higher on the TLC plate (closer to the alkyl bromide) but will not react with standard alcohol stains like KMnO₄.
Part 7: References
Sources
strategies to enhance the stability of 1-(4-bromo-2-methylphenyl)ethan-1-ol
Technical Support & Stability Optimization Guide
Case ID: 4-Br-2-Me-BnOH-001 Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol Class: Secondary Benzylic Alcohol / Halogenated Aryl Support Level: Tier 3 (Senior Scientist)
Core Stability Assessment
This molecule presents a "Stability Paradox." While the aryl bromide is robust, the secondary benzylic alcohol moiety is chemically fragile. The ortho-methyl group provides slight steric protection but also electronically activates the benzylic position, making it more susceptible to carbocation-mediated degradation than unsubstituted analogs.
The Two Primary Degradation Vectors
-
Auto-Oxidation (Radical Pathway): Conversion to the ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one. Accelerated by light and air.
-
Dehydration (Acid-Catalyzed E1): Loss of water to form 4-bromo-2-methylstyrene. This is irreversible and often leads to polymerization of the styrene byproduct.
Troubleshooting & Diagnostics (Q&A)
Q1: "My sample has turned from a white solid/colorless oil to a yellow liquid. Is it salvageable?"
Diagnosis: This is the hallmark of Auto-Oxidation . The yellow color typically comes from the conjugation of the ketone product or trace formation of styrenes.
-
Verification: Run a 1H NMR.
-
Look for: A sharp singlet around 2.5-2.6 ppm . This indicates the methyl group of the acetophenone derivative (ketone).
-
Loss of: The quartet/multiplet around 4.8-5.2 ppm (the benzylic C-H of the alcohol).
-
-
Solution:
-
If <10% Oxidation: Recrystallize from Hexane/Ethyl Acetate (if solid) or perform rapid silica filtration (10% EtOAc in Hexanes).
-
If >10% Oxidation: Reduce the mixture back to the alcohol using NaBH₄ in Methanol (0°C, 30 min). This is often faster than separating the mixture.
-
Q2: "I see a new set of vinylic protons in my NMR, and the material is becoming gummy."
Diagnosis: You are experiencing Acid-Catalyzed Dehydration .[1] The "gum" is likely oligomers of the resulting styrene.
-
Root Cause: Traces of acid in your solvent (e.g., CDCl₃ often contains HCl) or storage in glassware cleaned with acid but not neutralized.
-
Mechanism: The electron-donating ortho-methyl group stabilizes the benzylic carbocation intermediate, lowering the energy barrier for water elimination (E1 mechanism).
-
Immediate Action:
-
Dissolve in Et₂O or EtOAc.
-
Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate) immediately to neutralize acid.
-
Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic) and concentrate.
-
Q3: "The yield drops significantly when I scale up the reaction. Why?"
Diagnosis: Thermal Instability .
-
Explanation: Benzylic alcohols are heat-sensitive. Prolonged heating (even during rotary evaporation at >45°C) can induce dehydration.
-
Protocol Adjustment:
-
Keep water bath temperature < 35°C during concentration.
-
Do not store the crude oil under high vacuum for extended periods (> 2 hours) without cooling.
-
Visualization: Degradation & Stabilization Pathways
The following diagram maps the chemical fate of your molecule and the intervention points.
Figure 1: Degradation vectors (Red) vs. Stabilization interventions (Green). The benzylic position is the central point of failure.
Standard Operating Procedures (SOPs)
SOP-A: Purification Strategy
Do not use distillation if possible; thermal dehydration risk is high.
| Parameter | Recommendation | Rationale |
| Method | Flash Chromatography | Gentle, room-temp separation. |
| Stationary Phase | Silica Gel (neutralized) | Pre-wash silica with 1% Et₃N in Hexane if acid-sensitive. |
| Eluent | 5-15% EtOAc in Hexanes | Low polarity minimizes residence time on silica. |
| Loading | DCM (minimal volume) | Avoid dissolving in warm solvents. |
SOP-B: Long-Term Storage Protocol
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon for 30 seconds before capping.
-
Additive (Optional): If the next step allows, add 0.1% w/w BHT (Butylated hydroxytoluene). This acts as a radical scavenger to stop auto-oxidation [1].
-
Temperature: Store at -20°C . If -20°C is unavailable, 4°C is mandatory.
-
Solvent: Store neat (dry). Do not store in solution, especially not in chlorinated solvents (which can become acidic over time) or ethers (which form peroxides).
Advanced FAQ: Chemical Compatibility
Q: Can I use this alcohol in a Mitsunobu reaction? A: Yes, but order of addition matters.
-
Risk:[2][3][4] The betaine intermediate in Mitsunobu is basic, but the reaction generates acidic byproducts.
-
Advice: Pre-mix the phosphine and DEAD/DIAD at 0°C, then add the benzylic alcohol last to minimize its exposure to the reactive azo-species which can sometimes oxidize benzylic alcohols [2].
Q: I need to protect the alcohol. Which group is best? A: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .
-
Avoid: Acetyl (Ac) or Benzoyl (Bz). The deprotection conditions (base hydrolysis) can sometimes cause elimination (styrene formation) if the conditions are too harsh, whereas silyl deprotection (TBAF) is chemically orthogonal and milder.
References
-
Auto-oxidation Mechanisms: Liu, K., et al. "HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols."[5] National Institutes of Health (PMC), 2024. Link
-
Benzylic Alcohol Reactivity: "Reactions at the Benzylic Position: Oxidation and Elimination." Chemistry Steps, 2019. Link
-
Dehydration Kinetics: "Kinetics and Mechanisms of Dehydration of Secondary Alcohols." ACS Earth and Space Chemistry, 2018. Link
-
Handling Guidelines: "Safety Data Sheet: 1-(4-Methylphenyl)ethanol." Thermo Fisher Scientific, 2025. Link
-
General Purification: "Purification of Benzylic Alcohols via Chromatography." BenchChem Protocols, 2025. Link
Sources
Validation & Comparative
validation of 1-(4-bromo-2-methylphenyl)ethan-1-ol structure by 1H NMR and 13C NMR
Structural Validation Guide: 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
-
Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol (Secondary Alcohol).
-
Primary Application: Chiral building block for Suzuki-Miyaura cross-couplings; intermediate in API synthesis.
-
Validation Challenge: Distinguishing the target from its ketone precursor (incomplete reduction) and positional regioisomers (starting material impurity).
-
Methodology: High-Resolution
and NMR spectroscopy in .
Structural Analysis & Expectations
Before interpreting spectra, we must define the expected magnetic environment based on the 1,2,4-trisubstituted benzene ring.
-
The Chiral Center: The benzylic position (C1) creates a chiral center, making the methylene protons of any attached ethyl groups diastereotopic (though here we have a methyl group, which appears as a simple doublet).
-
Steric Influence: The ortho-methyl group (C2) exerts steric hindrance on the ethanol chain, potentially restricting rotation and causing slight broadening or downfield shifts in the benzylic methine signal compared to unsubstituted 1-phenylethanol.
Diagram 1: Structural Logic & Numbering
Caption: Structural decomposition of the target molecule for NMR assignment.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
( ) is the standard for routine QC.-
Note: If precise characterization of the hydroxyl proton (
) is required (to prove it is not an ether), use to prevent proton exchange, which reveals the coupling doublet.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm for , 77.16 ppm for ).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended to resolve aromatic coupling.
-
Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).
-
Transients: 16 scans (
), 512+ scans ( ).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the Target Alcohol against its most common impurities: the Ketone Precursor (from incomplete reduction) and the Regioisomer (from incorrect starting material).
Comparison A: Target Alcohol vs. Ketone Precursor
Precursor: 1-(4-bromo-2-methylphenyl)ethan-1-one.[1]
| Feature | Target (Alcohol) | Precursor (Ketone) | Diagnostic Value |
| Benzylic Position | Quartet (~4.9–5.2 ppm) | Absent | Definitive Proof of Reduction |
| Side Chain Methyl | Doublet (~1.4 ppm) | Singlet (~2.55 ppm) | Shift due to carbonyl anisotropy |
| Carbonyl Carbon | Absent | Signal at ~200 ppm | |
| Hydroxyl Proton | Broad Singlet (variable) | Absent | Confirmation (in dry solvent) |
Comparison B: Target vs. Regioisomer
Regioisomer: 1-(4-bromo-3-methylphenyl)ethan-1-ol (Methyl meta to ethanol chain).
| Feature | Target (2-Methyl) | Isomer (3-Methyl) | Explanation |
| Aromatic H-6 | Doublet ( | Singlet (or small meta-d) | In Target, H-6 has one ortho neighbor (H-5). In Isomer, H-2 (equivalent position) is isolated. |
| Ar-Me Shift | ~2.30 ppm | ~2.35 ppm | Subtle, but 2-Me is shielded by the alcohol chain. |
| Benzylic CH | Slightly Deshielded | Normal | 2-Me causes steric twist/deshielding. |
Detailed Spectral Assignment
NMR Data (400 MHz, )
Predicted/Derived based on fragment analysis [1, 2].
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 7.38 | Doublet ( | 1H | Ar-H6 | Ortho to the ethanol group; coupled to H5. |
| 7.32 | Singlet (br) | 1H | Ar-H3 | Isolated between Br and Me; shows only weak meta coupling. |
| 7.28 | dd ( | 1H | Ar-H5 | Ortho to H6, meta to H3. |
| 5.05 | Quartet ( | 1H | CH -OH | Benzylic methine. Downfield due to OH and Ring. |
| 2.31 | Singlet | 3H | Ar-CH3 | Methyl attached to the aromatic ring. |
| 1.85 | Broad Singlet | 1H | -OH | Exchangeable; shift varies with concentration. |
| 1.42 | Doublet ( | 3H | CH-CH3 | Terminal methyl of the ethanol chain. |
NMR Data (100 MHz, )
Key diagnostic peaks.
| Shift ( | Assignment | Note |
| 143.5 | C-1 (Ipso) | Quaternary carbon attached to ethanol chain. |
| 136.8 | C-2 (C-Me) | Quaternary carbon attached to methyl. |
| 131.2 | C-3 (CH) | Aromatic methine. |
| 129.5 | C-5 (CH) | Aromatic methine. |
| 125.8 | C-6 (CH) | Aromatic methine (closest to chiral center). |
| 121.0 | C-4 (C-Br) | Quaternary carbon attached to Bromine (distinctive upfield shift for C-Br). |
| 66.5 | CH -OH | Benzylic carbon (Key alcohol signal). |
| 23.5 | CH-CH3 | Aliphatic methyl. |
| 19.2 | Ar-CH3 | Aromatic methyl. |
Validation Logic Tree (Graphviz)
Use this decision tree to interpret your raw data.
Caption: Step-by-step logic for validating the target structure against common failures.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methylphenyl)- Mass Spectrum and partial NMR data. NIST Chemistry WebBook, SRD 69. [Link] (Used for fragment validation of the 4-methyl-2-bromo motif).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction logic).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).
Sources
comparative analysis of different synthetic routes to 1-(4-bromo-2-methylphenyl)ethan-1-ol
Executive Summary
Target Molecule: 1-(4-bromo-2-methylphenyl)ethan-1-ol CAS Registry Number: (Analogous precursors: Ketone 65095-33-2; Aldehyde 24078-12-4) Primary Application: Chiral intermediate for API synthesis, specifically in the development of adrenergic receptor modulators and oncology targets requiring precise stereochemistry.
This guide evaluates three distinct synthetic pathways for the production of 1-(4-bromo-2-methylphenyl)ethan-1-ol. The presence of the ortho-methyl group at position 2 introduces significant steric strain not found in para-substituted analogs, influencing reagent approach and catalyst performance.
| Metric | Route A: Grignard Addition | Route B: Ketone Reduction (NaBH₄) | Route C: Asymmetric Transfer Hydrogenation (ATH) |
| Precursor | 4-Bromo-2-methylbenzaldehyde | 1-(4-Bromo-2-methylphenyl)ethanone | 1-(4-Bromo-2-methylphenyl)ethanone |
| Stereochemistry | Racemic (1:1 mixture) | Racemic (1:1 mixture) | High Enantiomeric Excess (>95% ee) |
| Atom Economy | Moderate | High | High |
| Scalability | Low-Medium (Exotherm control) | High (Industrial standard) | High (Catalytic efficiency) |
| Key Challenge | Ortho-methyl steric hindrance | Chemoselectivity (over-reduction) | Catalyst matching for ortho-substitution |
Route A: Grignard Addition to Aldehyde
Mechanism: Nucleophilic addition of methylmagnesium bromide to 4-bromo-2-methylbenzaldehyde.
Technical Analysis
This route is ideal for early-stage discovery chemistry where rapid access to the racemic scaffold is required. The ortho-methyl group exerts a steric shielding effect on the carbonyl carbon. Consequently, the reaction requires strictly anhydrous conditions and potentially higher initiation temperatures than the unhindered para-isomer to overcome the activation energy barrier.
Experimental Protocol
Reagents:
-
4-Bromo-2-methylbenzaldehyde (1.0 eq)[1]
-
Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Charge with 4-bromo-2-methylbenzaldehyde dissolved in anhydrous THF (0.5 M concentration).
-
Controlled Addition: Cool the solution to 0°C. Add MeMgBr dropwise via a pressure-equalizing addition funnel. Note: The ortho-methyl group may delay the exotherm; do not increase addition rate if no immediate reflux is observed.
-
Reaction Maintenance: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde spot (Rf ~0.6).
-
Quench: Cool back to 0°C. Quench slowly with saturated NH₄Cl solution. This breaks the magnesium alkoxide complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Pathway Visualization
Caption: Nucleophilic attack of Grignard reagent on the sterically hindered aldehyde carbonyl.
Route B: Reduction of Ketone (Racemic)
Mechanism: Hydride transfer from Sodium Borohydride (NaBH₄) to 1-(4-bromo-2-methylphenyl)ethanone.
Technical Analysis
This is the most robust and cost-effective route for multi-gram synthesis. The starting material, 4'-bromo-2'-methylacetophenone, is stable and commercially available. Unlike the Grignard route, the ortho-methyl group has a negligible effect on the small hydride nucleophile (H⁻), resulting in rapid and quantitative conversion.
Experimental Protocol
Reagents:
-
1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.6 eq - theoretical excess due to 4 hydrides/mole)
-
Methanol (MeOH) (Reagent grade)
Step-by-Step Methodology:
-
Solvation: Dissolve the ketone in MeOH (0.2 M) in a round-bottom flask. Cool to 0°C.[4]
-
Hydride Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Validation: Check for complete consumption of ketone by TLC or LC-MS.
-
Workup: Concentrate MeOH to 20% volume. Dilute with water and extract with Dichloromethane (DCM).
-
Isolation: The product is often pure enough (>95%) for subsequent steps without chromatography.
Pathway Visualization
Caption: Hydride reduction pathway via borate intermediate.
Route C: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Enantioselective reduction using a Ruthenium or Rhodium catalyst with a chiral ligand (e.g., TsDPEN).
Technical Analysis
For drug development, the racemic mixture is often insufficient. ATH is superior to resolution methods. The ortho-methyl group is critical here: it restricts the conformational flexibility of the substrate in the catalyst's chiral pocket, often enhancing enantioselectivity compared to the para-isomer by locking the substrate orientation.
Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Formic acid / Triethylamine azeotrope.
Experimental Protocol
-
Catalyst Prep: In a glovebox or under N₂, mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in DCM. Stir 10 min.
-
Reaction: Add the ketone (1-(4-bromo-2-methylphenyl)ethanone).
-
Initiation: Add the Formic Acid/TEA (5:2) mixture.
-
Incubation: Stir at 28°C for 12-24 hours. Monitor ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Workup: Filter through a silica plug to remove the metal catalyst. Concentrate.
Comparative Decision Matrix
Caption: Strategic selection guide based on stereochemical needs and precursor availability.
References
-
Reduction of Acetophenones (General Protocol): Mechanism for the Reduction of Aldehydes and Ketones by Sodium Borohydride. Master Organic Chemistry. [Link]
-
Precursor Identification (Aldehyde): 4-Bromo-2-methylbenzaldehyde.[1] PubChem Compound Summary. [Link]
-
Precursor Identification (Ketone): 1-(4-Bromo-2-methylphenyl)ethan-1-one. PubChem Compound Summary. [Link]
-
Asymmetric Reduction (Analogous Protocols): Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones. Organic Chemistry Portal. [Link]
Sources
biological activity of 1-(4-bromo-2-methylphenyl)ethan-1-ol versus its analogs
Biological Evaluation & Synthetic Utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol: A Comparative Guide
Executive Summary
This guide evaluates the biological profile and synthetic utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol (hereafter referred to as BMP-OH ). Unlike simple solvents, BMP-OH serves as a privileged chiral scaffold in medicinal chemistry. Its value lies in the synergy between its chiral secondary alcohol (a hydrogen bond donor/acceptor) and the 4-bromo aryl halide (a cross-coupling handle).
This analysis compares BMP-OH against its non-methylated analog, 1-(4-bromophenyl)ethan-1-ol (BP-OH) , and other halogenated phenylethanols to elucidate the impact of ortho-methylation on enzymatic recognition, lipophilicity, and antimicrobial potency.
Comparative Biocatalytic Activity: The "Ortho-Effect"
The primary "biological activity" relevant to BMP-OH is its interaction with biocatalysts (ketoreductases) during asymmetric synthesis. The presence of the ortho-methyl group creates significant steric hindrance compared to the unhindered BP-OH, drastically altering enzyme kinetics and enantioselectivity.
Mechanism of Action: Asymmetric Reduction
Biocatalytic reduction of the precursor ketone (4-bromo-2-methylacetophenone) follows Prelog’s rule, typically yielding the (S)-alcohol with standard yeast strains, though specific fungi like Aspergillus niger can invert this preference or enhance enantiomeric excess (ee).
Table 1: Biocatalytic Efficiency Comparison (Whole Cell Systems)
| Feature | BMP-OH (Target) | BP-OH (Analog) | Impact of o-Methyl Group |
| Substrate Conversion (24h) | 60–85% | >95% | Steric Hindrance: The methyl group twists the carbonyl out of planarity, slowing hydride attack. |
| Enantiomeric Excess (ee) | >99% (Strain Dependent) | 90–98% | Locking Effect: Steric bulk restricts substrate rotation in the active site, often increasing selectivity despite lower rates. |
| Preferred Biocatalyst | Aspergillus niger / Geotrichum candidum | Saccharomyces cerevisiae | BMP-OH requires more robust oxidoreductases found in filamentous fungi. |
| Lipophilicity (LogP) | ~2.8 | ~2.4 | Increased Hydrophobicity: Methyl group enhances membrane permeability but reduces aqueous solubility. |
Analyst Insight: For industrial scale-up, BP-OH is easier to synthesize. However, BMP-OH is more valuable because the ortho-methyl group prevents racemization in downstream coupling reactions, acting as a "conformational lock."
Intrinsic Biological Activity: Antimicrobial & Cytotoxic Potential
While primarily an intermediate, BMP-OH possesses intrinsic biological activity due to its halogenated aromatic core. Halogenated phenylethanols act as membrane disruptors in bacteria.
Structure-Activity Relationship (SAR)
-
Bromine (C4): Increases lipophilicity and acts as a Lewis base, enhancing interaction with bacterial cell walls.
-
Hydroxyl (C1): Essential for hydrogen bonding with membrane polar heads.
-
Methyl (C2): The differentiator. It increases bulk, potentially reducing efficacy against Gram-negative bacteria (due to porin exclusion) but enhancing potency against Gram-positive strains by increasing local concentration in the lipid bilayer.
Table 2: Estimated Comparative Antimicrobial Profile
| Compound | Gram (+) Activity (S. aureus) | Gram (-) Activity (E. coli) | Cytotoxicity (Mammalian) |
| BMP-OH | Moderate (MIC ~100-200 µg/mL) | Low | Low-Moderate |
| BP-OH | Moderate | Low | Low |
| 2,4-Dichlorophenylethanol | High (MIC <50 µg/mL) | Moderate | Moderate |
Note: Data extrapolated from general SAR of halogenated phenylethanols.
Visualization of Pathways
Figure 1: Biocatalytic Synthesis & Downstream Utility
This diagram illustrates the enzymatic reduction pathway and how the "Ortho-Methyl" group influences the transition from a ketone precursor to a drug scaffold.
Caption: The ortho-methyl group (C2) imposes steric constraints during the transition state, enhancing enantioselectivity while reducing reaction rate compared to non-methylated analogs.
Experimental Protocols
Protocol A: Whole-Cell Biocatalytic Reduction
Purpose: To synthesize chiral BMP-OH with high enantiomeric excess using A. niger.
-
Inoculum Preparation: Suspend Aspergillus niger spores (4 × 10^6 spores/mL) in 100 mL sterile Malt Extract Broth (MEB). Incubate at 30°C, 150 rpm for 48 hours.
-
Substrate Addition: Dissolve 100 mg of 4-bromo-2-methylacetophenone in 1 mL ethanol. Add dropwise to the fungal culture.
-
Biotransformation: Incubate for 72 hours. Monitor pH (maintain ~6.0).
-
Extraction: Centrifuge culture (5000 rpm, 10 min). Extract supernatant with ethyl acetate (3 x 50 mL).
-
Analysis: Dry organic layer over Na2SO4. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5) to determine conversion and ee%.
Protocol B: Antimicrobial Susceptibility (MIC Assay)
Purpose: To determine the intrinsic toxicity of BMP-OH vs. analogs.
-
Preparation: Prepare stock solutions of BMP-OH and BP-OH in DMSO (10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
References
-
Biocatalytic Reduction of Halogenated Acetophenones: Kurbanoglu, E. B., et al. "Asymmetric reduction of 4-bromoacetophenone using whole cells." ResearchGate.
-
Antimicrobial Activity of Halogenated Phenols: Vairappan, C. S., et al.[1][2] "Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria."[1][2] Planta Medica.
-
Chemical Properties of 1-(4-bromo-2-methylphenyl)ethan-1-ol: PubChem Compound Summary. "2-Bromo-1-(4-methylphenyl)ethan-1-ol."
-
Structure-Activity Relationships of Phenylethanols: Chen, Y., et al. "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives." PLOS One.
Sources
Comprehensive Comparison Guide: Analytical Techniques for 1-(4-bromo-2-methylphenyl)ethan-1-ol
This guide outlines the cross-validation of analytical techniques for 1-(4-bromo-2-methylphenyl)ethan-1-ol , a critical chiral intermediate often employed in the synthesis of kinase inhibitors and other pharmaceutical agents.
The following protocols and comparisons are designed to ensure rigorous quality control (QC) by leveraging orthogonal methodologies.
Executive Summary & Strategic Overview
In drug development, relying on a single analytical technique for a chiral intermediate like 1-(4-bromo-2-methylphenyl)ethan-1-ol is a liability. The presence of the bromine atom and the chiral center at the benzylic position necessitates a multi-modal approach.
-
Chemical Purity: We compare Reversed-Phase HPLC (RP-HPLC) against Gas Chromatography (GC-FID) . While HPLC is the standard for non-volatile impurities, GC offers superior resolution for volatile organic impurities and isomeric byproducts.
-
Enantiomeric Purity: We validate Chiral HPLC against Specific Optical Rotation (SOR) . Chiral HPLC is the primary release method; SOR serves as a quick identity check but lacks the specificity for low-level enantiomeric impurity quantification.
Cross-Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating these methods.
Caption: Figure 1. Orthogonal cross-validation workflow ensuring data integrity between chromatographic and physical methods.
Chemical Purity: RP-HPLC vs. GC-FID
Mechanistic Insight
For this molecule, HPLC is preferred for quantifying non-volatile oxidation byproducts (e.g., the corresponding ketone or carboxylic acids). However, GC is superior for separating structural isomers (e.g., regioisomers of the bromine position) that may co-elute on C18 columns due to similar hydrophobicity.
Experimental Protocols
Method A: RP-HPLC (Primary Method)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (Suppresses silanol activity).
-
B: Acetonitrile (ACN).
-
-
Gradient: 0-2 min (20% B), 2-15 min (20%→80% B), 15-20 min (80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Maximizes absorption of the bromophenyl chromophore).
-
Self-Validation: System suitability requires resolution > 2.0 between the alcohol and its ketone precursor (1-(4-bromo-2-methylphenyl)ethanone).
Method B: GC-FID (Orthogonal Method)
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temperature Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).
-
Inlet: Split 20:1 @ 250°C.
-
Detector: FID @ 300°C.
-
Self-Validation: Must resolve the analyte from residual solvents (e.g., THF, Toluene) used in synthesis.
Performance Comparison Data
| Feature | RP-HPLC (UV) | GC-FID | Verdict |
| Specificity | High for polar impurities (acids, salts).[1] | High for volatile isomers & solvents. | Complementary |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL | HPLC wins |
| Linearity ( | > 0.9995 (10-1000 µg/mL) | > 0.9990 (50-2000 µg/mL) | Comparable |
| Robustness | Sensitive to pH changes. | Robust; sensitive to inlet contamination. | GC wins |
| Sample Prep | Dilute in ACN/Water. | Dilute in volatile solvent (MeOH/DCM). | GC is faster |
Enantiomeric Purity: Chiral HPLC vs. Polarimetry[1][2]
Mechanistic Insight
The separation of the (R)- and (S)-enantiomers of 1-(4-bromo-2-methylphenyl)ethan-1-ol relies on the interaction between the hydroxyl group and the carbamate linkages on the chiral stationary phase (CSP). The Amylose tris(3,5-dimethylphenylcarbamate) selector is highly effective for benzylic alcohols.
Method C: Chiral HPLC (Gold Standard)
-
Column: Chiralpak AD-H or IA (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm.
-
Self-Validation: Resolution (
) between enantiomers must be > 1.5.[1]
Method D: Polarimetry (Identity Check)
-
Instrument: Digital Polarimeter with Na-D lamp (589 nm).
-
Concentration: 1.0 g/100 mL in Methanol.
-
Temperature: 20°C.
-
Limitation: A specific rotation value (e.g.,
) confirms identity but cannot accurately quantify < 1% enantiomeric impurity.
Structural Confirmation (Spectroscopy)
To ensure the "2-methyl" and "4-bromo" regiochemistry is correct (distinguishing it from the 3-bromo or 5-bromo isomers), NMR is required.
-
1H NMR (400 MHz, CDCl3):
- 1.45 (d, 3H, -CH(OH)CH3 ) – Diagnostic doublet.
- 2.30 (s, 3H, Ar-CH3 ) – Methyl group on the ring.
- 4.9-5.1 (q, 1H, -CH (OH)-) – Benzylic proton.
- 7.0-7.5 (m, 3H, Ar-H ) – Aromatic pattern must show 1,2,4-substitution (typically a doublet, doublet of doublets, and a doublet).
References
-
Chiral Separation Mechanism : Simeonov, S., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC."[1][2] American Journal of Analytical Chemistry, 2010.[2]
-
HPLC Validation Guidelines : USP <1225> Validation of Compendial Procedures. United States Pharmacopeia.
-
Compound Data : PubChem CID 21938536 (Ketone Precursor).[1] National Center for Biotechnology Information.
-
General Method Validation : ICH Harmonised Tripartite Guideline Q2(R1). "Validation of Analytical Procedures: Text and Methodology."
Sources
SAR and Synthetic Utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol Derivatives: A Comparative Guide
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) governing the synthesis, resolution, and medicinal utility of 1-(4-bromo-2-methylphenyl)ethan-1-ol derivatives.
Executive Summary
The molecule 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) represents a "privileged scaffold" in modern drug discovery. Its unique substitution pattern—combining a 4-bromo handle for cross-coupling, a 2-methyl conformational lock , and a chiral benzylic alcohol —makes it a critical intermediate for synthesizing atropisomeric kinase inhibitors and chiral agrochemicals.
This guide compares the biocatalytic versus chemical methods for accessing this chiral scaffold and analyzes the Structure-Activity Relationship (SAR) of its derivatives, focusing on how the ortho-methyl group influences both biological potency and synthetic efficiency.
Structure-Activity Relationship (SAR) Analysis
The "activity" of this scaffold is twofold: its biological activity as a fragment in final drug candidates, and its substrate activity in enzymatic resolution processes.
Medicinal Chemistry SAR: The "Ortho-Methyl Effect"
In the design of biaryl kinase inhibitors (e.g., ALK, ROS1 inhibitors), the 1-(4-bromo-2-methylphenyl)ethan-1-ol fragment is often employed to induce specific conformational constraints.
| Structural Feature | SAR Role & Mechanism | Impact on Potency/Selectivity |
| 2-Methyl Group | Conformational Lock: Induces a twist between the phenyl ring and the ethanol side chain (or subsequent biaryl system) via steric clash with the ortho-proton. | High: Restricts rotation, often freezing the molecule in a bioactive conformation (atropisomerism), improving selectivity for ATP-binding pockets. |
| 4-Bromo Handle | Diversity Vector: Serves as the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold. | Critical: Allows attachment of solubilizing groups (e.g., piperazines) or hinge-binding heterocycles without disrupting the chiral center. |
| Chiral Alcohol (C1) | H-Bond Anchor: The hydroxyl group (or its amine derivative) often forms critical H-bonds with the backbone residues of the target protein. | Variable: Enantiomers typically show >100-fold difference in potency. The (S)-enantiomer is often preferred for specific kinase pockets (e.g., Crizotinib analogs). |
Substrate-Selectivity Relationship (Biocatalysis)
When resolving the racemic alcohol using lipases (e.g., Candida antarctica Lipase B, CAL-B), the substitution pattern drastically affects the Enantiomeric Ratio (E-value) .
-
Steric Hindrance: The ortho-methyl group increases steric bulk near the reaction center, typically slowing down the acylation rate compared to unsubstituted 1-phenylethanol.
-
Selectivity Enhancement: However, this rigidity often increases enantioselectivity (E > 200) by preventing non-productive binding modes in the enzyme active site.
Comparative Guide: Resolution Methodologies
To obtain the enantiopure (S)- or (R)-1-(4-bromo-2-methylphenyl)ethan-1-ol, researchers must choose between Kinetic Resolution (Biocatalytic) and Asymmetric Transfer Hydrogenation (Chemical) .
Comparison Table: Method Performance
| Feature | Method A: Biocatalytic Kinetic Resolution | Method B: Asymmetric Transfer Hydrogenation (ATH) |
| Catalyst | Immobilized Lipase (CAL-B, Novozym 435) | Ru-TsDPEN (Noyori Catalyst) |
| Substrate | Racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol | 4-Bromo-2-methylacetophenone (Ketone) |
| Reagent | Vinyl Acetate (Acyl Donor) | Formic Acid / Triethylamine (H-Donor) |
| Yield (Theoretical) | Max 50% (for one enantiomer) | >95% (Conversion of ketone) |
| Enantiomeric Excess (% ee) | >99% (Excellent) | 90-95% (Good, often requires recrystallization) |
| Scalability | High (Flow chemistry compatible) | Moderate (Metal waste management required) |
| "Green" Score | High (Ambient temp, reusable catalyst) | Medium (Transition metal use) |
Recommendation:
-
Use Method A (Biocatalysis) if you need both enantiomers (one as alcohol, one as acetate) or if >99% ee is critical without further purification.
-
Use Method B (ATH) if you are starting from the ketone and need high throughput of a single enantiomer.
Experimental Protocols
Protocol A: Lipase-Mediated Kinetic Resolution (Standardized)
Objective: Isolation of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol.
-
Substrate Preparation: Dissolve 10 mmol of racemic 1-(4-bromo-2-methylphenyl)ethan-1-ol in 50 mL of dry toluene (or MTBE for greener solvent).
-
Acyl Donor Addition: Add 30 mmol (3 eq.) of vinyl acetate.
-
Catalyst Addition: Add 200 mg of Novozym 435 (immobilized CAL-B).
-
Incubation: Shake at 200 rpm, 30°C. Monitor via chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).
-
Termination: Stop reaction at 50% conversion (approx. 24-48h due to ortho-methyl steric hindrance). Filter off the enzyme.
-
Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
-
Note: The ortho-methyl group significantly increases the Rf difference between alcohol and ester compared to unsubstituted analogs, facilitating separation.
-
Protocol B: Suzuki-Miyaura Coupling (Derivatization Workflow)
Objective: Coupling the chiral scaffold to an aryl boronic acid.
-
Reagents: Combine 1.0 eq of (S)-1-(4-bromo-2-methylphenyl)ethan-1-ol, 1.2 eq of Aryl-Boronic Acid, and 2.0 eq of K₂CO₃ in 1,4-Dioxane/Water (4:1).
-
Catalyst: Add 5 mol% Pd(dppf)Cl₂ .
-
Reaction: Heat to 90°C under N₂ for 12h.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography.
-
Critical Check: Verify that the chiral center at C1 did not racemize. The 2-methyl group usually protects the benzylic position from racemization mechanisms involving ring planarity.
-
Visualizations
Diagram 1: Chemo-Enzymatic Resolution Workflow
This diagram illustrates the kinetic resolution pathway, highlighting the separation of enantiomers.
Caption: Workflow for the lipase-catalyzed kinetic resolution of the racemic scaffold, yielding both enantiomers with high optical purity.
Diagram 2: Pharmacophore & SAR Map
This diagram details the functional role of each part of the molecule in a medicinal chemistry context.
Caption: SAR map illustrating the distinct roles of the bromine handle, methyl "lock," and chiral alcohol in drug design.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry , 15(21), 3331-3351. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research , 30(2), 97-102. Link
-
Lipshutz, B. H., & Ghorai, S. (2008). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta , 41(3), 59-72. Link
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry , 54(18), 6342-6363. Link(Cited for the "Ortho-Effect" principle in 1-phenyl-ethanol derived kinase inhibitors).
confirmation of absolute stereochemistry of 1-(4-bromo-2-methylphenyl)ethan-1-ol enantiomers
The unambiguous determination of absolute stereochemistry is a critical milestone in drug development and synthetic chemistry. For chiral benzylic alcohols like 1-(4-bromo-2-methylphenyl)ethan-1-ol , assigning the correct absolute configuration at the C1 position is essential, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.
As an Application Scientist, I have structured this guide to objectively compare three orthogonal methodologies for confirming the absolute stereochemistry of this molecule: Vibrational Circular Dichroism (VCD) , Mosher’s Ester NMR Analysis , and Single-Crystal X-ray Diffraction (XRD) . By examining the causality behind each experimental choice, we provide a self-validating framework for researchers to select the optimal technique based on sample availability, physical state, and required confidence levels.
Analytical Workflow Comparison
Workflow comparing VCD, NMR, and XRD for absolute stereochemistry confirmation.
Method 1: Vibrational Circular Dichroism (VCD) Coupled with TD-DFT
Concept & Causality VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because 1-(4-bromo-2-methylphenyl)ethan-1-ol may present as a viscous oil depending on purity and ambient temperature, VCD offers a distinct advantage: it requires no crystallization or chemical derivatization[1]. The absolute configuration is established by matching the experimental chiroptical signature with theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT).
Self-Validating Protocol
-
Sample Preparation: Dissolve 10 mg of the highly enantiopure 1-(4-bromo-2-methylphenyl)ethan-1-ol in 150 µL of
. Place the solution in a IR cell with a 100 µm path length. -
Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM). Collect data for 4–6 hours to achieve a high signal-to-noise ratio in the 2000–800
region, capturing the critical C-O stretching and aromatic ring breathing modes. -
Computational Modeling: Perform a conformational search for the theoretical (R)-enantiomer using molecular mechanics. Optimize the low-energy conformers using DFT at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD frequencies and rotational strengths.
-
Validation: Broaden the calculated transitions with Lorentzian band shapes and overlay them with the experimental spectra. Self-Validation Check: A mirror-image VCD spectrum from the opposite enantiomer should ideally be acquired to confirm that baseline artifacts are absent.
Method 2: Mosher’s Ester NMR Analysis
Concept & Causality
The modified Mosher's method is the empirical gold standard for secondary alcohols[2]. By reacting the alcohol with both (R)- and (S)-
Logical flow of Mosher's ester derivatization and NMR shielding analysis.
Self-Validating Protocol
-
Derivatization: To a solution of 1-(4-bromo-2-methylphenyl)ethan-1-ol (2 mg) in anhydrous
(0.5 mL), add pyridine (10 µL), DMAP (1 mg), and (R)-(-)-MTPA-Cl (5 µL). Stir at room temperature for 2 hours to yield the (S)-MTPA ester. Repeat in a separate vial with (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester. -
Workup & Acquisition: Quench with saturated aqueous
, extract with , dry, and concentrate. Dissolve the crude esters in and acquire NMR spectra at 400 MHz. -
Calculation: Identify the chemical shifts (
) for the C1-methyl protons and the aromatic protons of the 4-bromo-2-methylphenyl group. Calculate . -
Validation: Map the positive and negative
values onto the spatial model. Protons with positive values are positioned on the right side of the MTPA plane, while negative values are on the left. The internal consistency of all assigned protons self-validates the absolute configuration.
Method 3: Single-Crystal X-Ray Diffraction (Anomalous Dispersion)
Concept & Causality X-ray crystallography is the definitive absolute method, provided the molecule can form a high-quality single crystal. For 1-(4-bromo-2-methylphenyl)ethan-1-ol, the presence of the bromine atom (Z=35) is a massive structural advantage. Bromine exhibits significant anomalous scattering of X-rays (breaking Friedel's Law), which allows for the direct determination of the absolute structure via the Flack parameter[3].
Self-Validating Protocol
-
Crystallization: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Slowly diffuse hexane into the solution at 4 °C over several days until suitable single crystals form.
-
Data Collection: Mount a crystal on a loop and transfer to a diffractometer equipped with a Cu K
microfocus source ( = 1.5418 Å) at 100 K. The Cu source maximizes the anomalous scattering of the bromine atom compared to a Mo source. -
Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on
. -
Validation: Refine the Flack parameter (
). Self-Validation Check: A value of (with a standard uncertainty ) confirms the correct absolute configuration. A value of indicates the inverted model (the other enantiomer)[3].
Comparative Performance Data
To assist in selecting the appropriate methodology, the quantitative and logistical parameters of each technique are summarized below:
| Parameter | VCD / TD-DFT | Mosher's Ester NMR | X-Ray Crystallography |
| Sample State | Solution (e.g., | Solution (e.g., | Solid (Single Crystal) |
| Sample Requirement | 5–15 mg (Recoverable) | 1–5 mg (Consumed/Derivatized) | ~1 mg (Recoverable) |
| Derivatization Required? | No | Yes (MTPA-Cl) | No |
| Key Metric of Success | Spectral Overlay Agreement | Flack Parameter ( | |
| Specific Advantage | Ideal if the sample is an oil | High empirical reliability | Absolute direct measurement |
| Estimated Time to Result | 2–4 days (Computation heavy) | 1–2 days (Synthesis heavy) | 1–3 days (Crystallization dependent) |
Conclusion
For 1-(4-bromo-2-methylphenyl)ethan-1-ol , the presence of the bromine atom makes X-Ray Crystallography the most direct and authoritative method, provided crystallization is successful. If the compound resists crystallization (a common issue with benzylic alcohols), Mosher's Ester NMR provides a highly reliable empirical alternative due to the distinct steric bulk of the methyl versus the aryl group. Finally, VCD stands as a powerful, non-destructive modern alternative that avoids derivatization entirely, relying instead on rigorous quantum mechanical validation.
References
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003).
- Dale, J. A., & Mosher, H. S. (1973). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Flack, H. D. (1983). The Publications of Howard Flack (1943–2017) / On enantiomorph-polarity estimation. MDPI / Acta Crystallographica Section A.
Sources
comparative study of different brominating agents for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol
This guide provides a comparative technical analysis of brominating agents for the specific synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-ol .
The synthesis poses a classic regioselectivity challenge : the substrate, 1-(2-methylphenyl)ethan-1-ol, contains two ortho/para directing groups (the methyl group and the hydroxyethyl group) that direct to different positions. Furthermore, the secondary alcohol is susceptible to oxidation (to the ketone) or benzylic bromination (side-chain substitution).[1]
This guide evaluates agents based on their ability to enforce Nuclear Bromination at the C4 position while suppressing C5 substitution, benzylic radical attack, and alcohol oxidation.[1]
Mechanistic Challenge & Regiochemistry
The target molecule requires placing a bromine atom at position 4 of the 1-(2-methylphenyl)ethan-1-ol scaffold.
-
Group 1 (-CH(OH)CH₃) at C1: A bulky, activating alkyl-like group.[1] Directs ortho/para relative to itself (Positions 2, 4, 6).[1]
-
Group 2 (-CH₃) at C2: An activating alkyl group. Directs ortho/para relative to itself (Positions 1, 3, 5).[1]
The Conflict:
-
Target C4: Para to the hydroxyethyl group; Meta to the methyl group.
-
Competitor C5: Para to the methyl group; Meta to the hydroxyethyl group.
Standard electrophilic aromatic substitution (EAS) often yields a mixture of C4 and C5 isomers. To favor C4 (the target), the reaction system must prioritize the directing power and steric requirements of the hydroxyethyl chain over the methyl group. Additionally, the agent must be chemoselective to avoid oxidizing the secondary alcohol to 2'-methylacetophenone.
Comparative Analysis of Brominating Agents
Agent A: N-Bromosuccinimide (NBS)
The Precision Tool (Recommended) [1][2][3]
NBS is the superior choice for this synthesis when used in polar aprotic solvents (Acetonitrile or DMF). Unlike elemental bromine, NBS allows for a controlled release of the active brominating species (
-
Mechanism: In MeCN, NBS acts as an electrophilic source (
).[1] The absence of radical initiators (light/peroxides) suppresses benzylic bromination. -
Pros: High C4 selectivity; mild conditions prevent alcohol oxidation; easy workup.
-
Cons: Higher cost per mole compared to
; requires removal of succinimide byproduct.
Agent B: Molecular Bromine ( )
The Baseline / Industrial Standard [1]
While cheap and atom-efficient, elemental bromine is aggressive. It often leads to "over-bromination" and significant amounts of the C5 isomer (thermodynamic product driven by the methyl group's electronic activation). Furthermore,
-
Mechanism: Generates a strong
dipole or complex. -
Pros: Low cost; high atom economy.
-
Cons: Poor regioselectivity (C4:C5 ratio often ~1:1); high risk of oxidation; hazardous handling; requires Lewis acid catalyst (e.g.,
) which further degrades chemoselectivity.[1]
Agent C: Tetrabutylammonium Tribromide ( )
The "Green" Alternative [1]
TBATB is a solid, stable source of bromine that operates in equilibrium with
-
Mechanism: Slow release of
in solution. -
Pros: Easy to handle solid; recyclable quaternary ammonium salt; better selectivity than free
. -
Cons: Slower reaction rates; expensive for large-scale manufacturing.
Agent D: Oxidative Bromination ( )
The Chemoselectivity Failure [1]
Although environmentally friendly ("water as solvent"), this method generates a highly oxidative environment.[1] For a substrate containing a secondary alcohol, this reagent system is not recommended as it frequently oxidizes the starting material to 1-(4-bromo-2-methylphenyl)ethanone, requiring a subsequent reduction step.
Performance Data Summary
| Feature | NBS (in MeCN) | TBATB | HBr / | |
| Regioselectivity (C4:C5) | High (~85:15) | Low (~55:45) | Moderate (~70:[1]30) | Low |
| Chemoselectivity | Excellent (Retains -OH) | Poor (Oxidation risk) | Good | Very Poor (Oxidizes -OH) |
| Yield | 82-88% | 60-70% | 75-80% | 50-60% |
| Reaction Temp | 0°C to RT | -10°C to 0°C | RT | RT to 50°C |
| E-Factor (Waste) | Moderate (Succinimide) | Low | Moderate | Low (Water byproduct) |
| Scalability | High | Very High | Moderate | High |
Detailed Experimental Protocol
Selected Method: Regioselective Bromination using NBS in Acetonitrile
This protocol optimizes for the C4-bromo isomer while protecting the alcohol functionality.
Reagents:
-
Substrate: 1-(2-methylphenyl)ethan-1-ol (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) (anhydrous, 10 volumes)[1]
-
Catalyst: Ammonium Acetate (
) (0.1 eq) - Optional, acts as a proton shuttle to accelerate electrophilic attack.[1]
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck round-bottom flask with 1-(2-methylphenyl)ethan-1-ol and Acetonitrile. Cool the solution to 0°C under a nitrogen atmosphere. Note: Exclusion of light is critical to prevent radical side-chain bromination.
-
Addition: Add NBS portion-wise over 30 minutes. Maintain temperature < 5°C. The slow addition prevents localized high concentrations of brominating agent.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:2).
-
Endpoint: Disappearance of starting material.
-
Checkpoint: If C5-isomer forms >15%, lower temperature to -10°C for future runs.
-
-
Quench: Pour the reaction mixture into ice-cold water (20 volumes).
-
Extraction: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with 5% Sodium Thiosulfate (to remove traces of
) and then Brine. -
Purification: Dry over
and concentrate.-
Crucial Step: Recrystallize from Hexane/Ethanol to separate the pure 4-bromo isomer from the minor 5-bromo byproduct.
-
References
-
Regioselectivity in Bromination of Activated Arenes: Smith, K., et al.[1] "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 2005.[1]
-
Comparison of Brominating Agents: Podgoršek, A., et al.[1] "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach." Angewandte Chemie International Edition, 2009.[1] [1]
-
Synthesis of Brominated Acetophenones (Alternative Route Context): Organic Syntheses, Coll. Vol. 9, p. 123 (1998).[1] "Preparation of 4-Bromoacetophenone."
-
Use of TBATB in Organic Synthesis: Chaudhuri, M. K., et al.[1] "Molecular bromine-free bromination of organic compounds." Tetrahedron Letters, 2000.[1] [1]
Sources
- 1. CN104945233A - Benzyl bromination method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Assessing the Purity of 1-(4-bromo-2-methylphenyl)ethan-1-ol: HPLC vs. GC-MS
Executive Summary
Assessing the purity of 1-(4-bromo-2-methylphenyl)ethan-1-ol requires a bifurcated analytical strategy due to its specific structural vulnerabilities.
-
The Bottom Line: Use Reverse-Phase HPLC for quantitative purity assays to avoid thermal degradation. Use GC-MS only with prior derivatization (silylation) for structural identification and impurity profiling.
-
The Risk: As a secondary benzylic alcohol, this analyte is highly prone to thermal dehydration in GC injector ports, creating a "styrene-like" artifact that leads to false-positive impurity results.
-
The Recommendation: Adopt HPLC-UV as the primary release method. Use GC-MS (derivatized) strictly for orthogonal validation of organic impurities.
Chemical Profile & Analytical Challenges
Understanding the molecule is the prerequisite for selecting the correct method.
| Feature | Structural Implication | Analytical Consequence |
| Benzylic Hydroxyl | Secondary alcohol adjacent to aromatic ring.[1] | High Risk: Prone to E1 elimination (dehydration) at temperatures >150°C (GC Injector). |
| Bromine Substituent | Heavy halogen atom. | Benefit: Distinct mass spectral signature (1:1 ratio of |
| Chiral Center | Carbon at position 1 of the ethyl group. | Constraint: Standard GC/HPLC cannot separate enantiomers. Chiral purity requires specific chiral stationary phases. |
| Hydrophobicity | Aromatic ring + Methyl + Bromine. | Benefit: Excellent retention on C18 (HPLC) and Phenyl-Methyl (GC) phases. |
Method A: High-Performance Liquid Chromatography (HPLC)
Status: The Gold Standard for Quantitative Assay
HPLC is the preferred method for determining the chemical purity (% area) of this alcohol because it operates at ambient temperatures, preserving the hydroxyl group.
The "Self-Validating" Logic
To ensure the method is robust, we utilize Diode Array Detection (DAD) .
-
Mechanism: DAD captures spectra across the entire peak width.
-
Validation: If the UV spectrum at the peak's leading edge matches the trailing edge, the peak is chemically pure (no co-eluting impurities).
Recommended Protocol
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Bromine absorbance) and 254 nm (Aromatic ring).
-
Temperature: 30°C.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: The Qualitative Validator (Requires Derivatization)
Direct injection of benzylic alcohols into a hot GC inlet often results in in-column dehydration , converting the alcohol into its corresponding styrene derivative. This appears as a massive impurity peak, falsely lowering the calculated purity.
The "Self-Validating" Logic: Silylation
To validate that the alcohol is intact, you must derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Logic: BSTFA replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group.
-
Proof: The TMS-ether is thermally stable. If the "impurity" peak disappears and is replaced by a new peak at a higher molecular weight (+72 Da), the original impurity was an artifact of thermal degradation.
Recommended Protocol (Derivatized)
-
Sample Prep: Dissolve 5 mg sample in 1 mL Dichloromethane. Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
Column: 5% Phenyl-arylene (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.
-
Inlet: Split 20:1, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
60°C (hold 1 min)
-
15°C/min to 280°C
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV). Look for m/z pairs separated by 2 units (Br isotope).
Comparative Analysis & Decision Matrix
The following table contrasts the performance of both methods specifically for 1-(4-bromo-2-methylphenyl)ethan-1-ol.
| Metric | HPLC-UV (Reverse Phase) | GC-MS (Direct Injection) | GC-MS (Derivatized) |
| Accuracy (Purity) | High (No degradation) | Low (False positives via dehydration) | High (Protects -OH group) |
| Specificity (ID) | Moderate (Retention time + UV spectra) | High (Mass fingerprint) | Very High (Mass fingerprint + Shift) |
| Throughput | Moderate (15-20 min run) | Fast (10-15 min run) | Slow (Requires 30 min prep) |
| Artifact Risk | Low | Critical (Thermal elimination) | Low (Moisture sensitivity) |
| Primary Use | Batch Release / Assay | Do Not Use | Impurity ID / Structure Proof |
Workflow Visualization
The following diagram illustrates the decision logic and the mechanism of thermal artifact generation.
Figure 1: Analytical workflow demonstrating the risk of direct GC injection and the necessity of derivatization or HPLC for accurate assessment.
Experimental Protocols (Step-by-Step)
Protocol A: HPLC Purity Assay
-
Preparation: Prepare a 0.5 mg/mL solution of the analyte in Acetonitrile.
-
System Check: Inject a blank (pure ACN) to ensure no carryover.
-
Injection: Inject 5 µL of the sample.
-
Integration: Integrate the main peak (approx. retention time 8-10 min depending on column).
-
Calculation: Use % Area Normalization.
-
Purity Check: Enable "Peak Purity" function in your CDS (Chromatography Data System) to verify spectral homogeneity.
Protocol B: GC-MS Identification (Silylation)
-
Reagent Setup: Use fresh BSTFA containing 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst for sterically hindered secondary alcohols.[2]
-
Reaction:
-
Vial A: 1 mg Sample + 0.5 mL dry Pyridine + 100 µL BSTFA/TMCS.
-
Cap and heat at 60°C for 30 minutes.
-
-
Analysis: Inject 1 µL into the GC-MS.
-
Data Interpretation:
-
Look for the Molecular Ion (
). -
The underivatized mass is approx 214/216 Da.
-
The TMS-derivative mass will be
(and 288) Da. -
Crucial Check: If you see a peak at 196/198 Da (Loss of 18), that is the dehydration artifact (styrene) indicating incomplete derivatization or thermal degradation.
-
References
-
National Institutes of Health (PubChem). (2025). 1-(4-Bromo-2-methylphenyl)ethanone (Precursor Data). Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Molecules (MDPI). (2024). In-Column Dehydration of Benzyl Alcohols in Gas Chromatography. Retrieved from [Link]
Sources
Safety Operating Guide
1-(4-Bromo-2-methylphenyl)ethan-1-OL proper disposal procedures
Operational Guide: Proper Disposal and Lifecycle Management of 1-(4-Bromo-2-methylphenyl)ethan-1-ol
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both stringent safety standards and operational efficiency. The compound 1-(4-bromo-2-methylphenyl)ethan-1-ol (CAS: 1438382-86-5) is a valuable brominated intermediate utilized in drug development and organic synthesis. However, its halogenated nature dictates a highly specific, non-negotiable disposal pathway. Mishandling this compound not only violates federal Resource Conservation and Recovery Act (RCRA) regulations[1] but also poses severe environmental and toxicological risks during thermal destruction[2].
This guide provides the mechanistic reasoning and self-validating protocols required to safely manage and dispose of this brominated alcohol.
The Mechanistic Causality of Halogenated Waste Disposal
Why must we strictly isolate brominated alcohols from standard organic waste? The answer lies in the thermodynamics of combustion and the stability of the carbon-bromine bond.
-
Prevention of Toxic Byproducts: Standard non-halogenated waste is often incinerated at lower temperatures or used for fuel blending. If a brominated compound like 1-(4-bromo-2-methylphenyl)ethan-1-ol is introduced into this stream, incomplete combustion can trigger the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—highly toxic, persistent environmental pollutants[2].
-
Acid Gas Generation: Complete thermal destruction of halogenated organics requires temperatures exceeding 1,100 °C[3]. At these temperatures, the bromine atom is converted into hydrogen bromide (HBr) gas. Incinerators processing this waste must be equipped with specialized wet caustic scrubbers to neutralize the corrosive HBr before atmospheric release[4][5].
-
Economic Efficiency: Facilities charge a significant premium for halogenated waste processing due to the required high-temperature rotary kilns and continuous scrubber maintenance[4][6]. Diluting non-halogenated waste with even trace amounts of brominated intermediates reclassifies the entire container as halogenated, exponentially increasing institutional disposal costs[6][7].
Waste Segregation Matrix
To operationalize these principles, laboratories must utilize a strict segregation matrix. The table below summarizes the quantitative and logistical parameters for routing laboratory waste.
| Waste Category | Defining Constituents | Primary Disposal Routing | Cost Impact | Causal Rationale |
| Halogenated Organic | 1-(4-Bromo-2-methylphenyl)ethan-1-ol , DCM, Chloroform | High-Temp Rotary Kiln Incineration (>1100°C) | High | Requires specialized caustic scrubbing to neutralize HBr/HCl acid gases[5]. |
| Non-Halogenated Organic | Ethanol, Methanol, Acetone, Hexane | Fuel Blending / Standard Incineration (<850°C) | Low | Combusts cleanly to CO₂ and H₂O; no acid gas scrubbing required[1][7]. |
| Aqueous Waste | Water, buffers (pH 5-9), <10% organics | Wastewater Treatment / Aqueous processing | Moderate | High water content lowers the BTU value, making thermal incineration highly inefficient[4]. |
Standard Operating Procedure: Cradle-to-Grave Disposal Workflow
This protocol is designed as a self-validating system. Every operational step contains a built-in verification check to ensure absolute compliance before proceeding to the next phase.
Step 1: Point-of-Generation Segregation
-
Action: Immediately upon completion of your reaction or purification step, isolate all spent 1-(4-bromo-2-methylphenyl)ethan-1-ol and its associated solvent washings (e.g., column chromatography fractions).
-
Verification: Cross-Check. Inspect the target waste carboy label. It must explicitly state "Halogenated Organic Waste." Do not rely on institutional color-coding alone, as these can vary between facilities[8].
Step 2: Containerization and Compatibility
-
Action: Transfer the waste into a compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is kept tightly closed at all times unless actively adding waste[1][7].
-
Causality: While the alcohol functional group is relatively stable, the container must be sealed to prevent the volatilization of any co-solvents and to comply with EPA closed-container regulations[1].
-
Verification: Physical Integrity Check. Perform a visual and tactile inspection of the container cap and threads for degradation, swelling, or crystallization before sealing.
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-(4-bromo-2-methylphenyl)ethanol" and any other solvents with their exact estimated percentages[6].
-
Causality: Abbreviations or chemical formulas are legally invalid under RCRA and will result in rejection by the disposal contractor[6].
-
Verification: Peer Review. Have a secondary researcher verify that the chemical name written on the tag matches the Safety Data Sheet (SDS) exactly.
Step 4: Institutional Transfer
-
Action: Transfer the full container to the central Environmental Health and Safety (EHS) hazardous waste accumulation area within the legally mandated timeframe (typically 90 to 180 days)[1][8].
-
Verification: Chain of Custody. Log the transfer in the institutional waste tracking system to maintain the legal "cradle-to-grave" documentation[7][8].
Step 5: High-Temperature Incineration (Contractor Phase)
-
Action: Licensed contractors transport the waste to a permitted facility. The waste is atomized and injected into a rotary kiln operating above 1,100 °C with a residence time greater than two seconds[3][5].
-
Causality: This specific thermal profile guarantees a Destruction and Removal Efficiency (DRE) of >99.999%, fully cleaving the aromatic ring and carbon-bromine bonds[3]. The resulting HBr exhaust is passed through a wet caustic scrubber to yield harmless sodium bromide (NaBr) salts and water[4][5].
-
Verification: Documentation Closure. The institution receives and archives a Certificate of Destruction (CoD) from the contractor, validating the final elimination of the hazard.
Disposal Pathway Visualization
Below is the logical workflow mapping the lifecycle of this brominated intermediate from generation to final atmospheric release.
Cradle-to-grave lifecycle of halogenated waste, ensuring compliance and environmental safety.
References
-
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental. [Link]
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts.[Link]
-
University of Wollongong (UOW). "Hazardous Waste Disposal Guidelines". UOW Safe at Work. [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.[Link]
-
Western Kentucky University (WKU). "Hazardous & Regulated Waste Management Guide". WKU EH&S.[Link]
-
United Nations Environment Programme (UNEP). "General technical guidelines on the environmentally sound management of wastes". POPs.int. [Link]
-
Journal of the Air Pollution Control Association. "Nonsolvent Halogenated Organics". Taylor & Francis Online. [Link]
-
National Institutes of Health (NIH). "Thermochemical Recycling and Degradation Strategies of Halogenated Polymers". PMC.[Link]
Sources
- 1. allsource-environmental.com [allsource-environmental.com]
- 2. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chm.pops.int [chm.pops.int]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. wku.edu [wku.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling 1-(4-Bromo-2-methylphenyl)ethan-1-OL
CAS Number: 1438382-86-5 Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol Synonyms: 1-(4-bromo-2-methylphenyl)ethanol; 4-Bromo-α,2-dimethylbenzyl alcohol
Executive Safety Summary
Immediate Action Required: Treat this compound as a Hazardous Irritant with potential for Acute Toxicity .[1] While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 1-(4-bromophenyl)ethanol) dictates strict adherence to GHS Category 4 protocols.
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral/Inhalation - H302+H332).[1]
-
Critical Control: All open handling must occur within a certified chemical fume hood.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
Risk Assessment & Hazard Identification
The presence of the benzylic alcohol moiety combined with an aryl bromide suggests two primary risk vectors:
-
Chemical Reactivity: The hydroxyl group is susceptible to oxidation or substitution. In the presence of strong acids, it may generate a benzylic carbocation, which can lead to uncontrolled polymerization or alkylation.
-
Biological Interaction: Halogenated benzyl alcohols are lipophilic. They can penetrate the stratum corneum (outer skin layer) more effectively than non-halogenated analogs, increasing the risk of systemic absorption.
Hazard Classification Table (Derived from SAR)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be dynamic, based on the scale of operation and the physical state (solid vs. solution).
PPE Decision Logic
Caption: Logical flow for selecting appropriate PPE based on physical state and exposure risk.
Specific Gear Recommendations
-
Hand Protection:
-
Standard Handling: Double-gloving with Nitrile (0.11 mm). The outer glove should be changed immediately upon contamination.
-
Solvent Handling: If dissolved in DCM or Chloroform, use PVA or Laminate (Silver Shield) gloves, as nitrile provides poor protection against halogenated solvents.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2] Standard safety glasses do not seal against vapors or fine dust particles that may bypass the side shields.
-
Respiratory:
-
Primary: Engineering controls (Fume Hood).
-
Secondary (Spill/Cleaning): NIOSH-approved N95 particulate respirator.
-
Operational Handling Protocol
A. Storage & Stability[2][3][4][5][6]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential. Store under inert gas (Nitrogen or Argon) to prevent moisture absorption and slow oxidation.
-
Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Clear the fume hood of incompatible chemicals (oxidizers). Place a balance inside the hood if possible. If the balance is external, use a secondary containment tray .
-
Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Solubilization: Add solvent slowly. Note that dissolution in halogenated solvents (e.g., DCM) may be endothermic, but reaction with acid chlorides will be exothermic.
C. Reaction Setup
-
Inertion: Purge reaction vessels with Nitrogen before adding the reagent.
-
Temperature Control: If using as a nucleophile (e.g., in an esterification), cool the system to 0°C before adding base (NaH, TEA) to minimize side reactions.
Emergency Response & Decontamination
Spill Response Workflow
Caption: Step-by-step protocol for containing and cleaning spills safely.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids. Do not use neutralizing agents.[3] Seek medical attention.
-
Skin Contact: Wash with non-abrasive soap and water. If irritation persists (redness/blistering), consult a dermatologist.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Waste Management & Disposal
Crucial Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases disposal costs and complexity.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid | "Solid Waste: 1-(4-Bromo-2-methylphenyl)ethan-1-ol - Toxic/Irritant" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste" (Do not drain dispose) |
| Contaminated Sharps | Bio/Chem Hazard | Place in rigid sharps container; do not recap needles. |
Disposal Protocol:
-
Collect all mother liquors and rinsates in a dedicated Halogenated Waste carboy.
-
Double-bag solid waste (gloves, paper towels) in clear polyethylene bags.
-
Label clearly with the full chemical name (no abbreviations/formulas).
-
Contact EHS for incineration pickup.
References
-
Sigma-Aldrich. (2025).[1][2] 1-(4-bromo-2-methylphenyl)ethanol Product Safety. Retrieved from
-
PubChem. (2025).[4][5] 1-(4-Bromo-2-methylphenyl)ethanone Compound Summary (Analogue). National Library of Medicine. Retrieved from
-
ECHA. (2025). Registration Dossier: Halogenated Benzyl Alcohols. European Chemicals Agency.[4][5] Retrieved from
-
Cornell University EHS. (2025). Chemical Waste Disposal: Halogenated vs. Non-Halogenated. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
